Ridaura
Beschreibung
Eigenschaften
Molekularformel |
C20H35AuO9PS |
|---|---|
Molekulargewicht |
679.5 g/mol |
IUPAC-Name |
gold;(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphanium |
InChI |
InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/t10-,11-,12+,13-,14+;;/m1../s1 |
InChI-Schlüssel |
IRPYFWIZKIOHQN-XTZHGVARSA-N |
Isomerische SMILES |
CC[PH+](CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au] |
Kanonische SMILES |
CC[PH+](CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Auranofin's Journey into the Cell: An In-depth Technical Guide to its Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auranofin, a gold(I)-containing compound initially approved for the treatment of rheumatoid arthritis, is experiencing a resurgence in interest due to its potent anticancer and antimicrobial properties. A thorough understanding of its cellular uptake, distribution, and the molecular pathways it perturbs is critical for its successful repurposing and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on auranofin's cellular journey, detailing its mechanisms of entry, subcellular localization, and its impact on key signaling cascades. Quantitative data from various studies are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research in this promising field.
Auranofin Cellular Uptake: A Multi-faceted Entry
The cellular accumulation of auranofin is a complex process influenced by multiple factors, including concentration, time, and temperature. Evidence suggests that auranofin does not rely on a single mode of entry but rather utilizes a combination of mechanisms.
Initial interaction with the cell membrane is proposed to involve a sequential ligand exchange process. The tetraacetylthioglucose moiety of auranofin is shed, while the gold and triethylphosphine (B1216732) components are internalized. This process is inhibited by N-ethylmaleimide, indicating the involvement of sulfhydryl groups in membrane proteins. However, it is not affected by inhibitors of energy-dependent transport like 2,4-dinitrophenol (B41442) and NaF, suggesting a passive or facilitated diffusion component. The presence of serum proteins, such as albumin, can reduce the cellular association and uptake of auranofin.
While the precise transporters involved in auranofin uptake are still under investigation, the role of organic cation transporters (OCTs) has been suggested for other metal-based drugs and warrants further investigation for auranofin.
Intracellular Distribution: Reaching Key Cellular Compartments
Once inside the cell, auranofin's components, gold and triethylphosphine, distribute among various subcellular compartments, including the nucleus, cytosol, and membrane fractions. This broad distribution allows auranofin to interact with a multitude of molecular targets, contributing to its diverse biological effects.
Speciation analysis using inductively coupled plasma mass spectrometry (ICP-MS) has revealed that auranofin has a strong affinity for proteins over DNA and RNA. Studies have shown that a significant percentage of intracellular gold is associated with proteins of various sizes.
Table 1: Quantitative Data on Auranofin Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Non-Small Cell Lung Cancer (NSCLC) | |||
| Calu-3 | NSCLC | < 1.0 | Not Specified |
| HCC366 | NSCLC | < 1.0 | Not Specified |
| H1437 | NSCLC | 1.1 | Not Specified |
| A549 | NSCLC | 4-5 | 24 |
| SK-LU-1 | NSCLC | 4-5 | 24 |
| Calu-6 | NSCLC | 3 | 24 |
| NCI-H460 | NSCLC | 4 | 24 |
| NCI-H1299 | NSCLC | 1-2 | 24 |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | 17.68 ± 0.10 | 6 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~3 | 24 |
| Prostate Cancer | |||
| PC3 | Prostate Adenocarcinoma | 14.33 ± 0.10 | 6 |
| Ovarian Cancer | |||
| PEO1 | High-Grade Serous Ovarian Cancer | Not Specified | Not Specified |
| PEO4 | High-Grade Serous Ovarian Cancer | Not Specified | Not Specified |
| Chronic Lymphocytic Leukemia (CLL) | |||
| Primary CLL cells | CLL | Variable (see source) | 24 |
Table 2: Subcellular Distribution of Auranofin-Derived Gold
| Cell Line | Fraction | Gold Content (% of total cellular gold) | Method |
| MRC-5 (fibroblasts) | Hydrophobic | Not Specified | LLE-ICP-MS |
| Interphase (proteins) | Higher amount | LLE-ICP-MS | |
| Water phase (DNA/RNA, metabolites) | 11.1 - 18.9% | LLE-ICP-MS | |
| A-549 (epithelial cancer) | Hydrophobic | Not Specified | LLE-ICP-MS |
| Interphase (proteins) | Up to 24.3% | LLE-ICP-MS | |
| Water phase (DNA/RNA, metabolites) | 11.1 - 18.9% | LLE-ICP-MS |
Key Signaling Pathways Modulated by Auranofin
Auranofin's therapeutic effects are largely attributed to its ability to interfere with critical cellular signaling pathways. Its primary and most well-documented target is thioredoxin reductase (TrxR) , a key enzyme in the cellular antioxidant system.
Inhibition of the Thioredoxin System
Auranofin potently inhibits both the cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms of thioredoxin reductase.[1] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering downstream events such as apoptosis.
PI3K/AKT/mTOR Pathway Inhibition
Auranofin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[2] This inhibition is achieved by reducing the expression and/or phosphorylation of key components of this pathway, including AKT, mTOR, S6 kinase, and 4E-BP1.
NF-κB Signaling Pathway Modulation
Auranofin can suppress the pro-inflammatory NF-κB signaling pathway.[1] It has been shown to inhibit the dimerization of Toll-like receptor 4 (TLR4), a key upstream activator of NF-κB.[1] Additionally, auranofin can inhibit the activation of IκB kinase (IKK), leading to the stabilization of IκBα and the prevention of NF-κB nuclear translocation.[1]
Induction of Apoptosis
By inducing oxidative stress and inhibiting pro-survival signaling pathways, auranofin effectively triggers programmed cell death, or apoptosis. This is characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and depolarization of the mitochondrial membrane.
Experimental Protocols
Cellular Uptake Assay (using Radiolabeled Auranofin)
Objective: To quantify the cellular uptake of auranofin over time.
Materials:
-
Radiolabeled auranofin (e.g., [198Au]auranofin)
-
Cell culture medium and supplements
-
Target cells (e.g., cancer cell line of interest)
-
Phosphate-buffered saline (PBS), ice-cold
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare working solutions of radiolabeled auranofin at various concentrations in cell culture medium.
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add the radiolabeled auranofin solutions to the wells and incubate for different time points (e.g., 0.5, 1, 2, 4, 24 hours) at 37°C.
-
To terminate the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the radioactivity counts.
-
Calculate the uptake as counts per minute (CPM) per milligram of protein.
Subcellular Fractionation and Gold Quantification by ICP-MS
Objective: To determine the distribution of auranofin-derived gold in different subcellular compartments.
Materials:
-
Auranofin
-
Target cells
-
Subcellular fractionation kit (or buffers for differential centrifugation: hypotonic buffer, isotonic buffer, etc.)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
ICP-MS instrument
-
Nitric acid (trace metal grade)
Protocol:
-
Treat cells with auranofin at the desired concentration and for the desired time.
-
Harvest the cells and wash them with ice-cold PBS.
-
Perform subcellular fractionation using a commercial kit or a standard differential centrifugation protocol to isolate the nuclear, cytosolic, and membrane fractions.
-
Determine the protein concentration of each fraction.
-
Digest a known amount of each fraction with concentrated nitric acid at an elevated temperature until the sample is completely dissolved.
-
Dilute the digested samples with deionized water to a suitable concentration for ICP-MS analysis.
-
Prepare gold standards of known concentrations for calibration.
-
Analyze the samples and standards using ICP-MS to determine the concentration of gold in each subcellular fraction.
-
Express the results as the amount of gold per milligram of protein in each fraction or as a percentage of the total cellular gold.
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of auranofin on the phosphorylation and expression levels of key proteins in a specific signaling pathway (e.g., PI3K/AKT/mTOR).
Materials:
-
Auranofin
-
Target cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with auranofin at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after auranofin treatment.
Materials:
-
Auranofin
-
Target cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with auranofin at the desired concentrations for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
References
Ridaura (Auranofin) and Its Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ridaura, the brand name for the gold-containing compound auranofin, is an FDA-approved drug historically used for the treatment of rheumatoid arthritis. Emerging research has repurposed auranofin as a potent anticancer agent, with its primary mechanism of action converging on the mitochondrion. This technical guide provides an in-depth analysis of the multifaceted effects of auranofin on mitochondrial function. Auranofin disrupts the mitochondrial redox balance, primarily by inhibiting the thioredoxin reductase (TrxR) system, leading to a cascade of events including increased reactive oxygen species (ROS) production, mitochondrial membrane depolarization, and the induction of the mitochondrial permeability transition, ultimately culminating in apoptotic cell death. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Inhibition of Mitochondrial Thioredoxin Reductase
Auranofin's primary molecular target within the mitochondria is thioredoxin reductase 2 (TrxR2), a key selenoenzyme responsible for maintaining the mitochondrial thiol redox state.[1][2] By irreversibly binding to the selenocysteine (B57510) residue in the active site of TrxR2, auranofin potently inhibits its enzymatic activity.[1] This inhibition disrupts the entire mitochondrial thioredoxin system (comprising NADPH, TrxR2, and thioredoxin 2), which is crucial for detoxifying reactive oxygen species and maintaining the function of various mitochondrial proteins.[2][3]
The inhibition of TrxR2 by auranofin leads to a more oxidized mitochondrial environment and is a critical initiating event for the downstream consequences on mitochondrial function and cell viability.[4]
Signaling Pathways and Cellular Consequences
The inhibition of TrxR2 by auranofin triggers a cascade of interconnected signaling events that severely compromise mitochondrial integrity and function.
Induction of Oxidative Stress
The disruption of the mitochondrial thioredoxin system by auranofin leads to a significant increase in mitochondrial reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[4][5][6] This occurs because the impaired TrxR2 can no longer effectively reduce peroxiredoxin 3 (Prx3), a major mitochondrial peroxidase.[4][7] The accumulation of ROS creates a state of severe oxidative stress within the mitochondria, leading to oxidative damage to lipids, proteins, and mitochondrial DNA.[5]
Mitochondrial Permeability Transition and Membrane Depolarization
Auranofin is a potent inducer of the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a non-specific pore in the inner mitochondrial membrane, known as the permeability transition pore (PTP).[1] The induction of MPT by auranofin is dependent on the presence of calcium ions and mitochondrial energization.[1] The opening of the PTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and osmotic swelling of the mitochondrial matrix.[1][8] This loss of ΔΨm is a critical event in the apoptotic cascade.[5]
Induction of Mitochondria-Mediated Apoptosis
The culmination of mitochondrial insults induced by auranofin is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[9][10] This process involves several key steps:
-
Regulation by Bcl-2 Family Proteins: Auranofin treatment leads to a decrease in the expression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, and an increase in the expression of pro-apoptotic members like Bax.[5][10]
-
Cytochrome c Release: The loss of mitochondrial membrane integrity, facilitated by MPT and the action of pro-apoptotic Bcl-2 proteins, results in the release of cytochrome c from the intermembrane space into the cytosol.[5][7]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[9][10]
-
VDAC Oligomerization: Auranofin has also been shown to promote the oligomerization of the voltage-dependent anion channel (VDAC) in the outer mitochondrial membrane, a process that can contribute to the release of apoptotic factors.[9][10]
-
Annexin (B1180172) A5 Translocation: Auranofin can increase the expression of Annexin A5 and promote its translocation to the mitochondria, which plays a role in auranofin-induced mitochondrial apoptosis.[9][10]
References
- 1. Induction of mitochondrial permeability transition by auranofin, a Gold(I)-phosphine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of auranofin on the mitochondrial generation of hydrogen peroxide. Role of thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Auranofin Mediates Mitochondrial Dysregulation and Inflammatory Cell Death in Human Retinal Pigment Epithelial Cells: Implications of Retinal Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thioredoxin reductase inhibitor auranofin triggers apoptosis through a Bax/Bak-dependent process that involves peroxiredoxin 3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Thioredoxin Reductase Inhibition by Auranofin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Auranofin, a gold-containing compound initially approved for the treatment of rheumatoid arthritis, has garnered significant attention for its potent anticancer properties. The primary mechanism underlying its therapeutic efficacy is the irreversible inhibition of thioredoxin reductase (TrxR), a critical enzyme in the cellular antioxidant defense system. By targeting TrxR, auranofin disrupts cellular redox homeostasis, leading to a cascade of events that culminate in cancer cell death. This technical guide provides an in-depth overview of the mechanism of TrxR inhibition by auranofin, the downstream cellular consequences, detailed experimental protocols for studying these effects, and a summary of key quantitative data.
Mechanism of Thioredoxin Reductase Inhibition
The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a pivotal component of the cell's antioxidant and redox-regulating machinery.[1] TrxR is a selenocysteine-containing enzyme responsible for reducing oxidized Trx.[2] Auranofin's inhibitory action stems from the high affinity of its gold(I) ion for the selenocysteine (B57510) residue within the active site of TrxR.[2] This interaction leads to the formation of a covalent bond, irreversibly inactivating the enzyme.[1] The inhibition of TrxR prevents the regeneration of reduced thioredoxin, leading to an accumulation of oxidized Trx and a subsequent disruption of the cellular redox balance.[1]
Cellular Consequences of TrxR Inhibition by Auranofin
The inhibition of TrxR by auranofin triggers a series of downstream events that are particularly detrimental to cancer cells, which often exhibit a state of heightened oxidative stress.
Induction of Oxidative Stress
The primary consequence of TrxR inhibition is a significant increase in intracellular reactive oxygen species (ROS).[1] With the thioredoxin system compromised, cells are unable to effectively neutralize ROS, leading to oxidative damage to proteins, lipids, and DNA. This pro-oxidant effect is a key driver of auranofin's anticancer activity.[2]
Induction of Apoptosis
Auranofin is a potent inducer of apoptosis in a wide range of cancer cells.[2][3] The accumulation of ROS and the resulting cellular damage activate both the intrinsic and extrinsic apoptotic pathways. This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and the activation of caspases, including caspase-3, -8, and -9.[3]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The surge in ROS can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering ER stress and activating the unfolded protein response (UPR).[4][5][6] Key markers of the UPR, such as the phosphorylation of PERK and eIF2α, and increased expression of ATF4 and CHOP, are observed following auranofin treatment.[7] Prolonged ER stress ultimately contributes to the initiation of apoptosis.[8]
Modulation of Key Signaling Pathways
Auranofin has been shown to modulate several critical signaling pathways in cancer cells:
-
PI3K/Akt Pathway: Auranofin can suppress the pro-survival PI3K/Akt signaling pathway, which is frequently overactive in cancer.[9][10]
-
Nrf2 Pathway: Inhibition of TrxR by auranofin can lead to the activation of the Nrf2 pathway, a key regulator of the antioxidant response.[4][11] This represents a cellular attempt to counteract the induced oxidative stress.[4]
Quantitative Data
The following tables summarize the inhibitory concentrations of auranofin on cell viability and TrxR activity in various cancer cell lines.
Table 1: IC50 Values of Auranofin for Cell Viability
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| Calu-6 | Lung Cancer | 24 | ~3 | [12] |
| A549 | Lung Cancer | 24 | 4-5 | [12] |
| SK-LU-1 | Lung Cancer | 24 | 4-5 | [12] |
| NCI-H460 | Lung Cancer | 24 | ~4 | [12] |
| NCI-H1299 | Lung Cancer | 24 | 1-2 | [12] |
| B16-F10 | Melanoma | 48 | 3 | [13] |
| LLC2 | Lewis Lung Carcinoma | 48 | 3 | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | Not specified | [14] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 72 | <1 | [14] |
| BT-549 | Triple-Negative Breast Cancer | 72 | >6 | [14] |
Table 2: Inhibition of Thioredoxin Reductase Activity by Auranofin
| Cell Line/System | Auranofin Concentration (µM) | % Inhibition | Reference |
| DMS273 SCLC Xenografts | 4 mg/kg (in vivo) | 50% | [15] |
| Murine Transformed Club Cells | 0.5 | 50% | [11] |
| PEO1 Ovarian Cancer Cells | 1, 2, 4 | Dose-dependent decrease | [16] |
| PEO4 Ovarian Cancer Cells | 1, 2, 4 | Dose-dependent decrease | [16] |
| Calu-6 Lung Cancer Cells | ≥IC50 | Dose-dependent decrease | [12] |
| A549 Lung Cancer Cells | ≥IC50 | Dose-dependent decrease | [12] |
Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay (DTNB Reduction Method)
This protocol is adapted from commercially available kits and is a common method for measuring TrxR activity.[17][18][19][20]
Materials:
-
Cell lysate or purified TrxR
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)
-
NADPH solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
TrxR specific inhibitor (for measuring background activity)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Sample Preparation:
-
For cell lysates, homogenize cells in cold Assay Buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Prepare two sets of wells for each sample: one for total activity and one for background activity (with TrxR inhibitor).
-
Add the sample (cell lysate or purified enzyme) to the wells. Adjust the volume with Assay Buffer.
-
To the background wells, add the TrxR specific inhibitor. To the total activity wells, add an equal volume of Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing NADPH and DTNB in Assay Buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance for each well.
-
Subtract the rate of the background wells from the rate of the total activity wells to determine the TrxR-specific activity.
-
Activity can be calculated using the molar extinction coefficient of TNB (the product of DTNB reduction), which is 14,150 M⁻¹cm⁻¹.[18]
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes fluorescent probes to detect intracellular ROS levels by flow cytometry or fluorescence microscopy.[16][21][22][23]
Materials:
-
Cells of interest
-
Auranofin
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or Dihydroethidium (DHE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels.
-
Treat cells with the desired concentrations of auranofin for the specified time. Include a vehicle-treated control.
-
-
Probe Staining:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with H2DCFDA (for general ROS) or DHE (for superoxide) at 37°C in the dark.
-
-
Measurement:
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope and capture images.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population to determine the relative levels of intracellular ROS.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[24]
Materials:
-
Cells of interest
-
Complete culture medium
-
Auranofin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at or near 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of auranofin in complete culture medium.
-
Replace the medium in the wells with the auranofin dilutions. Include vehicle control and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability against the logarithm of the auranofin concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by auranofin and a general experimental workflow for its investigation.
Caption: Auranofin-induced signaling cascade.
Caption: Experimental workflow for auranofin studies.
Conclusion
Auranofin's potent and specific inhibition of thioredoxin reductase makes it a compelling candidate for anticancer therapy. By inducing a state of severe oxidative stress, auranofin effectively triggers multiple cell death pathways in cancer cells. The information and protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted effects of auranofin and its potential for clinical translation. Further research into combination therapies and the development of more specific TrxR inhibitors holds promise for advancing cancer treatment.[25] A number of clinical trials are currently underway to evaluate the efficacy of auranofin in various cancers.[26]
References
- 1. mdpi.com [mdpi.com]
- 2. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auranofin induces lethal oxidative and endoplasmic reticulum stress and exerts potent preclinical activity against chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Auranofin Induces ER Stress‐Mediated Apoptosis, and Its Combination With Bortezomib Elicits Paraptosis‐Like Cell Death in Malignant Canine Mammary Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive chemical proteomics analyses reveal that the new TRi-1 and TRi-2 compounds are more specific thioredoxin reductase 1 inhibitors than auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 20. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Gold-based cancer therapy could face competition from other substances | Karolinska Institutet [news.ki.se]
- 26. tandfonline.com [tandfonline.com]
Ridaura (Auranofin)-Induced Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which Ridaura (auranofin), a gold(I)-containing compound, induces oxidative stress. This document details the core molecular interactions, resultant signaling cascades, and methodologies for empirical investigation, presenting quantitative data and visual representations to facilitate a comprehensive understanding for research and development applications.
Core Mechanism: Inhibition of Thioredoxin Reductase
The primary mechanism by which auranofin induces oxidative stress is through the potent and selective inhibition of thioredoxin reductase (TrxR).[1][2][3][4][5][6] TrxR is a critical selenoenzyme in the thioredoxin system, responsible for maintaining the reduced state of thioredoxin (Trx). This system is a cornerstone of cellular redox homeostasis, playing a vital role in antioxidant defense and regulating various signaling pathways.[1]
Auranofin, with its gold(I) center, exhibits a high affinity for the selenocysteine (B57510) residue in the active site of TrxR, leading to irreversible inhibition.[5] This disruption of the thioredoxin system impairs the cell's ability to scavenge reactive oxygen species (ROS), leading to their accumulation and a state of oxidative stress.[4][6][7] The inhibition of TrxR1 is recognized as the principal mechanism of auranofin's cytotoxic effects.[1] In addition to the cytosolic TrxR1, auranofin has been shown to inhibit the mitochondrial TrxR2.[1][7]
Downstream Consequences of TrxR Inhibition and ROS Accumulation
The inhibition of TrxR and the subsequent elevation of intracellular ROS trigger a cascade of cellular events, culminating in cell death. These downstream effects are multifaceted and impact several key cellular organelles and pathways.
Endoplasmic Reticulum (ER) Stress
Increased ROS levels can lead to the accumulation of misfolded proteins within the endoplasmic reticulum, inducing ER stress and activating the unfolded protein response (UPR).[7][8][9][10] This is a significant contributor to auranofin-induced apoptosis.
Mitochondrial Dysfunction
Auranofin-induced oxidative stress directly impacts mitochondrial function. It can lead to the depolarization of the mitochondrial membrane, increased mitochondrial ROS production, and the release of pro-apoptotic factors like cytochrome c.[2][7][8] The inhibition of mitochondrial thioredoxin reductase (TrxR2) further exacerbates mitochondrial damage.[7]
DNA Damage
The accumulation of ROS can cause oxidative damage to cellular macromolecules, including DNA.[4][7] This DNA damage can activate apoptotic pathways as a cellular response to irreparable harm.
Effects on Other Antioxidant Systems
While TrxR is the primary target, auranofin has been shown to affect other components of the cellular antioxidant network:
-
Glutathione (B108866) (GSH) Metabolism: Auranofin can lead to a redistribution of the glutathione pool, including a decrease in intracellular GSH and the formation of glutathione-protein complexes.[11][12] Some studies have noted an initial compensatory increase in intracellular glutathione.[11] The combination of auranofin with agents that deplete glutathione, such as L-buthionine sulfoximine (B86345) (L-BSO), has been shown to have synergistic cytotoxic effects.[6][13]
-
Glutathione Peroxidase (GPx): At higher concentrations, auranofin can also inhibit glutathione peroxidase, another key antioxidant enzyme.[2][14]
-
Peroxiredoxins (PRDX): Recent studies have identified peroxiredoxin 1 (PRDX1) and peroxiredoxin 2 (PRDX2) as direct binding targets of auranofin, further contributing to the disruption of ROS scavenging.[15]
Signaling Pathway Modulation
Auranofin-induced oxidative stress leads to the modulation of critical signaling pathways, most notably the Nrf2-Keap1 pathway.
Activation of the Nrf2-Keap1 Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Auranofin treatment leads to the dissociation of the Nrf2-Keap1 complex.[16][17] This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[16][17][18]
This activation of Nrf2 signaling is considered an adaptive response to the initial oxidative insult.[19] Key Nrf2 target genes upregulated by auranofin include:
-
Heme Oxygenase-1 (HO-1): A potent antioxidant and anti-inflammatory enzyme.[9][16][19]
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in glutathione synthesis.[9][19]
The activation of Nrf2 by auranofin has been shown to be dependent on Rac1/iNOS induction and MAPK activation.[16][17]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of auranofin.
| Parameter | Cell Line/System | Concentration/Value | Reference |
| TrxR Inhibition | Swan-71 | Significant at 20 nM | [2] |
| GPx Inhibition | Swan-71 | From 10 µM | [2] |
| Increased ROS | Swan-71 | At 100 nM | [2] |
| Apoptosis Induction (MCL) | JeKo-1, Z138C | 100 to 1000 nM | [9] |
| TrxR Activity Reduction (MCL) | JeKo-1, Z138C | 35-40% reduction | [9] |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the literature to study auranofin-induced oxidative stress.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) or CM-H2DCFDA, which becomes fluorescent upon oxidation by ROS.
-
Protocol:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Treat cells with various concentrations of auranofin or vehicle control for the desired time period.
-
In the final 30-60 minutes of treatment, incubate the cells with 5-10 µM DCFDA or CM-H2DCFDA at 37°C in the dark.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. For flow cytometry, cells are first harvested.
-
A positive control, such as hydrogen peroxide (H₂O₂), should be included.[20]
-
To confirm ROS-dependency of downstream effects, a parallel experiment can be conducted with the co-incubation of an antioxidant like N-acetylcysteine (NAC).[4][6][12][20]
-
Thioredoxin Reductase (TrxR) Activity Assay
-
Principle: A colorimetric assay that measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by TrxR in the presence of NADPH. The product, 5-thio-2-nitrobenzoic acid (TNB), can be quantified by its absorbance at 412 nm.
-
Protocol:
-
Treat cells with auranofin or vehicle control.
-
Harvest cells and prepare cell lysates according to the manufacturer's protocol of a commercial TrxR assay kit (e.g., from Cayman Chemical).[21]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
Add equal amounts of protein from each sample to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture containing NADPH and DTNB.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate TrxR activity and normalize to the vehicle control.
-
Western Blot Analysis for Nrf2 Activation
-
Principle: Detects the levels of total and nuclear Nrf2, as well as downstream target proteins like HO-1 and GCLM, using specific antibodies.
-
Protocol:
-
Treat cells with auranofin or vehicle control.
-
For nuclear Nrf2, perform nuclear and cytoplasmic fractionation of cell lysates. For total protein levels, use whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, GCLM, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Glutathione (GSH) Measurement
-
Principle: Measures the levels of total glutathione or the ratio of reduced (GSH) to oxidized (GSSG) glutathione using a colorimetric or fluorometric assay.
-
Protocol:
-
Treat and harvest cells as described previously.
-
Deproteinize the cell lysates.
-
Use a commercial glutathione assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic recycling method where GSH reductase reduces GSSG to GSH, and GSH reacts with a chromogen like DTNB.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
To specifically measure GSSG, an initial step is included to derivatize and block the free GSH. The amount of GSH is then calculated by subtracting the GSSG from the total glutathione.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound's core mechanism of inducing apoptosis via TrxR inhibition and ROS production.
Caption: Auranofin-induced activation of the Nrf2 antioxidant response pathway.
Caption: General experimental workflow for studying this compound-induced oxidative stress.
References
- 1. Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 2. Selective inhibition of endogenous antioxidants with Auranofin causes mitochondrial oxidative stress which can be countered by selenium supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Thioredoxin Reductase Inhibition by Auranofin - ChemistryViews [chemistryviews.org]
- 6. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Auranofin induces lethal oxidative and endoplasmic reticulum stress and exerts potent preclinical activity against chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR reveals the metabolic changes induced by auranofin in A2780 cancer cells: evidence for glutathione dysregulation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Auranofin-induced oxidative stress causes redistribution of the glutathione pool in Taenia crassiceps cysticerci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pro-Oxidant Auranofin and Glutathione-Depleting Combination Unveils Synergistic Lethality in Glioblastoma Cells with Aberrant Epidermal Growth Factor Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The rheumatoid arthritis drug Auranofin targets peroxiredoxin 1 and peroxiredoxin 2 to trigger ROS-endoplasmic reticulum stress axis-mediated cell death and cytoprotective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Auranofin, a Gold(I)-Containing Antirheumatic Compound, Activates Keap1/Nrf2 Signaling via Rac1/iNOS Signal and Mitogen-Activated Protein Kinase Activation [jstage.jst.go.jp]
- 17. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]
- 18. Auranofin attenuates hepatic steatosis and fibrosis in nonalcoholic fatty liver disease via NRF2 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Exploiting the reactive oxygen species imbalance in high-risk paediatric acute lymphoblastic leukaemia through auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Ridaura (Auranofin): An In-Depth Technical Guide to its In Vitro Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ridaura (auranofin), a gold-containing compound, has long been utilized in the treatment of rheumatoid arthritis. Its therapeutic efficacy is underpinned by a complex and multifaceted mechanism of action that extends beyond its initial clinical indications. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of auranofin, with a focus on its molecular targets and modulation of key signaling pathways. We consolidate quantitative data from multiple studies, detail relevant experimental protocols, and provide visual representations of the signaling cascades influenced by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and inflammation research.
Core Mechanisms of Anti-inflammatory Action
Auranofin exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets. These mechanisms collectively contribute to the suppression of pro-inflammatory mediators and the resolution of inflammatory responses.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Auranofin has been demonstrated to be a potent inhibitor of the NF-κB pathway.[1][2] Its inhibitory action occurs at multiple levels, including the prevention of the degradation of IκB, the inhibitory protein of NF-κB, and the inhibition of IκB kinase (IKK) activity.[3] By blocking IKK, auranofin prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory genes.[3][4] Furthermore, auranofin can inhibit the dimerization of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway.[3]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating caspase-1 and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Auranofin has been shown to effectively inhibit the activation of the NLRP3 inflammasome in response to various stimuli.[5][6][7] This inhibition leads to a reduction in the cleavage of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18.[5][6][7] The inhibitory effect of auranofin on the NLRP3 inflammasome is observed in both human and murine macrophages.[5][7]
Modulation of the Nrf2 Antioxidant Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Auranofin is a known activator of the Nrf2 signaling pathway.[8][9][10] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, leading to the nuclear translocation of Nrf2 and the subsequent transcription of its target genes.[8] This induction of the Nrf2-mediated antioxidant response contributes to the anti-inflammatory effects of auranofin by mitigating oxidative stress, a key driver of inflammation.[11][12]
Interference with MAPK Signaling
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in a variety of cellular processes, including inflammation. Auranofin has been shown to influence MAPK signaling pathways, although the effects can be cell-type and context-dependent. Some studies have indicated that auranofin can induce the phosphorylation of MAPKs such as p38, ERK, and JNK.[8][13]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of auranofin from various studies.
| Parameter | Cell Line/System | Stimulus | IC50 / Concentration | Effect | Reference |
| NF-κB Inhibition | |||||
| IκB Kinase (IKK) Activity | Macrophages | Lipopolysaccharide (LPS) | 5-10 μM | Inhibition of IKK activity | [4] |
| NF-κB DNA Binding | U266 Myeloma Cells | - | 0.05 μM | Reduced nuclear NF-κB levels | [4] |
| NLRP3 Inflammasome Inhibition | |||||
| IL-1β Secretion | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | ATP | 0.01-0.3 µM | Concentration-dependent suppression | [6] |
| Caspase-1 (p20) Activation | LPS-primed BMDMs | ATP | 0.03 µM | Potent reduction | [6] |
| Cytokine and Mediator Production | |||||
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | - | 2.5-20 mM | Decreased production | [14][15] |
| TNF-α, IL-1β, IL-6 Production | RAW 264.7 Macrophages | - | 2.5-20 mM | Decreased production | [14][15] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | - | Concentration-dependent | Inhibition of COX-2-dependent production | [14][16] |
| Thioredoxin Reductase (TrxR) Inhibition | |||||
| TrxR Activity | - | - | ~88 nM | IC50 | [17] |
| Cell Viability | |||||
| Cell Viability | Non-Small Cell Lung Cancer (NSCLC) Cell Lines | - | < 1.0 μM | IC50 in a subset of cell lines | [18][19] |
| Cell Viability | MCF-7 Breast Cancer Cells | - | 3.37 μM (MTS assay) | IC50 | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the in vitro anti-inflammatory properties of auranofin.
NF-κB Activation Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of auranofin (e.g., 0.1-10 µM) for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS; 1 µg/mL) for a specified time (e.g., 30 minutes for IκBα degradation, 4 hours for cytokine production).
-
Nuclear Extraction: Nuclear and cytoplasmic extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Western Blot Analysis: Protein concentrations are determined using a BCA protein assay. Equal amounts of protein from nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against NF-κB p65, IκBα, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction). After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
ELISA for Cytokines: Supernatants from cell cultures are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using commercially available ELISA kits, following the manufacturer's protocols.
NLRP3 Inflammasome Activation Assay
-
Cell Culture and Priming: Bone marrow-derived macrophages (BMDMs) are differentiated from bone marrow cells isolated from mice. BMDMs are primed with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treatment and Stimulation: Primed cells are pre-treated with auranofin (e.g., 0.01-1 µM) for 1 hour, followed by stimulation with an NLRP3 activator such as ATP (5 mM) or nigericin (B1684572) (10 µM) for 30-60 minutes.
-
Western Blot for Caspase-1 and IL-1β Cleavage: Cell lysates and supernatants are collected. Proteins from the cell lysates are analyzed by Western blot for pro-caspase-1 and cleaved caspase-1 (p20). Proteins from the precipitated supernatant are analyzed for cleaved IL-1β (p17).
-
ELISA for Secreted IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is quantified using a specific ELISA kit.
Nrf2 Activation and Target Gene Expression Assay
-
Cell Culture and Treatment: A suitable cell line, such as human retinal pigment epithelium (RPE) cells or macrophages, is treated with auranofin (e.g., 1-10 µM) for various time points (e.g., 4, 8, 12, 24 hours).
-
Nuclear Translocation of Nrf2: Nuclear extracts are prepared as described in the NF-κB assay. The levels of Nrf2 in the nuclear fraction are determined by Western blot analysis.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells using a commercial RNA isolation kit. cDNA is synthesized from the RNA using a reverse transcription kit. qRT-PCR is performed using specific primers for Nrf2 target genes such as HMOX1 and NQO1, with a housekeeping gene (e.g., GAPDH or ACTB) as an internal control. The relative gene expression is calculated using the ΔΔCt method.
-
Western Blot for HO-1: Whole-cell lysates are prepared, and the protein expression of HO-1 is analyzed by Western blot.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by auranofin and a typical experimental workflow for its in vitro evaluation.
Caption: Auranofin's inhibition of the NF-κB signaling pathway.
Caption: Auranofin's suppression of the NLRP3 inflammasome.
Caption: Auranofin's activation of the Nrf2 antioxidant pathway.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
The in vitro anti-inflammatory properties of auranofin are extensive and well-documented. Its ability to concurrently inhibit key pro-inflammatory pathways such as NF-κB and the NLRP3 inflammasome, while simultaneously activating the protective Nrf2 antioxidant response, highlights its potential as a multi-target therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of auranofin and the development of novel anti-inflammatory drugs. A thorough understanding of these mechanisms is crucial for optimizing its clinical use and exploring its potential in a broader range of inflammatory and oxidative stress-related diseases.
References
- 1. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Auranofin Ameliorates Gouty Inflammation by Suppressing NLRP3 Activation and Neutrophil Migration via the IL-33/ST2–CXCL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auranofin, a gold(I)-containing antirheumatic compound, activates Keap1/Nrf2 signaling via Rac1/iNOS signal and mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auranofin attenuates hepatic steatosis and fibrosis in nonalcoholic fatty liver disease via NRF2 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Auranofin Modulates Thioredoxin Reductase/Nrf2 Signaling in Peripheral Immune Cells and the CNS in a Mouse Model of Relapsing–Remitting EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages | Semantic Scholar [semanticscholar.org]
- 16. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 20. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Antimicrobial Spectrum of Ridaura (Auranofin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial properties of Ridaura (auranofin), an FDA-approved gold-containing compound. Initially developed for the treatment of rheumatoid arthritis, auranofin has demonstrated a broad spectrum of activity against a variety of microbial pathogens, including bacteria, fungi, parasites, and some viruses. This document summarizes the quantitative data on its antimicrobial efficacy, details the experimental protocols for assessing its activity, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative Antimicrobial Spectrum of Auranofin
Auranofin has shown significant efficacy against a wide range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and 50% Effective Concentration (EC50) values reported in the literature.
Antibacterial Activity
Auranofin exhibits potent activity primarily against Gram-positive bacteria, including drug-resistant strains. Its efficacy against Gram-negative bacteria is limited, likely due to the permeability barrier of the outer membrane.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of Auranofin against Bacterial Pathogens
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Clinical Isolates (MSSA & MRSA) | 0.125 - 1 | [3][4] |
| Staphylococcus aureus | Vancomycin-Intermediate S. aureus (VISA) | 0.125 - 0.5 | [3] |
| Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | 0.015 - 0.06 | [5] |
| Streptococcus pneumoniae | Multidrug-Resistant Clinical Isolates | 0.12 - 2 | [2][6] |
| Enterococcus faecalis | Planktonic Cells | 0.125 - 0.5 | [7] |
Antifungal Activity
Auranofin has demonstrated activity against a variety of medically important fungi.
Table 2: Minimum Inhibitory Concentration (MIC) of Auranofin against Fungal Pathogens
| Fungal Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | Clinical Isolates | 1 - >16 | [8] |
| Cryptococcus neoformans | Clinical Isolates | 1 - 2 | [8] |
| Blastomyces dermatitidis | Clinical Isolates | 1 - 2 | [8] |
| Histoplasma capsulatum | Various Strains | 0.85 - 3.4 | [8] |
Antiparasitic Activity
Auranofin has shown potent activity against a range of parasitic protozoa.
Table 3: 50% Inhibitory Concentration (IC50) of Auranofin against Parasites
| Parasite Species | Strain(s) | IC50 (µM) | Reference(s) |
| Leishmania major | Amastigotes | 0.07 | [8] |
| Leishmania infantum | Amastigotes & Promastigotes | 9.68 | [9] |
| Plasmodium falciparum | - | Not specified | [10] |
Antiviral Activity
Auranofin has been investigated for its antiviral properties, particularly against SARS-CoV-2.
Table 4: 50% Effective Concentration (EC50) of Auranofin against Viruses
| Virus | Cell Line | EC50 (µM) | Reference(s) |
| SARS-CoV-2 | Huh7 cells | ~1.5 | [11] |
| SARS-CoV-2 | HEK ACE2 cells | 0.29 | [12] |
| SARS-CoV-2 | Calu-3 cells | 0.9 | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of auranofin's antimicrobial spectrum.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of auranofin that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Auranofin stock solution
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Auranofin Dilutions: Serially dilute the auranofin stock solution in the appropriate broth medium across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate containing the auranofin dilutions. Include a growth control (no auranofin) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of auranofin in which there is no visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.
Crystal Violet Biofilm Assay
This protocol is used to quantify biofilm formation by microorganisms.[14][15][16]
Objective: To assess the effect of auranofin on the formation of microbial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Auranofin
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation: Inoculate the wells of a 96-well plate with a bacterial suspension and the desired concentrations of auranofin. Include a control with no auranofin. Incubate for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic (free-floating) bacteria by washing the wells with PBS.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of auranofin involves the inhibition of the enzyme thioredoxin reductase (TrxR).[17][18] This enzyme is crucial for maintaining the redox homeostasis within microbial cells. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components, ultimately leading to cell death.[17]
Furthermore, auranofin has been shown to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][19][20][21][22]
Auranofin's Inhibition of Thioredoxin Reductase
The following diagram illustrates the central role of thioredoxin reductase in cellular redox balance and its inhibition by auranofin.
Caption: Auranofin inhibits thioredoxin reductase, disrupting redox balance.
Modulation of NF-κB and STAT3 Signaling Pathways
Auranofin's anti-inflammatory effects are, in part, due to its modulation of the NF-κB and STAT3 signaling pathways. The following diagram illustrates the inhibitory effect of auranofin on these pathways.
Caption: Auranofin inhibits key inflammatory signaling pathways.
Experimental Workflow
The general workflow for antimicrobial susceptibility testing is a multi-step process that involves preparing the antimicrobial agent and the microorganism, followed by incubation and analysis of the results.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion
This compound (auranofin) demonstrates a significant and broad antimicrobial spectrum, with notable activity against Gram-positive bacteria, various fungi, and parasites. Its primary mechanism of action, the inhibition of thioredoxin reductase, represents a unique target in antimicrobial drug development. The additional modulation of key inflammatory pathways further highlights its potential as a multi-faceted therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the antimicrobial potential of auranofin and related compounds. Further research is warranted to fully elucidate its clinical utility in treating infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Auranofin is an effective agent against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auranofin is an effective agent against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Auranofin Rapidly Eradicates Methicillin-resistant Staphylococcus aureus (MRSA) in an Infected Pressure Ulcer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synergistic Microbicidal Effect of Auranofin and Antibiotics Against Planktonic and Biofilm-Encased S. aureus and E. faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
- 15. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 19. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiproliferative effect of gold(I) compound auranofin through inhibition of STAT3 and telomerase activity in MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Ridaura (Auranofin) as a Potential Broad-Spectrum Antiviral Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ridaura, with its active ingredient auranofin, is an FDA-approved gold-containing compound historically used for the treatment of rheumatoid arthritis.[1] Emerging research has illuminated its potent antiviral properties against a range of novel and emerging viruses. This technical guide provides an in-depth overview of the current understanding of auranofin's antiviral activity, its mechanisms of action, and relevant experimental data and protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
Introduction to Auranofin's Antiviral Potential
Auranofin's journey into the realm of antiviral research is a prime example of drug repurposing.[2] Initially recognized for its anti-inflammatory and immunomodulatory effects, its ability to modulate key cellular pathways has revealed a significant potential to combat viral infections.[1][3] Studies have demonstrated auranofin's efficacy against several viruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[4] Its multifaceted mechanism of action, targeting both viral and host factors, makes it a compelling candidate for further investigation as a broad-spectrum antiviral agent.
Mechanisms of Antiviral Action
Auranofin exerts its antiviral effects through several interconnected mechanisms, primarily centered around the disruption of cellular redox homeostasis and the inhibition of key inflammatory signaling pathways.
Inhibition of Thioredoxin Reductase (TrxR)
A primary and well-established target of auranofin is the selenoenzyme thioredoxin reductase (TrxR).[5] TrxR is a crucial component of the thioredoxin system, which plays a vital role in maintaining cellular redox balance and is involved in various cellular processes, including DNA synthesis and antioxidant defense. By irreversibly inhibiting TrxR, auranofin induces oxidative stress within the host cell. This elevated oxidative stress can interfere with viral replication and promote apoptosis in infected cells.[6]
Modulation of the NF-κB Signaling Pathway
Auranofin has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and is often hijacked by viruses to promote their replication and pathogenesis. Auranofin's inhibition of NF-κB activation leads to a significant reduction in the production of inflammatory cytokines, such as IL-6 and TNF-α, thereby mitigating the virus-induced cytokine storm that is a hallmark of severe viral infections like COVID-19.[8][9] The drug has been observed to act upstream in the NF-κB signaling cascade, preventing the formation of activation complexes.[7]
Interference with Viral Entry and Replication
Beyond its effects on host cell pathways, auranofin has been shown to directly interfere with viral processes. For SARS-CoV-2, it has been demonstrated that auranofin can inhibit the raft-dependent endocytic pathway, a crucial route for viral entry into host cells.[10] It also appears to increase the mobility of the ACE2 receptor at the cell surface, further impairing viral entry.[10] Additionally, some studies suggest that auranofin can inhibit viral enzymes essential for replication, such as the papain-like protease (PLpro) of SARS-CoV and SARS-CoV-2.[3]
Quantitative Data on Antiviral Activity
The antiviral efficacy of auranofin has been quantified in numerous in vitro studies. The following tables summarize the key findings against various novel viruses.
Table 1: In Vitro Antiviral Activity of Auranofin against SARS-CoV-2
| Cell Line | Assay | Metric | Value (µM) | Reference |
| Huh7 | RT-PCR | EC50 | ~1.5 | [11] |
| Vero E6 | Viral RNA quantification | EC50 | 1.2 ± 0.2 | [9] |
| A549-hACE2 | Viral RNA quantification | EC50 | 1.8 ± 0.9 | [7] |
| Huh7 | Cytotoxicity Assay | CC50 | ~5.7 | [1] |
| HEK-ACE2 | TCID50 Assay | EC50 | 0.29 | [12] |
| HEK-ACE2 | Cytotoxicity Assay | CC50 | 9.65 | [12] |
| SARS-CoV PLpro | Enzymatic Assay | IC50 | 25.5 | [3] |
| SARS-CoV-2 PLpro | Enzymatic Assay | IC50 | 0.75 | [3] |
Table 2: In Vitro Antiviral Activity of Auranofin against Other Novel Viruses
| Virus | Cell Line | Assay | Metric | Value (µM) | Reference |
| Chikungunya Virus (CHIKV) | HEK293 | Viral Replication Assay | - | Dose-dependent inhibition | [7] |
| Zika Virus (ZIKV) | HEK293 | Viral Replication Assay | - | Inhibition observed | [7] |
| Zika Virus (ZIKV) | C6/36 | Cytotoxicity Assay | IC50 | 0.254 (µg/mL) | [5] |
| Venezuelan Equine Encephalitis Virus (VEEV) | HEK293 | Viral Replication Assay | - | Inhibition observed | [7] |
| Human Immunodeficiency Virus (HIV) | Cultured Cells | HIV Infection Assay | - | Inhibition observed | [3] |
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the antiviral activity of auranofin.
Cell Lines and Virus Culture
-
Cell Lines: A variety of cell lines have been utilized to study auranofin's antiviral effects, including human hepatoma cells (Huh7), African green monkey kidney cells (Vero E6), human lung adenocarcinoma cells engineered to express human ACE2 (A549-hACE2), and human embryonic kidney cells (HEK293).[7][11] These cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[7]
-
Virus Propagation: Viral stocks are propagated in susceptible cell lines. For instance, SARS-CoV-2 (USA-WA1/2020 isolate) is often grown in Vero E6 cells.[11]
Antiviral Activity Assays
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The following day, cells are pre-treated with various concentrations of auranofin or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).[9]
-
Cells are then infected with the virus at a specific multiplicity of infection (MOI).[11]
-
After a 2-hour incubation period to allow for viral entry, the inoculum is removed, and fresh media containing the corresponding concentration of auranofin is added.[11]
-
The infected cells are incubated for a defined period (e.g., 24 or 48 hours).[11]
-
Quantification of Viral Replication
-
Real-Time Reverse Transcription PCR (RT-qPCR): This is a common method to quantify viral RNA levels in both cell lysates and supernatants. Viral RNA is extracted, reverse transcribed to cDNA, and then amplified using primers and probes specific to a viral gene (e.g., the N1 gene for SARS-CoV-2).[11] The cycle threshold (Ct) values are used to determine the viral copy number.
-
Plaque Assay: This assay measures the amount of infectious virus particles. Serial dilutions of the cell culture supernatant are used to infect a monolayer of susceptible cells. After an incubation period, the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells. The formation of plaques (zones of cell death) is visualized by staining, and the number of plaque-forming units (PFU) per milliliter is calculated.[8]
-
TCID50 Assay: The 50% tissue culture infectious dose (TCID50) assay is another method to quantify infectious virus. Serial dilutions of a virus-containing sample are added to a multi-well plate of susceptible cells. After incubation, the wells are scored for the presence or absence of cytopathic effect (CPE). The TCID50 is the viral dilution that causes CPE in 50% of the wells.[12]
Cytotoxicity Assays
-
Procedure: To determine the cytotoxic concentration of auranofin, uninfected cells are treated with a range of drug concentrations for the same duration as the antiviral assays.
-
Readout: Cell viability is typically measured using commercially available assays such as the MTS assay, which measures mitochondrial activity.[7] The concentration of the drug that reduces cell viability by 50% is determined as the CC50 value.[1]
Visualizations
Signaling Pathways
Caption: Mechanism of action of auranofin against novel viruses.
Experimental Workflow
Caption: General experimental workflow for evaluating auranofin's antiviral activity.
Conclusion and Future Directions
The existing body of research strongly supports the potential of auranofin as a repurposed antiviral drug. Its ability to inhibit SARS-CoV-2 and other novel viruses in vitro is well-documented, and its mechanisms of action, targeting both host and viral factors, offer a promising strategy for broad-spectrum antiviral therapy. The dual anti-inflammatory and antiviral properties are particularly advantageous for treating viral diseases characterized by excessive inflammation.
References
- 1. Will Auranofin Become a Golden New Treatment Against COVID-19? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Will Auranofin Become a Golden New Treatment Against COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of anti-flaviviral drugs with mosquitocidal and anti-Zika virus activity in Aedes aegypti | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. A candidate anti-HIV reservoir compound, auranofin, exerts a selective ‘anti-memory' effect by exploiting the baseline oxidative status of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host oxidative folding pathways offer novel anti-chikungunya virus drug targets with broad spectrum potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential impact of the antirheumatic agent auranofin on proviral HIV-1 DNA in individuals under intensified antiretroviral therapy: Results from a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A screen of FDA-approved drugs for inhibitors of Zika virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
The Immunomodulatory Role of Gold Compounds: A Technical Guide for Researchers
Abstract
For decades, gold compounds have been a cornerstone in the therapeutic arsenal (B13267) against autoimmune diseases, most notably rheumatoid arthritis. Their clinical efficacy, though well-documented, has been accompanied by a complex and multifaceted mechanism of action that is continually being elucidated. More recently, the advent of nanotechnology has introduced gold nanoparticles as a new class of immunomodulatory agents, offering unique physicochemical properties that influence their interactions with the immune system. This technical guide provides an in-depth exploration of the immunomodulatory effects of both traditional gold salts and contemporary gold nanoparticles. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the cellular and molecular mechanisms, quantitative data on their effects, and detailed experimental protocols to facilitate further investigation in this promising field.
Introduction
The use of gold in medicine, known as chrysotherapy, has a long history, with gold salts such as aurothiomalate (B1210753) and auranofin being historically significant in the management of rheumatoid arthritis.[1] These compounds are now understood to exert their therapeutic effects through profound interactions with the immune system. The immunomodulatory properties of gold are not limited to these traditional compounds. The emergence of gold nanoparticles (AuNPs) has opened new avenues for therapeutic intervention, with their tunable size, shape, and surface chemistry allowing for more targeted and potentially less toxic immunomodulation.[2][3] This guide will delve into the core mechanisms by which gold compounds, in their various forms, modulate immune responses, with a focus on their impact on key immune cells and signaling pathways.
Mechanisms of Immunomodulation by Gold Compounds
Gold compounds exert their immunomodulatory effects through a variety of mechanisms, primarily by interfering with key signaling pathways within immune cells, leading to a dampening of pro-inflammatory responses and, in some contexts, a promotion of anti-inflammatory or regulatory pathways.
Inhibition of Pro-inflammatory Signaling Pathways
A central mechanism of action for many gold compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[4][5][6] Gold compounds, including the orally active auranofin, have been shown to suppress the activation of IκB kinase (IKK), which is essential for the degradation of the inhibitory IκB proteins and the subsequent nuclear translocation of NF-κB.[6] This inhibition of NF-κB leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8]
Another significant target of gold compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for signaling by numerous cytokines.[8] Auranofin has been demonstrated to inhibit the phosphorylation of JAK1 and STAT3, key components of the IL-6 signaling cascade.[9][10] This interference with JAK/STAT signaling further contributes to the anti-inflammatory profile of gold compounds.
The mitogen-activated protein kinase (MAPK) pathway is also modulated by gold compounds. Gold clusters have been shown to suppress the phosphorylation of p38, ERK, and JNK in a dose-dependent manner, leading to the downregulation of inflammatory mediators.[11]
Modulation of Enzyme Activity
Auranofin is a potent inhibitor of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[4][12] By inhibiting TrxR, auranofin induces oxidative stress within immune cells, which can impede their proliferation and production of inflammatory cytokines.[4] This mechanism is also being explored for its potential in cancer therapy.
Effects on Immune Cell Function
Gold compounds have demonstrated a wide range of effects on various immune cell populations:
-
Macrophages: These key players in innate immunity are significantly affected by gold compounds. Auranofin can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by macrophages.[7] Gold nanoparticles have been shown to modulate macrophage polarization and can either stimulate or suppress inflammatory responses depending on their size and surface functionalization.[11][13]
-
T Lymphocytes: Gold compounds can influence T cell proliferation and differentiation. Gold(III) salts have been shown to induce T lymphocyte proliferation in some rheumatoid arthritis patients, suggesting a role in sensitization.[14] Auranofin, by inhibiting IL-12 production from macrophages, can skew the T helper cell response from a pro-inflammatory Th1 phenotype towards a Th2 phenotype.[15]
-
Dendritic Cells (DCs): As potent antigen-presenting cells, DCs are a target for gold nanoparticles. The size of AuNPs can influence their uptake by DCs and subsequent effects on DC maturation and cytokine production.[16][17] For instance, 10 nm AuNPs were found to impair LPS-induced maturation and allostimulatory capacity of human DCs more prominently than 50 nm AuNPs.[17]
-
Neutrophils: Auranofin is a potent inhibitor of the release of granule proteins, such as lactoferrin and myeloperoxidase, from adherent neutrophils induced by cytokines.[18]
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from various studies on the effects of gold compounds on immune parameters.
Table 1: Effects of Auranofin on Cytokine Production and Enzyme Activity
| Compound | Cell Type | Parameter Measured | Concentration/Dose | Observed Effect | IC50 | Reference |
| Auranofin | RAW 264.7 Macrophages | TNF-α, IL-1β, IL-6 production | 2.5-20 µM | Concentration-dependent decrease | - | [7][19] |
| Auranofin | RAW 264.7 Macrophages | PGE2 production | 2.5-20 µM | Concentration-dependent inhibition | - | [7][19] |
| Auranofin | Human Neutrophils | Lactoferrin release (fMLP-induced) | 0.25-1.0 µg/mL | Enhancement | 3.7 µg/mL | [18] |
| Auranofin | Human Neutrophils | Lactoferrin release (fMLP-induced) | >1.0 µg/mL | Inhibition | 3.7 µg/mL | [18] |
| Auranofin | Human Neutrophils | Lactoferrin release (TNF-induced) | 0.25-1.0 µg/mL | Inhibition | 0.6 µg/mL | [18] |
| Auranofin | Human Neutrophils | Myeloperoxidase release (TNF-induced) | - | Inhibition | 0.7 µg/mL | [18] |
| Auranofin | Mouse Macrophages | IL-12 production (LPS-stimulated) | 0.1-1 µM | Dose-dependent inhibition | ~0.5 µM | [15] |
| Auranofin | Recombinant Thioredoxin Reductase 1 | Enzyme activity | - | Inhibition | - | [20][21] |
Table 2: Effects of Gold Nanoparticles on Cytokine Production
| Nanoparticle | Cell Type/Model | Parameter Measured | Concentration/Dose | Observed Effect | Reference |
| 5 nm AuNPs | Mouse brain | IL-6, IL-1β gene expression | Repeated dosing | Pro-inflammatory cascade | [11] |
| 20, 50 nm AuNPs | Mouse brain | IL-6, IL-1β gene expression | Repeated dosing | No change | [11] |
| 50 nm AuNPs | RAW 264.7 Macrophages | TNF-α levels | 25 and 50 µg/mL | Dose-dependent reduction | [11] |
| 15 nm AuNPs | Allergic inflammation model | IL-17 levels | - | Significant decrease | [13] |
| 10 nm AuNPs | Human Dendritic Cells | LPS-induced IL-12p70 production | 10 µg/mL | Inhibition | [17] |
| Various sizes | Rat model of hepatic injury | IL-10 secretion from macrophages | Dose-dependent | Increase | [11][13] |
| 5, 10, 20 µg/ml AuNPs | T cells, macrophages, dendritic cells | IL-2, TNF-α, IL-12 production | 24, 48, 72 hours | Increased activity and production | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Thioredoxin Reductase (TrxR) Inhibition Assay
Objective: To determine the inhibitory effect of a gold compound on TrxR activity.
Principle: TrxR activity is measured spectrophotometrically by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) with an absorbance maximum at 412 nm.[4][12]
Materials:
-
Recombinant human TrxR1
-
Auranofin (or other test compound)
-
NADPH
-
DTNB
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a stock solution of the gold compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the gold compound to the wells. Include a vehicle control (solvent only).
-
Add a solution of NADPH to each well to a final concentration of 200 µM.
-
Initiate the reaction by adding recombinant TrxR1 to each well.
-
Immediately add DTNB to a final concentration of 5 mM.
-
Measure the increase in absorbance at 412 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
NF-κB Activation Assay (Western Blot for IκBα Degradation)
Objective: To assess the effect of a gold compound on the degradation of IκBα, an indicator of NF-κB activation.
Principle: Activation of the canonical NF-κB pathway leads to the phosphorylation and subsequent proteasomal degradation of IκBα. This can be visualized by a decrease in the IκBα protein band on a Western blot.[6][22]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Gold compound
-
LPS (lipopolysaccharide)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in a culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the gold compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to induce IκBα degradation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration in the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against IκBα.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of IκBα degradation.
Dendritic Cell (DC) Maturation Assay (Flow Cytometry)
Objective: To evaluate the effect of gold nanoparticles on the maturation of dendritic cells.
Principle: DC maturation is characterized by the upregulation of surface markers such as CD80, CD86, and MHC class II. These can be quantified using flow cytometry.[17][23]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a DC cell line
-
GM-CSF and IL-4 for differentiating monocytes into immature DCs
-
Gold nanoparticles of desired size and concentration
-
LPS
-
Fluorochrome-conjugated antibodies against CD14, CD1a, CD80, CD86, and HLA-DR
-
Flow cytometer
Procedure:
-
Isolate monocytes from PBMCs and differentiate them into immature DCs using GM-CSF and IL-4 for 5-6 days.
-
Culture the immature DCs with gold nanoparticles at various concentrations for a specified period (e.g., 24-48 hours).
-
Induce maturation by adding LPS to the cultures for the final 24-48 hours. Include control groups with no nanoparticles and/or no LPS.
-
Harvest the cells and stain them with the panel of fluorochrome-conjugated antibodies.
-
Acquire the data on a flow cytometer.
-
Gate on the DC population (e.g., CD14-low/negative, CD1a-positive) and analyze the expression levels (Mean Fluorescence Intensity) of the maturation markers (CD80, CD86, HLA-DR).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Efficacy and Immune Response Elicited by Gold Nanoparticle- Based Nanovaccines against Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.adra.ac.id [research.adra.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the DNA-binding activity of NF-kappa B by gold compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Immunological properties of gold nanoparticles - Chemical Science (RSC Publishing) DOI:10.1039/C6SC03631G [pubs.rsc.org]
- 10. Auranofin blocks interleukin-6 signalling by inhibiting phosphorylation of JAK1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Effects of Gold Nanoparticles: Impacts on Immune Cells and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Gold Nanoparticles: Multifaceted Roles in the Management of Autoimmune Disorders | MDPI [mdpi.com]
- 14. Activation of gold-reactive T lymphocytes in rheumatoid arthritis patients treated with gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of interleukin-12 production by auranofin, an anti-rheumatic gold compound, deviates CD4+ T cells from the Th1 to the Th2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunological properties of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Size-Dependent Effects of Gold Nanoparticles Uptake on Maturation and Antitumor Functions of Human Dendritic Cells In Vitro | PLOS One [journals.plos.org]
- 18. Effect of auranofin on cytokine induced secretion of granule proteins from adherent human neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages | Semantic Scholar [semanticscholar.org]
- 20. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Gold nanoparticles induce transcriptional activity of NF-kB in a B-lymphocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gold nanoparticles (AuNPs) impair LPS-driven immune responses by promoting a tolerogenic-like dendritic cell phenotype with altered endosomal structures - PMC [pmc.ncbi.nlm.nih.gov]
Auranofin as a Broad-Spectrum Antiparasitic Agent: A Technical Guide
Introduction
Auranofin, a gold(I)-containing compound, was approved by the U.S. Food and Drug Administration (FDA) in 1985 for the treatment of rheumatoid arthritis.[1] In recent years, drug repurposing efforts have identified auranofin as a promising candidate for a variety of other diseases, including parasitic infections.[2][3] High-throughput screening of FDA-approved drug libraries revealed its potent activity against numerous parasites, including protozoa and helminths.[1][4][5] Its established safety profile in humans, oral bioavailability, and relatively low cost make it an attractive alternative to current antiparasitic therapies, many of which suffer from toxicity, limited efficacy, and growing resistance.[2][6][7] This technical guide provides a comprehensive overview of the preliminary studies on auranofin's efficacy against various parasitic diseases, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways.
Core Mechanism of Action: Inhibition of Redox Homeostasis
The primary antiparasitic mechanism of auranofin involves the inhibition of key selenoenzymes that are crucial for maintaining the parasite's intracellular redox balance.[2] Many parasites rely on unique thiol-based antioxidant systems, such as those involving thioredoxin reductase (TrxR), thioredoxin-glutathione reductase (TGR), or trypanothione (B104310) reductase (TR), to protect themselves from oxidative stress generated by their own metabolism and by the host's immune response.[2][8] Auranofin, with its high affinity for thiol and selenol groups, irreversibly binds to and inhibits these enzymes.[2][8] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress, damage to cellular components, and ultimately, parasite death, often through apoptosis-like pathways.[2][9]
Quantitative Efficacy Data
Auranofin has demonstrated potent activity across a wide range of parasites in vitro and in vivo. The following tables summarize the key quantitative data from various studies, primarily focusing on the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: In Vitro Efficacy against Protozoan Parasites
| Parasite Species | Stage | Metric | Value (µM) | Reference |
| Entamoeba histolytica | Trophozoite | IC50 | 0.5 | [10] |
| Giardia lamblia | Trophozoite | EC50 | 4 - 6 | [11] |
| Giardia lamblia | Trophozoite (TrxR) | IC50 | 0.152 ± 0.012 | [11] |
| Leishmania donovani | Intramacrophage Amastigote | IC50 | 0.70 ± 0.24 | [4] |
| Leishmania infantum | Promastigote | IC50 | 9.68 ± 1.02 | [8] |
| Leishmania major | Promastigote | IC50 | 15.66 ± 1.24 | [8] |
| Leishmania major | - | IC50 | 0.07 | [4] |
| Leishmania amazonensis | - | IC50 | 0.27 | [4] |
| Trypanosoma brucei gambiense | Bloodstream | IC50 | 0.21 ± 0.01 | [4] |
| Trypanosoma cruzi | - | IC50 | Low µM | [4] |
| Toxoplasma gondii | Tachyzoite | - | Active at 0.4 | [12] |
| Naegleria fowleri | - | - | Active at 0.75-3.0 µg/ml | [13] |
Table 2: In Vitro Efficacy against Helminths
| Parasite Species | Stage | Metric | Value (µM) | Reference |
| Brugia spp. | Adult Worm | IC50 | ≤ 1.1 | [14] |
| Onchocerca ochengi | Adult Female | IC50 | ≤ 1.1 | [14] |
| Onchocerca volvulus | L3 Larvae (Molting) | IC50 | ≤ 1.1 | [14] |
| Loa loa | Microfilariae | IC50 | ~47 | [14] |
| Schistosoma mansoni | Adult Worm | - | 100% death at 2.5 µM (2 days) | [15] |
| Schistosoma mansoni | TGR Enzyme | IC50 | Low nM range | [4] |
| Schistosoma japonicum | Adult Worm | - | 75% mortality at 5 µg/ml (24h) | [16] |
Experimental Protocols & Methodologies
The evaluation of auranofin's antiparasitic activity has involved a range of standardized in vitro and in vivo experimental procedures.
In Vitro Drug Susceptibility Assays
-
Parasite Culture:
-
E. histolytica & G. lamblia: Trophozoites are typically cultured axenically in TYI-S-33 medium under anaerobic conditions.[1][11]
-
Leishmania spp.: Promastigotes are cultured in M199 medium. For amastigote studies, macrophages (e.g., from BALB/c mice) are infected with promastigotes, which then transform into amastigotes intracellularly.[4][17]
-
T. cruzi: Epimastigotes are grown in liver infusion tryptose medium. Intracellular amastigote assays are conducted using host cells like Vero cells.[18]
-
Helminths (e.g., Brugia, Onchocerca): Adult worms are maintained in RPMI-1640 medium supplemented with fetal bovine serum under standard cell culture conditions (37°C, 5% CO2).[14]
-
-
Efficacy Determination (IC50/EC50):
-
Parasites are seeded in 96-well plates.
-
Auranofin is added in a series of dilutions and incubated for a defined period (e.g., 24-72 hours).[16]
-
Parasite viability is assessed using various methods:
-
Microscopy: Direct counting of motile vs. non-motile or dead parasites using a hemocytometer.[16][18]
-
Metabolic Assays: Use of reagents like CellTiter-Glo, which measures ATP levels as an indicator of cell viability.[18]
-
Colorimetric Assays: For enzyme inhibition studies, such as TrxR, the reduction of a substrate like DTNB is measured spectrophotometrically.[11]
-
-
Dose-response curves are generated, and IC50/EC50 values are calculated using appropriate software (e.g., GraphPad Prism).[8]
-
In Vivo Animal Models
-
Amebiasis Model: Rodent models (mice, hamsters) are used to establish amebic colitis or liver abscesses. Auranofin is administered orally, and efficacy is measured by the reduction in parasite load, inflammation, and abscess size.[6][10]
-
Giardiasis Model: Mice are infected with G. lamblia cysts. Oral administration of auranofin is followed by enumeration of trophozoites in the small intestine to determine the reduction in infection.[19]
-
Leishmaniasis Model: BALB/c mice are infected in the footpad or ear with Leishmania promastigotes. Auranofin treatment (oral or intraperitoneal) efficacy is assessed by measuring the reduction in lesion size and parasite burden in infected tissues (e.g., spleen, liver).[17][20]
-
Filariasis Model: Gerbils infected with Brugia pahangi are treated with auranofin. The primary endpoint is the reduction in the adult worm burden recovered from the animals post-treatment.[4][14]
-
Schistosomiasis Model: Mice are infected with S. mansoni cercariae. Oral auranofin is administered at different stages post-infection. Efficacy is determined by the reduction in worm counts, tissue egg loads, and the size of liver granulomas.[21][22]
Clinical Studies and Future Directions
The promising preclinical data led to the initiation of clinical trials to evaluate auranofin's safety and efficacy in humans for parasitic diseases.
-
Phase I Trial: A Phase I clinical trial in healthy volunteers established the pharmacokinetics (PK) and safety of auranofin for short-term use.[1][23] Subjects received a standard 6 mg daily oral dose for 7 days. The drug was found to be safe and well-tolerated.[1][10] Notably, the highest concentration of gold (the active component) was found in the feces, reaching levels more than 25 times the IC50 for E. histolytica and 4 times that for Giardia, suggesting strong potential for treating gastrointestinal infections.[1][10]
-
Phase IIa Trial: Based on the successful Phase I results, a Phase IIa trial was designed to test the efficacy of oral auranofin for treating amebiasis and giardiasis in infected adults in endemic regions.[7][24]
The broad-spectrum activity of auranofin suggests it could be a valuable tool against a multitude of neglected tropical diseases.[4][7] Future research will likely focus on optimizing dosing regimens for different infections, investigating its efficacy against a wider range of parasites, and exploring its potential use in combination therapies to enhance efficacy and prevent resistance. The repurposing of this established drug represents a significant and accelerated pathway toward developing new, accessible treatments for some of the world's most persistent parasitic infections.[5][25]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Auranofin: Repurposing an Old Drug for a Golden New Age | springermedizin.de [springermedizin.de]
- 3. In vivo and in vitro auranofin activity against Trypanosoma cruzi: Possible new uses for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing Auranofin and Evaluation of a New Gold(I) Compound for the Search of Treatment of Human and Cattle Parasitic Diseases: From Protozoa to Helminth Infections [mdpi.com]
- 5. Archive: Lab Tests Show Arthritis Drug Effective Against Global Parasite | UC San Francisco [ucsf.edu]
- 6. Inexpensive arthritis drug may treat dysentery, giardiasis - Los Angeles Times [latimes.com]
- 7. Phase Iia Clinical Trial of The Reprofiled Drug Auranofin For Gi Protozoa | National Agricultural Library [nal.usda.gov]
- 8. A gold-containing drug against parasitic polyamine metabolism: the X-ray structure of trypanothione reductase from Leishmania infantum in complex with auranofin reveals a dual mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin Resistance in Toxoplasma gondii Decreases the Accumulation of Reactive Oxygen Species but Does Not Target Parasite Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Reprofiled Drug, Auranofin, Is Effective against Metronidazole-Resistant Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auranofin Is Highly Efficacious against Toxoplasma gondii In Vitro and in an In Vivo Experimental Model of Acute Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiparasitic Activity of Auranofin against Pathogenic Naegleria fowleri [pubmed.ncbi.nlm.nih.gov]
- 14. Repurposing Auranofin as a Lead Candidate for Treatment of Lymphatic Filariasis and Onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing Auranofin and Evaluation of a New Gold(I) Compound for the Search of Treatment of Human and Cattle Parasitic Diseases: From Protozoa to Helminth Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Schistosomicidal mechanism of auranofin on Schistosoma japonicum and its cytotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiprotozoal activity of auranofin on Trypanosoma cruzi, Leishmania tropica and Toxoplasma gondii: in vitro and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Reprofiled Drug, Auranofin, Is Effective against Metronidazole-Resistant Giardia lamblia [escholarship.org]
- 20. bioengineer.org [bioengineer.org]
- 21. Auranofin attenuates Schistosoma mansoni egg-induced liver granuloma and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Auranofin attenuates Schistosoma mansoni egg-induced liver granuloma and fibrosis in mice | Journal of Helminthology | Cambridge Core [cambridge.org]
- 23. Phase I Clinical Trial Results of Auranofin, a Novel Antiparasitic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Auranofin Dosage Determination in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin is a gold-containing compound initially approved for the treatment of rheumatoid arthritis.[1] Its mechanism of action, primarily the inhibition of thioredoxin reductase (TrxR), has led to the exploration of its therapeutic potential in a variety of other diseases, including cancer, parasitic infections, and bacterial infections.[2][3] The determination of an appropriate dosage in preclinical animal models is a critical step in evaluating the efficacy and safety of auranofin for these new indications. These application notes provide a comprehensive guide to determining auranofin dosage in animal models, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation: Quantitative Auranofin Dosage and Pharmacokinetic Data
The following tables summarize dosages of auranofin used in various animal models for different therapeutic areas, as well as key pharmacokinetic parameters.
Table 1: Auranofin Dosages in Rodent Models
| Animal Model | Disease Model | Route of Administration | Dosage Range | Outcome |
| Mouse | Clostridioides difficile Infection | Oral | 0.125 - 0.25 mg/kg/day | 80-100% survival and prevention of recurrence[4] |
| Mouse | Non-Small Cell Lung Cancer (Xenograft) | Intraperitoneal | 10 mg/kg/day | 67% inhibition of tumor growth[5] |
| Mouse | P388 Leukemia | Intraperitoneal | 8 mg/kg/day | 0.6 log cell kill[6] |
| Mouse | Pancreatic Cancer (Orthotopic) | Intraperitoneal | 5 - 15 mg/kg/day (5 days/week) | 15 mg/kg dose trended towards longer survival[7] |
| Mouse | Carcinogenicity Study | Oral | 1.0, 3.0, 6.0-9.0 mg/kg/day | No effect on tumor incidence[8] |
| Rat | Adjuvant Arthritis | Not Specified | Not Specified | Inhibition of antibody production[9] |
Table 2: Auranofin Dosages in Other Animal Models
| Animal Model | Disease Model | Route of Administration | Dosage | Outcome |
| Dog | Osteosarcoma | Oral | 6 mg (<15 kg) or 9 mg (>15 kg) every 3 days | Improved overall survival in male dogs[1][10][11] |
Table 3: Pharmacokinetic Parameters of Auranofin in Animal Models
| Animal Model | Parameter | Value |
| Rat | Oral Absorption | 17-23%[12] |
| Terminal Half-life (Blood/Plasma) | 1.2-1.8 days[12] | |
| Excretion | Feces (84%), Urine (10%), Bile (3%)[12] | |
| Dog | Oral Absorption | 15-38%[12] |
| Terminal Half-life (Blood/Plasma) | 19.5 days[12] | |
| Excretion | Feces (81%), Urine (16%)[12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by auranofin and a general workflow for dose determination in animal models.
Figure 1: General workflow for preclinical dose determination of auranofin.
Figure 2: Auranofin's inhibitory effects on TrxR and NF-κB signaling pathways.
Experimental Protocols
Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the tolerability of auranofin and identify the MTD in a specific animal model.
Materials:
-
Auranofin
-
Vehicle for auranofin solubilization (e.g., 0.5% methylcellulose)
-
Appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old)
-
Oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose of auranofin (e.g., 1 mg/kg) administered orally once daily.
-
Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a set period (e.g., 3-5 days).
-
If no toxicity is observed, escalate the dose in a new group of animals (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).
-
Continue dose escalation until signs of toxicity are observed.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
-
Data Collection:
-
Record body weight daily.
-
Perform daily clinical observations.
-
At the end of the study, collect blood for hematology and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
Collagen-Induced Arthritis (CIA) in Mice
Objective: To induce an autoimmune arthritis model in mice for evaluating the efficacy of auranofin. This protocol is adapted for DBA/1 mice.[13][14][15][16]
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Emulsifying needle or device
Procedure:
-
Collagen Preparation: Dissolve bovine type II collagen in 0.1 M acetic acid at 2 mg/mL by stirring overnight at 4°C.
-
Emulsification: Prepare an emulsion of collagen solution and CFA (1:1 ratio) by vigorous mixing until a stable emulsion is formed.
-
Primary Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of collagen solution and IFA (1:1 ratio).
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Arthritis Assessment:
-
Beginning around day 24, monitor mice 3-4 times per week for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling, 3=severe swelling extending to the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
-
Auranofin Treatment:
-
Once arthritis is established (e.g., mean arthritis score of 4-6), randomize mice into treatment groups (vehicle control and auranofin).
-
Administer auranofin orally at predetermined doses daily.
-
Continue to monitor arthritis scores, body weight, and clinical signs.
-
-
Endpoint Analysis: At the end of the study, collect paws for histology to assess inflammation, pannus formation, and bone/cartilage destruction. Collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.
Oral Gavage in Mice
Objective: To accurately administer a liquid substance, such as auranofin solution/suspension, directly into the stomach of a mouse.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) with a ball tip.
-
Syringe
-
Auranofin solution/suspension
Procedure:
-
Volume Calculation: The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Animal Restraint:
-
Gently scruff the mouse to immobilize the head and neck.
-
Ensure the head, neck, and body are in a straight line to facilitate passage of the gavage needle.
-
-
Needle Insertion:
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to estimate the insertion depth to the stomach.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will typically swallow as the needle reaches the pharynx, which helps guide it into the esophagus. The needle should pass smoothly without resistance.
-
-
Substance Administration: Once the needle is in the stomach, slowly depress the syringe plunger to administer the substance.
-
Needle Withdrawal: Gently and slowly withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or bleeding.
Conclusion
The determination of an appropriate and effective dose of auranofin in animal models is a multifaceted process that requires careful consideration of the specific disease model, route of administration, and potential for toxicity. By leveraging the quantitative data and detailed protocols provided in these application notes, researchers can design robust preclinical studies to further elucidate the therapeutic potential of auranofin. The provided diagrams of the experimental workflow and signaling pathways offer a conceptual framework for understanding the dose-determination process and the molecular mechanisms of auranofin's action.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Dose response studies and longterm evaluation of auranofin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auranofin, at clinically achievable dose, protects mice and prevents recurrence from Clostridioides difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carcinogenicity study of auranofin, an orally administered gold compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biologic actions and pharmacokinetic studies of auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auranofin improves overall survival when combined with standard of care in a pilot study involving dogs with osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of auranofin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
Application Notes: Measuring Thioredoxin Reductase Activity Following Auranofin Treatment
Introduction
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical antioxidant system responsible for maintaining cellular redox homeostasis.[1] TrxR is a selenoenzyme that catalyzes the reduction of oxidized Trx, which in turn reduces downstream target proteins involved in processes like cell growth, proliferation, and defense against oxidative stress.[1] Elevated TrxR activity is often observed in cancer cells, contributing to tumor progression and resistance to therapy, making it an attractive target for anticancer drug development.[1]
Auranofin, an FDA-approved gold-containing compound used for treating rheumatoid arthritis, is a potent and irreversible inhibitor of TrxR.[1][2] It targets the selenocysteine (B57510) residue in the active site of TrxR, leading to increased intracellular reactive oxygen species (ROS) and subsequent cell death.[3][4] Accurate measurement of TrxR activity after auranofin treatment is crucial for evaluating its efficacy and understanding its mechanism of action in preclinical and clinical studies.
These application notes provide detailed protocols for assessing TrxR activity in cell lysates and tissue homogenates following treatment with auranofin, focusing on the widely used 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reduction assay.
Principle of the DTNB-Based Thioredoxin Reductase Assay
The most common method for measuring TrxR activity is a spectrophotometric assay based on the reduction of DTNB (Ellman's reagent). In this assay, TrxR utilizes NADPH to reduce DTNB, producing 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[2][5][6]
Since other enzymes in crude biological samples, such as glutathione (B108866) reductase, can also reduce DTNB, a specific TrxR inhibitor is used to differentiate TrxR-specific activity from background activity.[7] The difference in the rate of TNB formation in the absence and presence of the specific inhibitor represents the true TrxR activity.
Data Presentation
The inhibitory effect of auranofin on TrxR is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of auranofin required to inhibit 50% of the TrxR activity.
Table 1: Inhibitory Effects of Auranofin on Thioredoxin Reductase Activity
| Cell Line/Tissue | Auranofin Concentration | Percent Inhibition of TrxR Activity | Reference |
| DMS273 SCLC Xenografts | 4 mg/kg for 14 days | ~75% | [2] |
| Lung Epithelial Cells | 0.5 µM | 50% | [8] |
| Platelets | 10 µM | ~100% | [9] |
| Calu-6 and A549 Lung Cancer Cells | IC50 concentration | Dose-dependent decrease | [10] |
| SW 620 Cells | 500 nM | Significant inhibition | [11] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates and Tissue Homogenates
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and protease inhibitors)[12]
-
Cell scraper
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Microcentrifuge
Procedure for Cultured Cells:
-
Culture and treat cells with desired concentrations of auranofin for the specified duration.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.[9]
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C.[7]
-
Carefully collect the supernatant, which contains the cytosolic TrxR, and keep it on ice.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).[13]
Procedure for Tissue Samples:
-
Perfuse or rinse the tissue with PBS to remove blood.[14]
-
Weigh the tissue and homogenize it in 2-5 volumes of ice-cold lysis buffer.[14]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[14]
-
Collect the supernatant and determine the protein concentration.
Protocol 2: Thioredoxin Reductase Activity Assay (DTNB Reduction)
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)[15]
-
NADPH solution (freshly prepared)
-
DTNB solution
-
TrxR-specific inhibitor (e.g., aurothioglucose)[2]
-
Cell lysate or tissue homogenate
Assay Procedure:
-
Prepare a reaction mixture for each sample to be tested in duplicate. For each sample, prepare two sets of reactions: one for total DTNB reduction and one for background activity in the presence of a TrxR-specific inhibitor.[7]
-
For Total Activity: In a well of the microplate, add the assay buffer, cell lysate/homogenate, and NADPH.
-
For Background Activity: In a separate well, add the assay buffer, cell lysate/homogenate, TrxR-specific inhibitor, and NADPH.
-
Incubate the plate at room temperature for a few minutes to allow the inhibitor to act.
-
Initiate the reaction by adding the DTNB solution to all wells.[14]
-
Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for at least 10 minutes.[14]
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min) for each reaction from the linear portion of the curve.
-
Subtract the rate of the background reaction (with inhibitor) from the rate of the total activity reaction to obtain the TrxR-specific activity.
-
TrxR activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute.[2] The molar extinction coefficient of TNB at 412 nm is typically 13,600 M⁻¹cm⁻¹.[16]
-
Normalize the activity to the protein concentration of the sample (e.g., U/mg protein).
Visualizations
Caption: Workflow for measuring TrxR activity after auranofin treatment.
Caption: Auranofin inhibits TrxR, leading to oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thioredoxin Reductase Inhibition by Auranofin - ChemistryViews [chemistryviews.org]
- 4. mdpi.com [mdpi.com]
- 5. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biogot.com [biogot.com]
- 7. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Auranofin, a thioredoxin reductase inhibitor, causes platelet death through calcium overload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. X-ray structures of thioredoxin and thioredoxin reductase from Entamoeba histolytica and prevailing hypothesis of the mechanism of Auranofin action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ridaura (Auranofin) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridaura, with the active ingredient auranofin, is a gold(I)-containing compound initially approved by the FDA for the treatment of rheumatoid arthritis.[1][2][3] Its mechanism of action, primarily through the inhibition of thioredoxin reductase (TrxR), has led to its repurposing as a potential anticancer agent.[4][5][6][7] Auranofin's ability to induce oxidative stress and disrupt cellular redox homeostasis makes it a valuable tool for in vitro studies across various cancer cell lines.[4][5][6][8] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its effects and relevant signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of Auranofin Across Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of auranofin varies depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values from different studies.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |
| Calu-6 | Lung Cancer | 24 | 3[1][9] |
| A549 | Lung Cancer | 24 | 4-5[1][9] |
| SK-LU-1 | Lung Cancer | 24 | 4-5[1] |
| NCI-H460 | Lung Cancer | 24 | 4[1][9] |
| NCI-H1299 | Lung Cancer | 24 | 1-2[1][9] |
| MCF-7 | Breast Cancer | 24 | 3.37[10] |
| MCF-7 | Breast Cancer | 72 | 0.98[9][10] |
| PEO1 | Ovarian Cancer | 72 | ~2-4 |
| PEO4 | Ovarian Cancer | 72 | ~2-4 |
| PC3 | Prostate Cancer | 24 | 2.5[11] |
| MEC-1 | Chronic Lymphocytic Leukemia | 48 | ~0.2-1 |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 24 | Varies (~0.2-1) |
Mechanism of Action & Signaling Pathways
Auranofin's primary mechanism of action is the inhibition of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system that regulates cellular redox balance.[4][5][12] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis.[4][5][6]
Beyond TrxR inhibition, auranofin has been shown to modulate several other signaling pathways implicated in cancer cell survival and proliferation:
-
PI3K/AKT/mTOR Pathway: Auranofin can inhibit key components of this pathway, which is crucial for cell growth, proliferation, and survival.[4][13]
-
NF-κB Signaling Pathway: By inhibiting this pathway, auranofin can suppress the expression of pro-inflammatory cytokines and proteins that promote cell survival.[4]
-
Ubiquitin-Proteasome System: Auranofin can interfere with the proteasome, leading to the accumulation of misfolded proteins and inducing apoptosis.[4][5]
-
Calcium Homeostasis: Auranofin can induce an increase in intracellular calcium levels, which can trigger apoptotic pathways.[14]
Below are diagrams illustrating the key signaling pathways affected by auranofin.
Caption: Auranofin inhibits Thioredoxin Reductase (TrxR), leading to increased ROS and apoptosis.
Caption: Auranofin inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Preparation of Auranofin Stock Solution
Materials:
-
Auranofin powder (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Auranofin is soluble in organic solvents like DMSO and ethanol.[15][16] It is sparingly soluble in aqueous solutions.[15]
-
To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of auranofin powder in DMSO. For example, to make a 10 mM stock solution, dissolve 6.79 mg of auranofin (MW: 678.49 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution. The solution should be clear.[11]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use. Some sources suggest stability for up to 3 months.[16]
Note: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assay using MTT
This protocol outlines a method to determine the cytotoxic effects of auranofin on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Auranofin stock solution (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
The following day, prepare serial dilutions of auranofin in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of auranofin.
-
Include wells with medium containing DMSO at the same final concentration as the highest auranofin treatment as a vehicle control. Also, include untreated control wells with fresh medium only.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[9][17]
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[9]
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[9]
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each auranofin concentration relative to the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the auranofin concentration to determine the IC50 value.
-
Caption: Workflow for determining cell viability using the MTT assay after auranofin treatment.
Conclusion
This compound (auranofin) is a potent inhibitor of thioredoxin reductase with significant potential for in vitro cancer research. Proper preparation and handling are crucial for obtaining reliable and reproducible results. The provided protocols offer a starting point for investigating the effects of auranofin on various cancer cell lines. Researchers should optimize treatment concentrations and durations based on the specific cell line and experimental objectives. The multifaceted mechanism of action of auranofin, involving the induction of oxidative stress and modulation of key signaling pathways, makes it a compelling compound for further investigation in drug development.
References
- 1. scispace.com [scispace.com]
- 2. Anti-Tumoral Treatment with Thioredoxin Reductase 1 Inhibitor Auranofin Fosters Regulatory T Cell and B16F10 Expansion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 7. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Auranofin 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. broadpharm.com [broadpharm.com]
Application Notes: Auranofin in High-Throughput Screening (HTS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin is a gold(I)-containing compound approved by the U.S. Food and Drug Administration (FDA) for treating rheumatoid arthritis.[1][2] Its therapeutic potential has been repurposed and extensively investigated for various other conditions, including cancer, parasitic infections, and bacterial infections.[1][3] The primary mechanism of auranofin involves the potent inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[3][4] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering cell death pathways such as apoptosis.[1][4]
Given its well-defined mechanism and broad bioactivity, auranofin is an excellent tool for high-throughput screening (HTS) assays. It can be used as a control compound, a standalone screening agent, or in combination screens to identify synergistic drug interactions. These application notes provide an overview of auranofin's mechanisms, quantitative data, and detailed protocols for its use in HTS campaigns.
Mechanism of Action & Key Signaling Pathways
Auranofin exerts its biological effects by modulating several critical cellular pathways. Its high affinity for thiol and selenol groups makes it a potent inhibitor of redox enzymes.[3]
1. Thioredoxin Reductase (TrxR) Inhibition: The principal mechanism of auranofin is the irreversible inhibition of TrxR.[3] This enzyme is crucial for maintaining the cellular redox balance by reducing thioredoxin (Trx). Inhibition of TrxR disrupts this balance, leading to a buildup of intracellular ROS, which causes oxidative damage to DNA, proteins, and lipids, ultimately inducing apoptosis.[1][5]
Caption: Auranofin's primary mechanism: TrxR inhibition leading to ROS buildup.
2. NF-κB and STAT3 Signaling Inhibition: Auranofin has demonstrated anti-inflammatory properties by inhibiting the NF-κB and STAT3 signaling pathways. It can suppress the dimerization of Toll-like receptor 4 (TLR4) and the activation of IκB kinase (IKK), preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.[6][7] It also inhibits the IL-6-induced phosphorylation of JAK1 and STAT3.[6]
Caption: Auranofin's inhibitory effects on NF-κB and STAT3 signaling pathways.
Application in High-Throughput Screening
HTS allows for the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[8][9] Auranofin is valuable in HTS for several applications:
-
Synergy Screens: Identifying compounds that enhance the cytotoxic effects of auranofin, potentially overcoming drug resistance.[1][10]
-
Target Validation: Using auranofin as a known inhibitor to validate assays designed to find new TrxR inhibitors.
-
Phenotypic Screening: Assessing the effects of large compound libraries on cells pre-treated with a sub-lethal dose of auranofin to uncover novel pathway interactions.
Caption: A typical workflow for a combination HTS assay involving auranofin.
Quantitative Data: Auranofin Cytotoxicity
The effective concentration of auranofin varies depending on the cell line, treatment duration, and assay endpoint. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference(s) |
| MCF-7 | Breast Cancer | 24 | 3.37 | [11][12] |
| MCF-7 | Breast Cancer | 72 | 0.98 | [11][12] |
| PEO1 | Ovarian Cancer | 72 | 0.53 | [13] |
| PEO4 | Ovarian Cancer | 72 | 2.8 | [13] |
| Calu-6 | Lung Cancer | 24 | ~3.0 | [14][15] |
| A549 | Lung Cancer | 24 | ~4.0 - 5.0 | [14][15] |
| NCI-H1299 | Lung Cancer | 24 | ~1.0 - 2.0 | [14][15] |
| SK-LU-1 | Lung Cancer | 24 | ~4.0 - 5.0 | [15] |
| NCI-H460 | Lung Cancer | 24 | ~4.0 | [15] |
| MG-63 | Osteosarcoma | Not Specified | ~0.5 | [4] |
| DLD-1 | Colon Cancer | 72 | ~1.5 | [1] |
Experimental Protocols
Protocol 1: Cell Viability HTS Assay (MTS/MTT-based)
This protocol describes a colorimetric assay to measure cell viability, suitable for a 384-well plate format.
A. Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
Auranofin (stock solution in DMSO)
-
Compound library
-
384-well clear-bottom, tissue culture-treated plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent
-
Multichannel pipette or automated liquid handler
-
Microplate reader (absorbance at 490 nm for MTS)
B. Procedure:
-
Cell Seeding: Suspend cells in complete medium and dispense 40 µL into each well of a 384-well plate at a pre-determined optimal density. Incubate overnight (37°C, 5% CO2).
-
Compound Preparation: Prepare auranofin and library compounds in culture medium at 2x the final desired concentration.
-
Drug Treatment: Add 40 µL of the compound dilutions to the appropriate wells.[11] Include wells for:
-
Negative Control: Vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: A known cytotoxic agent or a high concentration of auranofin.
-
Test Wells: Auranofin + library compound.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[11]
-
MTS Addition: Add 15-20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[11]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
C. Data Analysis:
-
Normalize the data to controls:
-
% Viability = (Absorbance_Test - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100
-
-
Identify hits based on a pre-defined threshold (e.g., <50% viability or >60% inhibition).[1]
Protocol 2: HTS Assay Quality Control (Z'-Factor)
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[16][17]
A. Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
B. Procedure:
-
On a dedicated assay plate, designate a sufficient number of wells for positive and negative controls (e.g., 16-32 wells each).
-
Run the assay as described in Protocol 1.
-
Calculate the mean and standard deviation for both control populations.
-
Use the formula above to calculate the Z'-factor.
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay, may require optimization.
-
Z' < 0: A poor assay, not suitable for HTS.
Protocol 3: Thioredoxin Reductase (TrxR) Activity Assay
This secondary assay can be used to confirm if hit compounds from a primary screen act by inhibiting TrxR.
A. Materials:
-
Cell lysate from treated cells
-
TrxR Assay Kit (commercially available, typically containing insulin (B600854), NADPH, and DTNB - Ellman's reagent)
-
96-well plate
-
Microplate reader (absorbance at 412 nm)
B. Procedure:
-
Cell Treatment & Lysis: Treat cells in a 6-well plate with auranofin or hit compounds for a specified time (e.g., 24 hours).[15] Lyse the cells using the buffer provided in the kit and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Assay Reaction: In a 96-well plate, add equal amounts of protein lysate to a reaction mixture containing NADPH and Trx.
-
Initiate Reaction: Add insulin and DTNB to start the reaction. TrxR reduces Trx, which in turn reduces insulin. The remaining NADPH reduces DTNB to TNB, which is measured.
-
Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes.
C. Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Normalize the activity to the protein concentration (activity per mg of protein).
-
Compare the TrxR activity in treated samples to the vehicle control to determine the percent inhibition. Auranofin treatment should result in a significant decrease in TrxR activity.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Auranofin, as an anti-rheumatic gold compound suppresses LPS-induced homodimerization of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com.cn]
- 9. opentrons.com [opentrons.com]
- 10. A high-throughput drug screen identifies auranofin as a potential sensitizer of cisplatin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. scispace.com [scispace.com]
- 16. Z-factor - Wikipedia [en.wikipedia.org]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Unraveling Auranofin Resistance using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auranofin, an FDA-approved gold-containing compound, has demonstrated significant therapeutic potential beyond its traditional use in rheumatoid arthritis, particularly as an anticancer agent.[1][2] Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[3][4] This inhibition leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[3][5][6] However, the development of resistance to auranofin poses a significant challenge to its clinical utility. Understanding the genetic drivers of this resistance is paramount for optimizing its therapeutic efficacy and developing rational combination strategies.
This document provides a comprehensive guide to utilizing CRISPR-Cas9 genome-wide screening technology to identify and validate genes that confer resistance to auranofin. We present detailed protocols for performing these screens, methods for data analysis and hit validation, and a discussion of the key signaling pathways implicated in auranofin resistance.
Key Signaling Pathways in Auranofin Action and Resistance
Auranofin's efficacy is intrinsically linked to its ability to disrupt cellular redox homeostasis. Consequently, resistance mechanisms often involve the upregulation of compensatory antioxidant pathways. The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a master regulator of the antioxidant response and has been strongly implicated in auranofin resistance.[1][7]
Under normal conditions, NRF2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets it for proteasomal degradation. Upon exposure to oxidative stress, such as that induced by auranofin, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Key downstream effectors of the NRF2 pathway that contribute to auranofin resistance include genes involved in:
-
Glutathione (B108866) (GSH) Metabolism: The GSH system is a critical component of the cellular antioxidant defense. Key enzymes include glutamate-cysteine ligase (GCLC) and glutathione reductase (GSR).
-
Thioredoxin (Trx) System: This system, which auranofin directly targets, includes thioredoxin (TXN) and thioredoxin reductase (TXNRD1).[1][7]
Mutations in KEAP1 or NFE2L2 (the gene encoding NRF2) that lead to constitutive activation of the NRF2 pathway are strongly associated with auranofin resistance.[1][7]
Auranofin action and the NRF2-mediated resistance pathway.
Genome-Wide CRISPR-Cas9 Screening for Auranofin Resistance
Genome-wide CRISPR-Cas9 knockout screens are a powerful tool for identifying genes whose loss of function confers resistance to a particular drug.[7][8][9] The general workflow involves introducing a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome into a population of Cas9-expressing cells. The cells are then treated with the drug of interest, and the sgRNAs that are enriched in the surviving population are identified by deep sequencing.
Experimental workflow for a CRISPR-Cas9 screen.
Data Presentation: Identifying Auranofin Resistance Genes
While a specific, publicly available dataset from a genome-wide CRISPR screen for auranofin resistance is not yet published, we can anticipate the likely top candidate genes based on existing literature.[1][7] A hypothetical, yet representative, summary of quantitative data from such a screen is presented below. The data is typically represented as a Log Fold Change (LFC) of sgRNA abundance in the auranofin-treated population compared to a control population, with a corresponding False Discovery Rate (FDR) to indicate statistical significance.
| Gene | Description | Log Fold Change (LFC) | False Discovery Rate (FDR) |
| KEAP1 | Kelch-like ECH-associated protein 1 | 5.8 | < 0.001 |
| GCLC | Glutamate-cysteine ligase catalytic subunit | 4.5 | < 0.001 |
| GSR | Glutathione-disulfide reductase | 4.2 | < 0.005 |
| SLC7A11 | Solute carrier family 7 member 11 | 3.9 | < 0.005 |
| TXNRD1 | Thioredoxin reductase 1 | 3.5 | < 0.01 |
| TXN | Thioredoxin | 3.1 | < 0.01 |
| NQO1 | NAD(P)H quinone dehydrogenase 1 | 2.8 | < 0.05 |
| HMOX1 | Heme oxygenase 1 | 2.5 | < 0.05 |
Note: This table presents hypothetical data for illustrative purposes. The Log Fold Change values indicate the magnitude of enrichment of sgRNAs targeting these genes in the auranofin-resistant population. A higher LFC suggests a stronger resistance phenotype upon gene knockout. The False Discovery Rate is a statistical measure of the likelihood that the observed enrichment is a false positive.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Auranofin Resistance
This protocol outlines the steps for a pooled, positive selection CRISPR screen to identify genes whose knockout confers resistance to auranofin.
1. Cell Line and Reagent Preparation
-
Cell Line Selection: Choose a human cancer cell line that is sensitive to auranofin. A cell line with a known low expression of NRF2 target genes may be a good starting point.
-
Cas9 Expression: Ensure stable expression of Cas9 in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection.
-
sgRNA Library: Utilize a commercially available genome-wide sgRNA library (e.g., GeCKO v2, Brunello).
-
Auranofin Stock: Prepare a high-concentration stock solution of auranofin in DMSO.
2. Lentiviral Production of sgRNA Library
-
Plate HEK293T cells and transfect them with the sgRNA library plasmid pool along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the supernatant. Titer the virus to determine the optimal multiplicity of infection (MOI).
3. Transduction of Cas9-Expressing Cells
-
Transduce the Cas9-expressing target cell line with the sgRNA library at a low MOI (<0.3) to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 300-1000 cells per sgRNA).
-
Select for transduced cells using the appropriate antibiotic resistance marker (e.g., puromycin).
4. Auranofin Selection
-
Split the transduced cell population into two groups: a control group (untreated) and a drug-treated group.
-
Treat the experimental group with auranofin at a concentration that results in significant cell death (e.g., IC80-90). This concentration should be determined beforehand using a dose-response curve.
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of drug-resistant populations. Replenish auranofin as needed based on its stability in culture.
5. Genomic DNA Extraction and Sequencing
-
Harvest cells from both the control and auranofin-treated populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform high-throughput sequencing of the PCR amplicons.
6. Data Analysis
-
Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Calculate the Log Fold Change (LFC) of each sgRNA in the auranofin-treated sample relative to the control sample.
-
Use statistical packages like MAGeCK to identify genes with significant sgRNA enrichment.
Protocol 2: Validation of Top Candidate Genes
Hits from the primary screen require rigorous validation to confirm their role in auranofin resistance.
1. Generation of Individual Knockout Cell Lines
-
For each top candidate gene, design 2-3 new sgRNAs targeting different exons.
-
Individually transfect these sgRNAs into the Cas9-expressing parental cell line.
-
Isolate single-cell clones and expand them.
-
Verify gene knockout at the protein level using Western blot or at the genomic level by Sanger sequencing of the target locus.
2. Phenotypic Validation
-
Dose-Response Assays: Perform cell viability assays (e.g., CellTiter-Glo, MTT) on the knockout and parental cell lines across a range of auranofin concentrations. A shift in the IC50 value for the knockout line compared to the parental line will confirm the resistance phenotype.
-
Colony Formation Assays: Plate a low density of knockout and parental cells and treat with auranofin. After 10-14 days, stain and count the colonies to assess long-term survival and proliferative capacity.
-
ROS Measurement: Measure intracellular ROS levels in knockout and parental cells with and without auranofin treatment using a fluorescent probe like DCFDA. A reduction in ROS levels in the knockout cells upon auranofin treatment would suggest a mechanism for resistance.
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to dissect the genetic underpinnings of auranofin resistance. By identifying and validating key resistance genes and pathways, researchers can gain valuable insights into the mechanisms of drug action and develop novel therapeutic strategies to overcome resistance. The protocols and information presented in this document offer a comprehensive framework for initiating and conducting such studies, ultimately contributing to the advancement of auranofin as an effective therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Omics-based identification of an NRF2-related auranofin resistance signature in cancer: Insights into drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadinstitute.org [broadinstitute.org]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Ridaura (Auranofin)
Introduction
Ridaura, with the active ingredient auranofin, is a gold-containing compound initially approved for the treatment of rheumatoid arthritis.[1][2] Emerging research has repurposed auranofin as a promising anticancer agent due to its ability to induce apoptosis in various cancer cell lines.[3][4][5][6] These application notes provide a comprehensive overview and detailed protocols for analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of this programmed cell death process.[7]
Mechanism of Action
Auranofin's primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[1][3][4][8] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress.[1][8][9] This oxidative stress triggers a cascade of events leading to apoptosis through multiple pathways:
-
Mitochondrial (Intrinsic) Pathway: Increased ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c.[10][11] This activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP).[9][10][12] The Bcl-2 family of proteins, which regulate mitochondrial integrity, are also modulated by auranofin, often showing an increased BAX/Bcl-2 ratio.[12][13]
-
Endoplasmic Reticulum (ER) Stress: Auranofin can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[9][14]
-
Inhibition of Signaling Pathways: Auranofin has been shown to inhibit pro-survival signaling pathways, including the PI3K/Akt/mTOR, STAT3, and NF-κB pathways.[2][3][4][13]
-
Proteasome Inhibition: Auranofin can also inhibit the ubiquitin-proteasome system, contributing to the accumulation of misfolded proteins and apoptosis.[3][4]
Data Presentation
The following tables summarize quantitative data from various studies on this compound (auranofin)-induced apoptosis.
Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | ~2 | 24 | [5][6] |
| Calu-6 | Lung Cancer | 3-4 | 24 | [10][12] |
| A549 | Lung Cancer | 3-4 | 24 | [10][12] |
| U266 | Multiple Myeloma | 0.05 | 24 | [2] |
Table 2: Auranofin-Induced Apoptosis in Urothelial Carcinoma Cells (HT 1376) after 48h Treatment
| Auranofin Concentration (µM) | Percentage of Annexin V+ Cells | Reference |
| Vehicle (Control) | 2.4% | [15] |
| 1.5 | 8.7% | [15] |
| 3.0 | 22.8% | [15] |
Table 3: Apoptosis Induction in Gastric Cancer Cell Lines after 24h Auranofin Treatment
| Cell Line | Auranofin Concentration (µM) | Apoptosis (%) | Reference |
| BGC-823 | 2 | ~15% | [9] |
| 3 | ~25% | [9] | |
| 4 | ~40% | [9] | |
| SGC-7901 | 2 | ~10% | [9] |
| 3 | ~20% | [9] | |
| 4 | ~35% | [9] | |
| KATO III | 2 | ~12% | [9] |
| 3 | ~22% | [9] | |
| 4 | ~30% | [9] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound (Auranofin)
-
Cell Seeding: Seed the cancer cell line of interest (e.g., HeLa, A549, MCF-7) in a suitable culture vessel (e.g., T25 flask, 6-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For a 6-well plate, a seeding density of 1.5 x 10^5 cells/well is a common starting point.[13]
-
Cell Adherence: Allow the cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
Auranofin Preparation: Prepare a stock solution of auranofin (e.g., 10 mM) by dissolving it in dimethyl sulfoxide (B87167) (DMSO).[13] Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the auranofin stock solution to the desired final concentrations (e.g., 1, 2, 4 µM) in fresh culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of auranofin. Include a vehicle control (medium with the same concentration of DMSO as the highest auranofin concentration).
-
Incubation Period: Incubate the cells for the desired period (e.g., 24 or 48 hours).[13][15]
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol is based on the principle that in early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16][17]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently collect the culture supernatant which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with the supernatant from the first step.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes at room temperature.[18] Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[17][19]
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[20] Use appropriate controls for setting up compensation and gates:
-
Unstained cells
-
Cells stained only with Annexin V-FITC
-
Cells stained only with PI
-
Data Interpretation:
The results of the flow cytometry analysis are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death [mdpi.com]
- 4. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. mdpi.com [mdpi.com]
- 9. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. scispace.com [scispace.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Auranofin Enhances Sulforaphane-Mediated Apoptosis in Hepatocellular Carcinoma Hep3B Cells through Inactivation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Auranofin Induces ER Stress‐Mediated Apoptosis, and Its Combination With Bortezomib Elicits Paraptosis‐Like Cell Death in Malignant Canine Mammary Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auranofin induces urothelial carcinoma cell death via reactive oxygen species production and synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. interchim.fr [interchim.fr]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
Application Notes & Protocols for the Mass Spectrometric Detection of Auranofin Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction: Auranofin, a gold(I)-containing complex, has been utilized as a therapeutic agent for rheumatoid arthritis and is under investigation for other indications, including cancer and parasitic diseases.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolism, which involves ligand exchange reactions and biotransformation into various active species.[3][4][5] Mass spectrometry stands as a powerful analytical tool for the sensitive and specific detection and quantification of auranofin and its metabolites in complex biological matrices. These application notes provide detailed protocols for the analysis of auranofin metabolites using different mass spectrometry techniques.
Quantitative Data Summary
The following tables summarize the quantitative data for the detection of key auranofin metabolites using various mass spectrometry methods.
Table 1: Quantitative Analysis of Auranofin Metabolites by Pyrolysis GC-MS in Human Blood [6]
| Analyte | Limit of Detection (ng/mL) | Limit of Quantitation (ng/mL) | Recovery (%) | Reproducibility (CV%) | Concentration in Spiked Blood Sample (µg/mL) |
| Triethylphosphine (B1216732) | 2 | Not Specified | >89 | <2.3 | 0.130 ± 0.0053 |
| Triethylphosphine oxide | 1 | Not Specified | >89 | <2.3 | 0.055 ± 0.0053 |
| Auranofin (calculated from triethylphosphine) | Not Specified | Not Specified | >89 | <2.3 | 0.65 ± 0.1 |
Table 2: Pharmacokinetic Parameters of Aurocyanide in Mice after Oral Administration [2]
| Administration | Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng·h/mL) |
| Auranofin | 10 | 119.3 | 513.5 |
| Aurocyanide | 3 | Not Specified | 583.6 |
Experimental Protocols
Protocol for Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) of Auranofin Metabolites in Human Blood[6]
This protocol describes a rapid and sensitive method for the determination of triethylphosphine and triethylphosphine oxide, which are markers for auranofin levels.
Sample Preparation:
-
Transfer 500 µL of human blood to a glass tube.
-
Add a known amount (50 to 100 µL) of auranofin standard solution (10 ng/mL in methanol).
-
Homogenize the mixture for 30 seconds.
Pyrolysis:
-
Subject the homogenized mixture to pyrolysis in the furnace of a thermal analyzer.
-
Pyrolysis conditions: 423-673 K at a rate of 20 K/min with a 5-minute hold time at 673 K.
-
The pyrolytic products are collected.
GC-MS Analysis:
-
System: Agilent Technologies GC7890A gas chromatograph coupled to a 5975C mass spectrometer.
-
Column: HP-5 MS (30 m × 0.25 mm × 0.2 µm).
-
Injection: 1 µL in splitless mode.
-
Carrier Gas: Helium at a flow rate of 1.2 cm³/min.
-
Injector Temperature: 230°C.
-
Oven Temperature Program: 60°C for 0 min, then ramp to 300°C at 10°C/min, hold for 5 min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Voltage: 47 eV.
-
Mass Range: 50 to 600 amu.
-
Data Acquisition: GC/MSD ChemStation.
Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Aurocyanide Quantification in Plasma[2]
This protocol is for the quantification of aurocyanide, a key active metabolite of auranofin, in plasma samples.
Sample Preparation:
-
To 20 µL of plasma, add 180 µL of acetonitrile (B52724) containing an internal standard.
-
Vortex the mixture for 5 minutes at 15,000 rpm.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
System: Triple Quad 5500 (Applied Biosystems).
-
Chromatographic and mass spectrometric conditions were not specified in the provided text. Further optimization based on the analyte's properties would be required.
In Vitro Microsomal Stability Assay[2]
This protocol assesses the metabolic stability of auranofin in liver microsomes.
-
Prepare a reaction mixture containing auranofin (1 µM) and human or mouse liver microsomes (0.5 mg/mL) in 0.1 M phosphate (B84403) buffer.
-
Incubate the mixture at 37°C for 30 minutes.
-
Determine the remaining amount of auranofin using LC-MS/MS.
Visualizations
Auranofin Metabolism and Action Pathway
Caption: Auranofin metabolism to active forms and subsequent targeting of cellular pathways.
Experimental Workflow for Auranofin Metabolite Analysis
Caption: General workflow for the mass spectrometric analysis of auranofin metabolites.
References
- 1. Speciation Analysis Highlights the Interactions of Auranofin with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-fibrotic effect of aurocyanide, the active metabolite of auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Speciation analysis of the antirheumatic agent Auranofin and its thiol adducts by LC/ESI-MS and LC/ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Speciation analysis of the antirheumatic agent Auranofin and its thiol adducts by LC/ESI-MS and LC/ICP-MS | Semantic Scholar [semanticscholar.org]
- 6. remedypublications.com [remedypublications.com]
Application Notes and Protocols: Development of Auranofin-Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Auranofin is a gold-containing compound approved by the FDA for treating rheumatoid arthritis.[1][2] Recently, it has been repurposed for its potent anticancer activities, which are primarily linked to its ability to inhibit the thioredoxin reductase (TrxR) enzyme.[3][4][5][6] This inhibition leads to increased intracellular reactive oxygen species (ROS), triggering oxidative stress and inducing cell death in cancer cells.[5] Auranofin's therapeutic potential is being explored in various cancers, including breast, lung, colorectal, and leukemia.[2][7][8][9]
However, auranofin's clinical application in oncology is hampered by its poor aqueous solubility and potential for adverse effects.[8] Encapsulating auranofin into nanoparticles (NPs) offers a promising strategy to overcome these limitations. Nanoparticle-based drug delivery systems can enhance the drug's bioavailability, improve its pharmacokinetic profile, enable targeted delivery to tumor sites, and allow for sustained release, thereby increasing efficacy and reducing systemic toxicity.[8][9][10][11]
This document provides detailed protocols and application notes for the formulation, characterization, and evaluation of auranofin-loaded nanoparticles, drawing from established research.
2. Auranofin's Mechanism of Action & Key Signaling Pathways
Auranofin exerts its anticancer effects by modulating several critical cellular pathways. Its primary target is the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells.[1][3][4]
-
Inhibition of Thioredoxin Reductase (TrxR): Auranofin strongly inhibits TrxR in both the cytosol and mitochondria.[5] This disrupts the cell's antioxidant defense, leading to an accumulation of ROS, which induces apoptosis.[5]
-
PI3K/AKT/mTOR Pathway: Auranofin has been shown to inhibit multiple key components of the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival that is frequently deregulated in cancer.[1][7]
-
NF-κB Signaling Pathway: By inhibiting the NF-κB pathway, auranofin can suppress the secretion of pro-inflammatory cytokines like IL-6 and IL-8, which are involved in tumor progression.[1]
-
STAT3 Signaling: Auranofin can suppress the STAT3 signaling pathway, which is implicated in the survival and proliferation of cancer stem cells (CSCs).[3][4]
Below are diagrams illustrating these key signaling pathways.
References
- 1. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Auranofin Loading within Ferritin Nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal [bmbreports.org]
- 4. Auranofin, an antirheumatic drug, shows anticancer stem cell potential via suppression of the Stat3 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auranofin-loaded Chitosan Nanoparticles Demonstrate Potency Against Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin loaded silk fibroin nanoparticles for colorectal cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auranofin-loaded nanoparticles as a new therapeutic tool to fight streptococcal infections [ouci.dntb.gov.ua]
- 11. Auranofin-loaded nanoparticles as a new therapeutic tool to fight streptococcal infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Ridaura (Auranofin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo efficacy studies for the investigational drug Ridaura (auranofin). The protocols outlined below are intended to serve as a foundation for preclinical research in oncology and autoimmune disease, and should be adapted to specific research questions and institutional guidelines.
Introduction to this compound (Auranofin)
This compound, with the active ingredient auranofin, is a gold-containing compound initially approved for the treatment of rheumatoid arthritis.[1] Its mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox balance.[2][3] This inhibition leads to increased oxidative stress within cells, which can trigger apoptosis and modulate various signaling pathways.[2][3] Emerging research has highlighted its potential as an anticancer agent due to its ability to disrupt redox signaling and impair glycolytic metabolism.[4] Auranofin has been shown to modulate several key signaling pathways implicated in cancer and inflammation, including the NF-κB, STAT3, and PI3K/AKT/mTOR pathways.
Key Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms of this compound is crucial for designing relevant in vivo studies and selecting appropriate pharmacodynamic endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the in vivo antitumor activity and in vitro cytotoxic properties of auranofin, a coordinated gold compound, in murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Auranofin, an Anti-rheumatic Gold Drug, Aggravates the Radiation-Induced Acute Intestinal Injury in Mice [frontiersin.org]
- 4. Synthesis and in vitro characterization of [198Au]Auranofin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ridaura (Auranofin) in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ridaura, with its active ingredient auranofin, is a gold-containing compound historically approved for the treatment of rheumatoid arthritis.[1] Emerging research has highlighted its potential as a repurposed oncological agent due to its unique cytotoxic mechanisms.[1][2] Patient-derived organoids (PDOs), which recapitulate the complex three-dimensional architecture and heterogeneity of original tumors, serve as a powerful preclinical model for evaluating novel and repurposed cancer therapies.[3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in organoid culture systems, with a particular focus on its application in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) organoids.
Mechanism of Action
The primary mechanism of action of auranofin is the inhibition of the redox enzyme thioredoxin reductase (TrxR).[2][4] TrxR is a key component of the thioredoxin system, which is crucial for maintaining intracellular redox homeostasis and detoxifying reactive oxygen species (ROS).[5] By inhibiting TrxR, auranofin leads to an accumulation of ROS, inducing oxidative stress and subsequently triggering cell death pathways such as apoptosis and ferroptosis.[1][2]
Furthermore, auranofin has been shown to modulate several signaling pathways implicated in cancer cell survival and proliferation. It can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that promotes inflammation and cell survival.[1][6] Auranofin has also been reported to suppress the IL-6/JAK/STAT3 signaling pathway.[6]
Below is a diagram illustrating the primary mechanism of action of this compound.
Caption: this compound's primary mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from studies applying this compound to patient-derived organoids.
Table 1: this compound Monotherapy in Patient-Derived Organoids
| Organoid Type | Concentration Range (nM) | Treatment Duration (hours) | Observed Effect | Reference |
| NSCLC and PDAC | 500, 909, 1651, 3000 | 120 | Dose-dependent cytotoxicity. Preferential effect on cancer organoids compared to normal pulmonary organoids. | [1] |
| Normal Pulmonary Organoids | < 1000 | 120 | No measurable response. | [1] |
Table 2: this compound Combination Therapy in Patient-Derived Organoids
| Organoid Type | Combination Agent | This compound Concentration (nM) | Observed Effect | Reference |
| NSCLC and PDAC | MK2206 (AKT inhibitor) | 909 | Potent and selective synergistic cytotoxic effect, particularly in organoids with intermediate response to this compound monotherapy. No adverse effects on healthy organoids. | [6] |
Experimental Protocols
This section provides detailed protocols for the application of this compound in organoid culture systems, adapted from established high-throughput screening methodologies.
Protocol 1: High-Throughput Screening of this compound in Patient-Derived Organoids
This protocol outlines a method for assessing the dose-response of this compound on patient-derived organoids in a 384-well format.
Materials:
-
Patient-derived organoids (e.g., NSCLC, PDAC)
-
Basement membrane matrix
-
Organoid culture medium
-
This compound (Auranofin)
-
DMSO (vehicle control)
-
384-well plates
-
Automated liquid handler (recommended)
-
High-content imaging system
Procedure:
-
Organoid Preparation:
-
Culture and expand patient-derived organoids according to standard protocols.
-
On the day of plating, harvest organoids and mechanically dissociate them into small fragments.
-
Resuspend organoid fragments in a 1:3 ratio of organoid culture medium to basement membrane matrix.
-
-
Seeding:
-
Pre-warm a 384-well plate to 37°C.
-
Dispense the organoid-matrix suspension into the wells of the 384-well plate. The seeding density should be optimized for each organoid line, with a general starting point of approximately 300 organoid fragments per well.[7]
-
Incubate the plate at 37°C for 15-20 minutes to allow the matrix to solidify.
-
Carefully add 30 µL of pre-warmed organoid culture medium to each well.
-
Culture the organoids for 48 hours before drug treatment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in organoid culture medium. A suggested concentration range is 500 nM, 909 nM, 1651 nM, and 3000 nM.[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 120 hours.[1] Media changes during this period are generally not performed in shorter high-throughput screens, but for a 120-hour incubation, a media change with fresh drug at 72 hours can be considered to maintain nutrient levels and drug concentration.
-
-
Data Acquisition and Analysis:
-
At the end of the 120-hour treatment period, acquire images of the organoids using a high-content imaging system.
-
Quantify the effect of this compound on organoid growth and viability. A recommended metric is the Normalized Organoid Growth Rate (NOGR), which is calculated based on changes in the area of viable organoids over time, normalized to controls.[8][9]
-
Plot the dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each organoid line.
-
Caption: Workflow for this compound screening in organoids.
Protocol 2: Combination Therapy of this compound and AKT Inhibitor (MK2206)
This protocol is designed to assess the synergistic effects of this compound and an AKT inhibitor.
Materials:
-
Same as Protocol 1
-
MK2206 (AKT inhibitor)
Procedure:
-
Organoid Preparation and Seeding:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Combination Treatment:
-
Prepare a drug matrix with varying concentrations of this compound and MK2206. A fixed concentration of this compound (e.g., 909 nM) can be combined with a serial dilution of MK2206.[6]
-
Include controls for each drug alone and a vehicle control.
-
Replace the medium in the wells with the drug combination-containing medium.
-
Incubate for 120 hours.
-
-
Data Acquisition and Analysis:
-
Follow step 4 from Protocol 1.
-
Analyze the data for synergistic, additive, or antagonistic effects using appropriate models (e.g., ZIP synergy score).
-
Conclusion
The use of this compound in patient-derived organoid systems presents a promising avenue for preclinical cancer research and drug development. The provided protocols offer a framework for investigating the efficacy of this compound as a monotherapy and in combination with other targeted agents. The ability of organoids to model patient-specific tumor responses makes this an invaluable tool for advancing personalized medicine.[3] Further research into the predictive biomarkers of this compound sensitivity in organoids will be crucial for its clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microhub.mdibl.org [microhub.mdibl.org]
- 6. researchgate.net [researchgate.net]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to minimize off-target effects of auranofin in research
Welcome to the Auranofin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of auranofin in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of auranofin and what are its known off-target effects?
A1: Auranofin's primary and most well-characterized mechanism of action is the potent inhibition of the selenoenzyme thioredoxin reductase (TrxR), including both the cytosolic (TrxR1) and mitochondrial (TrxR2) isoforms.[1][2] This inhibition leads to a disruption of the thioredoxin system, causing an increase in intracellular reactive oxygen species (ROS), oxidative stress, and subsequent induction of apoptosis.[1][2]
However, auranofin is known to interact with other cellular targets, particularly at higher concentrations. These off-target effects can confound experimental results if not properly controlled. Known off-targets include:
-
Inhibition of IκB kinase (IKK): This can block the activation of the NF-κB signaling pathway.[3]
-
Inhibition of JAK1/STAT3 signaling: Auranofin can inhibit the IL-6-induced phosphorylation of JAK1 and STAT3.
-
Inhibition of proteasome-associated deubiquitinases (DUBs): Auranofin has been shown to inhibit UCHL5 and USP14, which are involved in protein degradation.
-
Inhibition of Protein Kinase C iota (PKCι): Some studies suggest a direct interaction, though this may be more prominent with auranofin analogs.[4]
-
Alteration of intracellular calcium homeostasis: Auranofin can induce a sustained increase in intracellular calcium levels.
It is crucial to consider these off-target effects when designing experiments and interpreting data.
Q2: How can I differentiate between on-target (TrxR-mediated) and off-target effects of auranofin in my experiments?
A2: Distinguishing between on-target and off-target effects is critical for validating your findings. Here are several strategies you can employ:
-
Dose-Response Studies: On-target effects, such as TrxR inhibition, typically occur at lower concentrations (nanomolar to low micromolar range), while off-target effects often require higher concentrations.[5] For example, inhibition of DUBs and the proteasome by auranofin is generally observed at concentrations greater than 2.5 µM.[5]
-
Use of Antioxidants: Since the primary downstream effect of TrxR inhibition is ROS production, co-treatment with an antioxidant like N-acetylcysteine (NAC) can help determine if the observed cellular phenotype is ROS-dependent. If NAC rescues the effect of auranofin, it suggests the phenotype is linked to oxidative stress, a hallmark of on-target TrxR inhibition.
-
Genetic Approaches:
-
siRNA/shRNA Knockdown: Silencing the expression of TrxR1 (TXNRD1) should phenocopy the effects of auranofin if they are on-target. Conversely, cells with reduced TrxR1 expression may show altered sensitivity to auranofin.
-
Overexpression: Overexpressing TrxR1 may confer resistance to auranofin, providing further evidence for on-target engagement.
-
-
Chemical Biology Tools:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of auranofin to TrxR in intact cells by measuring changes in the protein's thermal stability upon drug binding.[6][7][8][9][10]
-
Proteome-wide Analysis: Advanced proteomic techniques can provide a global view of auranofin's targets within the cell, helping to identify both on- and off-targets.[6][11][12][13]
-
Below is a logical workflow for differentiating on-target from off-target effects:
References
- 1. The rheumatoid arthritis drug auranofin lowers leptin levels and exerts anti-diabetic effects in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. An update of label-free protein target identification methods for natural active products [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ProteomeXchange Dataset PXD016776 [proteomecentral.proteomexchange.org]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox proteome analysis of auranofin exposed ovarian cancer cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ridaura experiments
Welcome to the technical support center for Ridaura (auranofin) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (auranofin)?
This compound's primary mechanism of action is the inhibition of the enzyme thioredoxin reductase (TrxR).[1][2] This inhibition disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS), which can trigger various forms of cell death, including apoptosis and ferroptosis.[3][4][5] Additionally, auranofin has been shown to modulate signaling pathways, including the NF-κB pathway.[6][7]
Q2: How should I prepare and store auranofin stock solutions?
Auranofin is soluble in organic solvents like DMSO and ethanol.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[2][9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[10] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Note that moisture-absorbing DMSO can reduce solubility.[2] It is not recommended to store aqueous solutions of auranofin for more than one day.[8][11]
Q3: I am observing high variability in the IC50 values for auranofin in my cell viability assays. What could be the cause?
Inconsistent IC50 values for auranofin can stem from several factors:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the apparent IC50. Higher cell densities may require higher concentrations of auranofin to achieve the same effect. It is crucial to maintain consistent seeding densities across experiments.[12][13]
-
Treatment Duration: The length of exposure to auranofin will influence the IC50 value. Longer incubation times generally result in lower IC50 values.[12][13]
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a level that does not affect cell viability on its own (typically ≤ 0.5%).
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to auranofin.[1][3][12]
-
Assay Type: The choice of viability assay (e.g., MTT, XTT, AlamarBlue) can yield different IC50 values as they measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).[3]
Q4: My reactive oxygen species (ROS) measurements using DCFDA-based probes are inconsistent after auranofin treatment. What should I do?
Inconsistent ROS measurements can be due to several factors:
-
Probe Instability: DCFDA and similar probes can auto-oxidize, especially in the presence of light and certain media components, leading to high background fluorescence. Always include a cell-free control (media + probe) to assess background levels.[14]
-
Phenol (B47542) Red: Phenol red in culture media can interfere with fluorescence readings. It is advisable to use phenol red-free media during the assay.[14][15]
-
Probe Concentration and Incubation Time: Titrate the probe concentration and incubation time to find the optimal window for detection without causing cellular toxicity or excessive background.[7][14]
-
Light Exposure: Protect your plates from light as much as possible during incubation and measurement to prevent photobleaching and probe auto-oxidation.[14]
-
Timing of Measurement: ROS production can be transient. Perform a time-course experiment to identify the peak of ROS production after auranofin treatment.
Q5: I am seeing a high percentage of Annexin V-positive/PI-positive cells even in my early time points after auranofin treatment. Is this expected?
While auranofin primarily induces apoptosis, at higher concentrations or in certain cell types, it can also induce necrosis.[4][6] A high proportion of double-positive cells at early time points could indicate:
-
High Drug Concentration: The concentration of auranofin used may be too high, leading to rapid cell death that bypasses the early apoptotic stage. Consider performing a dose-response and time-course experiment.
-
Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cell membranes, leading to false positives for PI staining.[1]
-
Necrotic Cell Death: Auranofin can induce necrosis, which would result in cells staining positive for both Annexin V and PI.[4][6]
Troubleshooting Guides
Inconsistent Cell Viability (MTT/XTT) Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Use a multichannel pipette for adding reagents. |
| Low signal-to-noise ratio | Suboptimal cell number; Insufficient incubation time with the reagent. | Optimize cell seeding density to ensure the signal is within the linear range of the assay. Increase the incubation time with the viability reagent. |
| Unexpectedly low IC50 values | Low cell seeding density; Extended treatment duration. | Standardize and document cell seeding density and treatment times for all experiments.[12][13] |
| Unexpectedly high IC50 values | High cell seeding density; Short treatment duration; Auranofin degradation. | Standardize cell seeding density and treatment times.[12][13] Prepare fresh auranofin dilutions for each experiment from a frozen stock. |
Inconsistent Reactive Oxygen Species (ROS) Detection
| Observed Problem | Potential Cause | Recommended Solution |
| High background fluorescence in control wells | Auto-oxidation of the fluorescent probe; Phenol red interference. | Include a cell-free control. Use phenol red-free media. Protect the plate from light. Prepare fresh probe solution immediately before use.[14] |
| Weak or no signal in treated cells | Suboptimal probe concentration or incubation time; Measurement outside the peak ROS production window. | Titrate the probe concentration and incubation time.[7] Perform a time-course experiment to determine the optimal measurement time post-auranofin treatment. |
| Signal decreases over time | Photobleaching of the fluorescent probe; Cellular antioxidant response. | Minimize exposure to excitation light. Read the plate immediately after incubation. Consider a time-course experiment to capture the dynamic nature of ROS production. |
Inconsistent Apoptosis (Annexin V/PI) Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in the control group | Poor cell health; Harsh cell handling during harvesting or staining. | Use cells from a healthy, sub-confluent culture. Handle cells gently, avoiding vigorous vortexing or pipetting.[1] |
| False positives in the Annexin V channel | EDTA in the cell dissociation reagent chelates Ca2+, which is required for Annexin V binding. | Use a non-enzymatic, EDTA-free cell dissociation buffer.[1] |
| Smearing or streaking of cell populations in the dot plot | Cell clumps or aggregates. | Ensure a single-cell suspension by gently pipetting or passing the cells through a cell strainer before staining and analysis. |
| No clear separation between live, apoptotic, and necrotic populations | Inappropriate compensation settings; Incorrect voltage settings on the flow cytometer. | Use single-stain controls for each fluorochrome to set up proper compensation. Use an unstained control to set the initial voltages.[2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of auranofin in complete culture medium. Remove the old medium and add 100 µL of the auranofin dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest auranofin dose.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with auranofin at the desired concentrations for the determined optimal time.
-
Probe Loading: Wash the cells with warm, serum-free, phenol red-free medium. Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in the same medium and incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm, serum-free, phenol red-free medium to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with auranofin for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use an EDTA-free dissociation solution. Centrifuge the cell suspension and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Visualizations
Auranofin's Core Mechanism of Action
Caption: Auranofin inhibits TrxR, leading to ROS-induced cell death and NF-kB pathway inhibition.
General Experimental Workflow for Auranofin Studies
Caption: Workflow for assessing auranofin's effects on cancer cells.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Key checkpoints for troubleshooting variable IC50 results in auranofin experiments.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Optimizing auranofin treatment duration for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the treatment duration of auranofin to achieve maximal therapeutic effect in experimental settings. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data-driven insights into the molecular mechanisms of auranofin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for auranofin?
A1: Auranofin's primary mechanism involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[1][2][3] This inhibition leads to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequently triggering programmed cell death (apoptosis) through various pathways.[3][4]
Q2: How does treatment duration affect the efficacy of auranofin?
A2: The efficacy of auranofin is both time- and concentration-dependent.[5][6] Longer exposure times generally lead to increased cytotoxicity. For instance, the half-maximal inhibitory concentration (IC50) for auranofin in HeLa cells decreases from approximately 2 µM at 24 hours to 1 µM at 72 hours.[6] Time-course experiments have shown that key molecular events, such as the activation of endoplasmic reticulum (ER) stress markers, can peak as early as 3-6 hours post-treatment, while apoptosis may become more pronounced at 20-24 hours.[7]
Q3: My IC50 values for auranofin are inconsistent across experiments. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors. Cell seeding density is a critical parameter; lower cell densities and longer treatment durations can result in lower IC50 values.[8][9] It is crucial to maintain consistent cell seeding densities and treatment periods across experiments. Additionally, the solvent used to dissolve auranofin and its final concentration in the culture medium should be carefully controlled, as solubility issues can affect the drug's effective concentration. A common solvent is DMSO.[4]
Q4: I am observing high levels of cell death even at short treatment durations. Is this expected?
A4: Auranofin can induce rapid cellular responses. The induction of ROS and subsequent oxidative stress can occur relatively quickly.[10] Furthermore, auranofin has been shown to cause a sustained increase in intracellular calcium concentrations, which can trigger apoptotic pathways.[11] Therefore, observing significant cell death at earlier time points is not unexpected, depending on the cell type and auranofin concentration used.
Q5: Can auranofin affect signaling pathways other than the thioredoxin system?
A5: Yes, auranofin modulates several other key signaling pathways. It has been shown to inhibit the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways, all of which are crucial for cell survival and proliferation.[2][4][12] This multi-targeted effect contributes to its potent anti-cancer properties.
Troubleshooting Guides
Issue: Low or no cytotoxic effect observed.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Treatment Duration or Concentration | Increase the treatment duration (e.g., from 24 to 48 or 72 hours) and/or perform a dose-response experiment with a wider range of auranofin concentrations. |
| Cell Line Resistance | Some cell lines may exhibit higher resistance to auranofin. This can be correlated with higher baseline levels of antioxidant proteins like NRF2.[13] Consider using a different cell line or investigating the expression of resistance-associated proteins. |
| Drug Inactivation | Ensure that the culture medium components are not inactivating the auranofin. While antioxidants like N-acetyl-L-cysteine (NAC) can be used to study ROS-dependent effects, their presence in standard media could counteract auranofin's mechanism.[14][15] |
Issue: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure precise and consistent cell seeding density across all wells and plates. Use a calibrated cell counter for accuracy. |
| Uneven Drug Distribution | After adding auranofin to the wells, ensure proper mixing by gently swirling the plate or using a multi-channel pipette to mix. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of auranofin across different cell lines and treatment durations.
Table 1: IC50 Values of Auranofin in Various Cancer Cell Lines at 24 Hours
| Cell Line | Cancer Type | IC50 (µM) at 24h |
| NCI-H1299 | Lung Cancer | ~1 |
| HeLa | Cervical Cancer | ~2 |
| Calu-6 | Lung Cancer | ~3 |
| NCI-H460 | Lung Cancer | ~4 |
| A549 | Lung Cancer | ~5 |
| SK-LU-1 | Lung Cancer | ~5 |
| PC3 | Prostate Cancer | ~2.5 |
Data compiled from multiple sources.[6][15][16]
Table 2: Time-Dependent Cytotoxicity of Auranofin in HeLa Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | ~2.0 |
| 48 hours | ~1.5 |
| 72 hours | ~1.0 |
Data extracted from studies on HeLa cervical cancer cells.[6]
Table 3: Time-Course of Molecular Events Following Auranofin Treatment
| Molecular Event | Cell Line | Time to Peak Effect |
| p-PERK, p-eIF2α, ATF4 Expression | Gastric Cancer Cells | 3-6 hours |
| CHOP Expression | Gastric Cancer Cells | 12 hours |
| Apoptosis | Gastric Cancer Cells | 20-24 hours |
| ROS Generation | High-Grade Serous Ovarian Cancer | Significant increase at 4 hours |
| Mitochondrial Membrane Potential Dissipation | Epidermoid Carcinoma | Observed from 2 hours onwards |
This table provides a general timeline based on available data.[7][10][17]
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the IC50 value of auranofin.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures exponential growth throughout the experiment (e.g., 3,000-10,000 cells/well, depending on the cell line). Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of auranofin in complete culture medium. Replace the old medium with 100 µL of the auranofin dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the auranofin concentration to determine the IC50 value.[4][18]
Protocol 2: Western Blotting for Apoptosis Markers
This protocol is for detecting key apoptosis marker proteins, such as cleaved caspase-3 and cleaved PARP.
-
Cell Treatment: Treat cells with the desired concentrations of auranofin for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][7]
Visualizing Auranofin's Mechanism and Experimental Workflow
Caption: Auranofin's multifaceted mechanism of action.
Caption: General workflow for evaluating auranofin efficacy.
References
- 1. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Auranofin induces urothelial carcinoma cell death via reactive oxygen species production and synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Auranofin Loading within Ferritin Nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel action and mechanism of auranofin in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Auranofin promotes mitochondrial apoptosis by inducing annexin A5 expression and translocation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and in vitro characterization of [198Au]Auranofin - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce auranofin-induced cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting guides, and frequently asked questions (FAQs) to mitigate auranofin-induced cytotoxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of auranofin-induced cytotoxicity in normal cells?
A1: Auranofin's primary mechanism of cytotoxicity is the induction of oxidative stress. It is a potent inhibitor of the enzyme thioredoxin reductase (TrxR), a key component of the thioredoxin antioxidant system. Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH), a major cellular antioxidant. This redox imbalance disrupts cellular homeostasis and can trigger apoptotic or necrotic cell death.
Q2: Does auranofin exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: Yes, several studies have demonstrated that auranofin exhibits selective cytotoxicity, being more toxic to a variety of cancer cell lines than to normal, non-malignant cells. For instance, one study found that while auranofin induced the accumulation of ubiquitinated proteins in both normal mononuclear cells and cancer cells, it resulted in significantly less cell death in the normal cells. Another study reported no cytotoxic effects on human fibroblast and embryonic kidney cell lines at concentrations that were cytotoxic to colorectal cancer cells. This inherent selectivity provides a therapeutic window for its use as an anticancer agent.
Q3: What are the primary strategies to reduce auranofin-induced cytotoxicity in normal cells?
A3: The two main strategies to mitigate auranofin's toxicity in normal cells are:
-
Co-administration with antioxidants: The use of antioxidants, most notably N-acetylcysteine (NAC), can counteract the oxidative stress induced by auranofin. NAC serves as a precursor for glutathione synthesis, thereby replenishing cellular antioxidant defenses and reducing ROS levels.
-
Targeted drug delivery systems: Encapsulating auranofin in nanoparticles can enhance its delivery to tumor sites while minimizing exposure to healthy tissues. This approach can improve the drug's therapeutic index by increasing its concentration at the target site and reducing systemic side effects.
Q4: How does N-acetylcysteine (NAC) protect normal cells from auranofin?
A4: N-acetylcysteine (NAC) protects cells from auranofin-induced cytotoxicity primarily by replenishing intracellular glutathione (GSH) stores. Auranofin causes GSH depletion, and NAC acts as a precursor for the synthesis of cysteine, a rate-limiting amino acid for GSH production. By restoring GSH levels, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) generated by auranofin's inhibition of thioredoxin reductase. This ultimately reduces oxidative damage and prevents cell death.[1][2]
Q5: Can nanoparticle delivery systems improve the safety profile of auranofin?
A5: Yes, nanoparticle-based drug delivery systems can improve the safety and efficacy of auranofin. Encapsulating auranofin in carriers like chitosan, silk fibroin, or liposomes can enhance its solubility, bioavailability, and stability.[3][4][5] More importantly, these nanoparticles can be designed for targeted delivery to cancer cells, for example, by exploiting the enhanced permeability and retention (EPR) effect of tumors. This targeted approach can increase the drug concentration in cancer tissues while reducing its exposure and toxicity to healthy normal tissues.[3][6] In one in vivo study, a lower dose of nanoparticle-encapsulated auranofin was more effective than a higher dose of the free drug.
Troubleshooting Guides
Issue: High cytotoxicity observed in normal control cell lines.
-
Possible Cause 1: Auranofin concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value of auranofin for your specific normal and cancer cell lines. Start with a broad range of concentrations to identify a therapeutic window where cytotoxicity is maximized in cancer cells and minimized in normal cells.
-
-
Possible Cause 2: High levels of oxidative stress.
-
Solution: Co-incubate your normal cells with the antioxidant N-acetylcysteine (NAC). A typical starting concentration for NAC is 1-5 mM, added 1-2 hours prior to auranofin treatment. This can help replenish glutathione stores and mitigate oxidative damage.
-
-
Possible Cause 3: Off-target effects.
-
Solution: If feasible for your experimental goals, consider using a targeted delivery system for auranofin. Encapsulating auranofin in nanoparticles can limit its uptake by non-target cells.
-
Issue: N-acetylcysteine (NAC) is interfering with the experimental outcome in cancer cells.
-
Possible Cause 1: NAC is protecting both normal and cancer cells.
-
Solution: This is an expected outcome as NAC's mechanism is not cell-type specific. The goal is to find a concentration of auranofin and NAC that provides a significant therapeutic window. Titrate both compounds to identify a combination that sufficiently protects normal cells while still allowing for a significant cytotoxic effect in cancer cells.
-
-
Possible Cause 2: Direct interaction between NAC and auranofin.
-
Solution: Be aware that NAC can directly interact with and potentially inactivate auranofin in the cell culture medium. This is a limitation of this approach. Consider pre-treating cells with NAC, washing it out, and then adding auranofin, although this may reduce the protective effect.
-
Data Presentation
Table 1: Comparative IC50 Values of Auranofin in Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) at 24h | Reference |
| HPF | Normal Human Lung Fibroblast | 3 | [3] |
| Calu-6 | Human Lung Carcinoma | 3 | [3] |
| A549 | Human Lung Adenocarcinoma | 5 | [3] |
| SK-LU-1 | Human Lung Adenocarcinoma | 5 | [3] |
| NCI-H460 | Human Large Cell Lung Carcinoma | 4 | [3] |
| NCI-H1299 | Human Non-Small Cell Lung Carcinoma | 1 | [3] |
| HDF | Normal Human Dermal Fibroblast | > 5 | [7] |
| HEK293 | Normal Human Embryonic Kidney | > 5 | [7] |
| HCT116 | Human Colorectal Carcinoma | ~0.1 - 0.7 | [7] |
| HT-29 | Human Colorectal Adenocarcinoma | ~0.1 - 0.7 | [7] |
| Caco-2 | Human Colorectal Adenocarcinoma | ~0.1 - 0.7 | [7] |
| SW480 | Human Colorectal Adenocarcinoma | ~0.1 - 0.7 | [7] |
| MCF-7 | Human Breast Adenocarcinoma | 1.5 | [8] |
Table 2: Protective Effect of N-acetylcysteine (NAC) on Auranofin-Induced Cytotoxicity
| Cell Line | Cell Type | Auranofin Treatment | Outcome with NAC Co-treatment | Reference |
| Calu-6 | Human Lung Carcinoma | 3 µM | Prevention of growth inhibition and mitochondrial membrane potential loss | [1] |
| A549 | Human Lung Adenocarcinoma | 5 µM | Prevention of growth inhibition and mitochondrial membrane potential loss | [1] |
| MEC-1 | Human CLL Cell Line | Not specified | Inhibition of auranofin-induced apoptosis | [9] |
| Primary CLL Cells | Human Chronic Lymphocytic Leukemia | Not specified | Inhibition of auranofin-induced apoptosis | [9] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 0.25 µM | Recovery of cell viability | [6] |
| MCF-7 | Human Breast Adenocarcinoma | 0.25 µM | Recovery of cell viability | [6] |
Experimental Protocols
Protocol 1: Co-incubation of Cells with Auranofin and N-acetylcysteine (NAC)
This protocol provides a general guideline for protecting cells from auranofin-induced cytotoxicity using NAC. Concentrations and incubation times should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
NAC Pre-treatment: Prepare a stock solution of NAC in sterile water or PBS. Dilute the NAC stock in complete cell culture medium to the desired final concentration (e.g., 1-5 mM). Remove the old medium from the cells and replace it with the NAC-containing medium. Incubate the cells for 1-2 hours.
-
Auranofin Treatment: Prepare a stock solution of auranofin in a suitable solvent (e.g., DMSO). Dilute the auranofin stock in the NAC-containing medium to the desired final concentration.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assessment of Cytotoxicity: Measure cell viability using a suitable assay, such as MTT, XTT, or trypan blue exclusion.
Protocol 2: General Procedure for Loading Auranofin into Nanoparticles
This protocol outlines a general method for encapsulating auranofin into nanoparticles, such as those made from PLGA or chitosan. The specific parameters will need to be optimized based on the chosen nanoparticle system.
-
Nanoparticle Formulation: Synthesize the nanoparticles according to a standard protocol for the chosen material (e.g., emulsion-solvent evaporation for PLGA, ionic gelation for chitosan).
-
Auranofin Loading: Auranofin can be loaded into nanoparticles during or after their formation.
-
During formation: For emulsion-based methods, dissolve auranofin in the organic solvent along with the polymer before emulsification.
-
After formation: Incubate the pre-formed nanoparticles in a solution of auranofin. The drug will be loaded via diffusion and adsorption.
-
-
Purification: Remove unloaded auranofin by centrifugation or dialysis.
-
Characterization: Characterize the auranofin-loaded nanoparticles for size, surface charge, morphology, and drug loading efficiency.
-
Cell Treatment: Resuspend the auranofin-loaded nanoparticles in complete cell culture medium and treat cells for the desired duration.
Mandatory Visualizations
Caption: Auranofin-induced cytotoxicity signaling pathway.
Caption: Experimental workflow for assessing auranofin cytotoxicity.
Caption: Logical relationship of mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. Clinically used antirheumatic agent auranofin is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Addressing batch-to-batch variability of auranofin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential batch-to-batch variability of auranofin. Consistent and reproducible experimental results are critical for advancing research and development. This resource aims to equip you with the knowledge and tools to identify, troubleshoot, and mitigate issues arising from the variability of auranofin.
Troubleshooting Guide
This guide is designed to help you navigate common issues you may encounter during your experiments with auranofin.
Issue 1: Inconsistent IC50 values or variable biological activity between auranofin batches.
-
Question: We are observing significant differences in the IC50 values of auranofin against our cancer cell line across different batches from the same or different suppliers. What could be the cause, and how can we troubleshoot this?
-
Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors related to the compound itself, experimental procedures, or the biological system. Here’s a step-by-step troubleshooting workflow:
Workflow for Investigating Inconsistent Auranofin Activity
Troubleshooting workflow for inconsistent auranofin activity. Detailed Troubleshooting Steps:
-
Verify Auranofin Quality:
-
Review the Certificate of Analysis (CoA): For each batch, carefully examine the CoA provided by the supplier. Key parameters to compare are purity (typically determined by HPLC), identification (e.g., by NMR or IR), and residual solvent content. While specific acceptance criteria can vary, a high-purity standard is crucial.
-
Perform In-House Quality Control:
-
HPLC Purity Analysis: Run an HPLC analysis on each batch to confirm the purity stated on the CoA and to check for the presence of impurities or degradation products. A stability-indicating HPLC method is recommended.
-
Activity Assay: A functional assay, such as an in vitro thioredoxin reductase (TrxR) inhibition assay, can be a powerful tool to compare the biological activity of different batches directly. A significant difference in inhibitory activity would strongly suggest a compound-related issue.
-
-
-
Standardize Experimental Protocol:
-
Cell Seeding and Health: Ensure that cells are in the exponential growth phase and that seeding density is consistent across all experiments. Over-confluent or stressed cells can exhibit altered sensitivity to drugs.
-
Compound Handling: Auranofin is sensitive to light and heat.[1] Prepare fresh stock solutions in a suitable solvent like DMSO and store them appropriately (e.g., at -20°C for up to two months).[2] Avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before further dilution.
-
Reagent Consistency: Use the same lot of critical reagents, such as cell culture media and fetal bovine serum (FBS), for experiments you intend to compare directly. Different lots of FBS can have varying levels of growth factors, affecting cell growth and drug response.
-
Data Analysis: Use a consistent method for data normalization and curve fitting to calculate IC50 values.
-
-
Assess Biological System Stability:
-
Cell Line Authentication and Passage Number: Use cell lines from a reputable source and keep them at a low passage number. Genetic drift in cell lines at high passages can alter their drug sensitivity. Periodic authentication of your cell line is recommended.
-
-
Issue 2: Auranofin solution appears discolored or precipitates upon storage.
-
Question: Our auranofin stock solution in DMSO has turned slightly yellow, or we observe precipitation. Is it still usable?
-
Answer: Auranofin powder can darken slightly when exposed to strong light or stored at temperatures of 60°C or warmer, which may indicate a small degree of chemical degradation.[1] Discoloration or precipitation of your stock solution is a strong indicator of degradation or poor solubility and the solution should not be used for experiments where quantitative results are critical.
-
Recommendation: Always prepare fresh stock solutions of auranofin. If you need to store them, do so in small aliquots in light-resistant containers at -20°C for no longer than two months.[2] Before use, visually inspect the solution for any signs of precipitation or color change. If observed, discard the solution and prepare a fresh one.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in auranofin?
A1: Batch-to-batch variability of auranofin can stem from several factors related to its manufacturing and handling:
-
Purity: The presence of impurities from the synthesis process can vary between batches. These impurities may have their own biological activities or interfere with the action of auranofin.
-
Degradation: Auranofin is susceptible to degradation by light and heat.[1] Improper storage and handling during manufacturing, shipping, or in the laboratory can lead to the formation of degradation products that may have reduced or altered activity.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of auranofin could potentially influence its solubility and bioavailability, though this is less likely to be a major factor for in vitro experiments where the compound is dissolved in a solvent like DMSO.
Q2: How does auranofin's mechanism of action relate to its potential for variability?
A2: Auranofin's primary mechanism of action is the inhibition of the selenoenzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance.[2][3][4] This inhibition leads to an increase in reactive oxygen species (ROS), causing oxidative stress and inducing apoptosis in cancer cells.
Auranofin Signaling Pathway
Any modification to the auranofin molecule, either through impurities or degradation, can alter its ability to bind to and inhibit TrxR. For example, a change in the gold(I) center or the ligands could reduce its affinity for the selenocysteine (B57510) residue in the active site of TrxR, thereby diminishing its biological effect.
Q3: What are the ideal storage and handling conditions for auranofin in a research setting?
A3: To ensure the stability and activity of auranofin, follow these best practices for storage and handling:
-
Solid Compound: Store solid auranofin in a tightly sealed, light-resistant container at room temperature (15-30°C).[5]
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Store stock solutions in small, single-use aliquots in light-resistant vials at -20°C for up to two months.[2]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
General Handling: Avoid exposure of the solid compound and its solutions to direct light and high temperatures.
Q4: What key parameters should I look for on a Certificate of Analysis (CoA) for auranofin?
A4: A comprehensive CoA for auranofin should include the following information:
-
Identification: Confirmation of the compound's identity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS).
-
Purity: A quantitative measure of the compound's purity, typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally recommended for in vitro research applications.
-
Appearance: A description of the physical state and color of the compound.
-
Solubility: Information on the solubility in various solvents.
-
Residual Solvents: Quantification of any remaining solvents from the synthesis process.
-
Storage Conditions: Recommended storage conditions to ensure stability.
Quantitative Data Summary
The following tables provide a summary of typical quality control parameters for auranofin. Note that specific values may vary slightly between suppliers.
Table 1: Typical Physicochemical Specifications for Auranofin
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification | Conforms to the reference spectrum | 1H NMR, IR, or MS |
| Purity | ≥ 98.0% | HPLC |
| Solubility | Soluble in DMSO | Visual |
| Melting Point | 110-115 °C | Melting Point Apparatus |
Table 2: Example HPLC Method Parameters for Auranofin Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A suitable gradient to ensure separation of impurities |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
| Injection Volume | 10 µL |
Key Experimental Protocols
Protocol 1: HPLC Purity Assay of Auranofin
This protocol outlines a general method for determining the purity of an auranofin sample using reverse-phase HPLC.
Workflow for HPLC Purity Analysis
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Auranofin Standard Solution:
-
Accurately weigh approximately 10 mg of auranofin reference standard and dissolve it in acetonitrile to make a 1 mg/mL solution.
-
-
Preparation of Auranofin Sample Solution:
-
Prepare a solution of the auranofin batch to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 2. A typical gradient might be:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.
-
Protocol 2: In Vitro Thioredoxin Reductase (TrxR) Inhibition Assay
This colorimetric assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.[4][6]
Workflow for TrxR Inhibition Assay
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM EDTA.
-
NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer.
-
DTNB Solution: Prepare a solution of DTNB in the assay buffer.
-
TrxR Enzyme: Dilute recombinant human thioredoxin reductase 1 (TrxR1) to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DTNB, and different concentrations of auranofin (or vehicle control).
-
Add the TrxR enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the NADPH solution.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each concentration of auranofin.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log of the auranofin concentration to determine the IC50 value.
-
By implementing these troubleshooting strategies, quality control checks, and standardized protocols, researchers can minimize the impact of auranofin batch-to-batch variability, leading to more reliable and reproducible experimental outcomes.
References
- 1. Determination of auranofin, a chrysotherapy agent, in urine by HPLC with a postcolumn reaction and visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. benchchem.com [benchchem.com]
- 4. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Auranofin Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of auranofin in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of auranofin inherently low in animal studies?
Auranofin, an FDA-approved gold(I)-based compound, exhibits low oral bioavailability, which is a significant hurdle in its development for new therapeutic applications.[1][2] Studies in animal models report absorption rates between 17-23% in rats and 15-38% in dogs.[3] Several factors contribute to this poor bioavailability:
-
Poor Aqueous Solubility: Auranofin is known to be insoluble at neutral pH, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[4]
-
High Protein Binding: Upon absorption, gold from auranofin is highly bound to blood cells and plasma proteins, which can affect its distribution and availability to target tissues.[3]
-
Rapid Degradation: Evidence suggests that auranofin is rapidly degraded into its constituent molecular fragments after administration.[3]
-
Serum Inactivation: The thiol-containing ligand in auranofin can react with serum proteins like albumin, leading to inactivation of the drug.[5]
Q2: What are the primary strategies to enhance the oral bioavailability of auranofin?
Researchers have successfully employed several formulation strategies to overcome the limitations of auranofin. The most common approaches involve encapsulating the drug in novel delivery systems to improve its solubility, stability, and absorption.
-
Nanoparticle (NP) Formulations: Encapsulating auranofin into nanoparticles is a widely explored strategy. Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) and natural polymers like chitosan (B1678972) have been used to create NPs that protect auranofin from degradation, enhance its localization at target sites, and provide controlled release.[4][6] These systems can improve efficacy and potentially reduce systemic side effects.[4][6]
-
Solid Dispersions (SDs): Solid dispersion is a well-established technique for improving the dissolution and bioavailability of poorly water-soluble drugs by dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[7][8][9] This approach increases the drug's surface area and wettability, leading to enhanced solubility.[10][11]
-
Ligand Supplementation: A novel approach involves the co-administration of auranofin with biocompatible small-molecule thiols, such as pantethine.[5] This strategy aims to prevent the inactivation of auranofin by serum proteins through a competitive ligand exchange mechanism, thereby increasing the concentration of the active drug.[5]
Q3: My auranofin nanoformulation shows excellent results in vitro but fails to demonstrate efficacy in vivo. What are the potential reasons?
This is a common challenge known as the in vitro-in vivo correlation gap. Several factors could be responsible:
-
Instability in the GI Tract: The formulation may not be stable in the harsh acidic and enzymatic environment of the stomach and intestine, leading to premature drug release or degradation.
-
Poor Permeability: Even if the drug is released, the nanoparticles or the released drug may have poor permeability across the intestinal epithelium.
-
Blood-Brain Barrier (BBB) Penetration: For neurological applications, the formulation must be able to cross the BBB. Standard nanoparticles often have limited BBB penetrability, a challenge that may require specific surface modifications or carrier systems like chitosan-lipid hybrid nanoparticles.[1]
-
Rapid Clearance: The nanoparticles might be rapidly cleared from circulation by the reticuloendothelial system (RES) before they can reach the target tissue.
Q4: I am observing high variability in pharmacokinetic data between animal subjects. What are the common causes and how can I mitigate them?
High variability is a frequent issue in animal studies. Key causes include:
-
Formulation Inconsistency: Ensure that the particle size, drug loading, and surface characteristics of your formulation are highly consistent across batches.
-
Animal-Specific Factors: Differences in age, weight, sex, and metabolic rate among animals can significantly impact drug absorption and metabolism. Using a homogenous group of animals can help reduce this variability.
-
Gavage Technique: Inconsistent oral gavage technique can lead to variations in the amount of drug delivered to the stomach or cause stress to the animal, affecting GI motility and absorption.
-
Food Effects: The presence or absence of food in the GI tract can alter drug absorption. Standardize the fasting period for all animals before dosing.
Troubleshooting Guides
Problem 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticles
| Potential Cause | Suggested Solution |
| Poor drug solubility in the organic solvent used during formulation. | Screen different organic solvents to find one that effectively dissolves both auranofin and the polymer (e.g., PLGA). |
| Drug partitioning into the aqueous phase during emulsification. | Optimize the solvent evaporation or nanoprecipitation method. Modifying the pH of the aqueous phase or using a salting-out agent can sometimes reduce drug loss. |
| Interaction between the drug and polymer. | Characterize the drug-polymer interaction using techniques like FTIR or DSC. A lack of favorable interaction may lead to poor encapsulation. |
| Suboptimal formulation parameters. | Systematically vary parameters such as the drug-to-polymer ratio, sonication power/time, or homogenization speed to find the optimal conditions for encapsulation. |
Problem 2: Poor Pharmacokinetic Profile (Low Cmax and AUC) After Oral Administration
| Potential Cause | Suggested Solution |
| Inefficient release of the drug from the carrier at the absorption site. | Modify the composition of the carrier to achieve a more favorable release profile. For solid dispersions, using polymers with higher solubility in intestinal fluids can help.[8] For nanoparticles, a faster-degrading polymer might be necessary. |
| Formulation is susceptible to enzymatic or pH-dependent degradation. | Use enteric-coated polymers or mucoadhesive polymers to protect the formulation in the stomach and increase its residence time in the intestine. |
| Low permeability of the formulation across the intestinal mucosa. | Incorporate permeability enhancers into the formulation. For nanoparticles, surface modification with ligands that target specific transporters on intestinal cells can be explored. |
| First-pass metabolism. | While auranofin itself is degraded, its gold component is the active moiety. However, formulation strategies that promote lymphatic transport can sometimes bypass the hepatic first-pass effect. |
Quantitative Data Summary
The following tables summarize key data from various studies on auranofin bioavailability.
Table 1: Pharmacokinetics of Unformulated Auranofin in Animals
| Animal Model | Administration Route | Absorption Rate (%) | Key Findings | Reference |
| Rats | Oral | 17 - 23 | Gold is highly bound to blood cells and plasma proteins. Primary excretion route is feces. | [3] |
| Dogs | Oral | 15 - 38 | Longer terminal half-life of gold (19.5 days) compared to rats. | [3] |
Table 2: Efficacy of Auranofin Nanoformulations in Animal Models
| Formulation | Animal Model | Auranofin Dose | Comparator Dose | Outcome | Reference |
| Auranofin-PLGA NPs | Zebrafish Embryo (Pneumococcal Infection) | 0.25 µM | 0.25 µM (Free Auranofin) | Auranofin-NPs achieved a noticeable survival against infections compared to free drug. | [6] |
| Auranofin-Chitosan NPs | Mouse (Triple-Negative Breast Cancer) | 3 mg/kg | 5 mg/kg (Free Auranofin) | Encapsulated auranofin showed superior tumor growth inhibition at a lower dose. | [4] |
| Auranofin Hybrid NPs (AUFHNPs) | Rat (Parkinson's Disease Model) | Not specified | Not specified | AUFHNPs showed neuroprotective potential against rotenone-induced Parkinson's. | [1] |
Experimental Protocols
Protocol 1: Preparation of Auranofin-Loaded PLGA Nanoparticles
This protocol is adapted from the nanoprecipitation method.[6]
-
Preparation of Organic Phase: Dissolve a specific amount of Poly(lactic-co-glycolic acid) (PLGA) and auranofin in a suitable water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Nanoprecipitation: Add the organic phase dropwise into an aqueous solution containing a stabilizer (e.g., Poloxamer or PVA) under constant magnetic stirring. The rapid solvent diffusion leads to the precipitation of PLGA and the encapsulation of auranofin into nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove the unencapsulated drug and excess stabilizer.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry the sample to obtain a powdered form for long-term storage and characterization.
Protocol 2: In Vitro Drug Release Study
This protocol uses a dialysis method to assess the release profile.[6]
-
Sample Preparation: Disperse a known amount of auranofin-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the nanoparticles.
-
Release Study: Immerse the sealed dialysis bag in a larger volume of the release medium maintained at 37°C with constant shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of auranofin in the collected samples using a validated analytical method, such as HPLC or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gold content.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for developing and testing auranofin nanoformulations.
Auranofin's Core Signaling Pathway
Caption: Auranofin inhibits TrxR, leading to oxidative stress and apoptosis.[2][12]
Troubleshooting Poor In Vivo Bioavailability
Caption: A logical guide for troubleshooting poor auranofin bioavailability.
References
- 1. Auranofin-loaded chitosan-lipid hybrid nanoparticle protects against rotenone model of Parkinson's disease via modulation of GSK-3β/ Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of auranofin in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auranofin-loaded Chitosan Nanoparticles Demonstrate Potency Against Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auranofin-loaded nanoparticles as a new therapeutic tool to fight streptococcal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractpharma.com [contractpharma.com]
- 9. japsonline.com [japsonline.com]
- 10. preprints.org [preprints.org]
- 11. dialnet.unirioja.es [dialnet.unirioja.es]
- 12. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Auranofin Long-Term Exposure Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing auranofin in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for auranofin in cell culture?
A1: Auranofin's primary molecular target is thioredoxin reductase (TrxR).[1] By inhibiting both cytosolic and mitochondrial TrxR, auranofin disrupts the cell's redox balance, leading to a rapid and sustained increase in intracellular reactive oxygen species (ROS).[1][2][3] This oxidative stress triggers downstream events, including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).[2][3]
Q2: How should I prepare and store auranofin for in vitro experiments?
A2: Auranofin is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture applications, it is crucial to keep the final concentration of DMSO in the media low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[4] Stock solutions should be stored at -20°C or -80°C. While auranofin is stable, repeated freeze-thaw cycles should be avoided.
Q3: What are typical IC50 values for auranofin in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of auranofin is highly dependent on the cell line, treatment duration, and cell seeding density.[5][6] Generally, IC50 values fall within the low micromolar to nanomolar range. Longer exposure times and lower cell densities typically result in lower IC50 values.[5][6] Refer to the data table below for specific examples.
Q4: Can cells develop resistance to long-term auranofin exposure?
A4: Yes, acquired resistance to auranofin has been observed in cell lines.[7][8] Resistance mechanisms can include reduced cellular accumulation of gold and increased expression of metallothionein, which can sequester the gold component of auranofin.[7] When developing resistant cell lines, a stepwise increase in auranofin concentration over a prolonged period (months) is a common method.[8]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay (e.g., MTT, MTS) results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. For longer treatment durations (48-72 hours), use a lower initial cell density to prevent over-confluence in the control wells, which can skew results.[5][6] It is critical to determine the optimal seeding density for each cell line to ensure exponential growth throughout the experiment.[9]
-
-
Possible Cause: Auranofin inactivation by media components.
-
Solution: Serum components can inactivate auranofin.[10] If you observe lower-than-expected efficacy, consider reducing the serum concentration during the treatment period, if tolerated by your cells. Always include a vehicle control (media with DMSO) to account for any effects of the solvent or media components. A study has shown auranofin to be stable in human serum albumin for up to 72 hours.
-
Issue 2: Cells are detaching from the culture plate during treatment.
-
Possible Cause: High levels of cytotoxicity and oxidative stress.
-
Solution: Auranofin-induced ROS can lead to changes in cell morphology and adherence.[2][11] If cell detachment is widespread even at low concentrations, consider reducing the treatment duration or concentration. To confirm that the detachment is a specific effect of auranofin-induced oxidative stress, perform a rescue experiment by co-incubating the cells with an antioxidant like N-acetyl-L-cysteine (NAC).[2] Prevention of detachment by NAC would indicate the effect is ROS-dependent.
-
Issue 3: Inconsistent results in long-term clonogenic (colony formation) assays.
-
Possible Cause: Sub-optimal plating density or premature treatment.
-
Solution: It is crucial to allow cells to firmly attach to the plate before starting auranofin treatment. Typically, an overnight incubation after seeding is sufficient.[12] Ensure you are plating a precise number of cells and that they are well-separated to allow for distinct colony growth. Auranofin can inhibit colony formation even after a relatively short initial exposure (e.g., 24 hours), followed by a drug-free recovery period.[2][6]
-
-
Possible Cause: High cytotoxicity leading to no colony formation.
-
Solution: If no colonies form even at the lowest tested concentration, the drug may be too potent for a standard 10-14 day clonogenic assay. Consider reducing the initial treatment exposure time (e.g., from 24 hours to 4-6 hours) before washing the drug away and allowing for colony growth in fresh media.
-
Issue 4: No significant increase in ROS is detected after auranofin treatment.
-
Possible Cause: Timing of the measurement.
-
Possible Cause: Insufficient drug concentration.
-
Solution: While TrxR activity can be inhibited at low auranofin concentrations, a significant accumulation of ROS leading to cell death may require higher doses.[6] Perform a dose-response experiment to find the optimal concentration for ROS induction in your specific cell line.
-
-
Possible Cause: Issues with the ROS detection reagent.
-
Solution: Ensure your ROS detection dye (e.g., DCFDA, DHE) is fresh and handled according to the manufacturer's instructions, including protection from light. Include a positive control (e.g., H₂O₂) to validate the assay.
-
Data Presentation
Table 1: Auranofin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | ~3.0 | [6] |
| PEO1 | High-Grade Serous Ovarian Cancer | 72 (Clonogenic Assay) | 0.53 | [2] |
| PEO4 | High-Grade Serous Ovarian Cancer | 72 (Clonogenic Assay) | 2.8 | [2] |
| Calu-6 | Lung Cancer | 24 | ~3.0 | [13] |
| A549 | Lung Cancer | 24 | ~5.0 | [13] |
| NCI-H1299 | Lung Cancer | 24 | ~1.0 | [13] |
| BGC-823 | Gastric Cancer | 24 | 2.3 | [3] |
| SGC-7901 | Gastric Cancer | 24 | 1.8 | [3] |
| KATO III | Gastric Cancer | 24 | 2.7 | [3] |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment (72h) using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well for a 72h experiment) in 100 µL of complete medium and incubate overnight.[5][6]
-
Drug Treatment: Prepare serial dilutions of auranofin in complete culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the auranofin dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Clonogenic Survival Assay
-
Initial Treatment: Seed cells in 6-well plates (e.g., 3.5 x 10⁵ cells/well) and allow them to attach overnight.[6] Treat the cells with various concentrations of auranofin for a defined period (e.g., 24 hours).
-
Re-plating: After treatment, wash the cells with PBS, detach them with trypsin, and perform an accurate cell count.
-
Seeding for Colony Growth: Plate a low, precise number of viable cells (e.g., 500-1000 cells) into new 6-well plates containing fresh, drug-free medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
-
Staining: Once colonies in the control wells are of a sufficient size (≥50 cells), wash the plates with PBS, fix the colonies with methanol (B129727) for 10-15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.
-
Analysis: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well. Calculate the survival fraction for each treatment condition relative to the control.
Protocol 3: Measurement of Intracellular ROS using Dihydroethidium (DHE)
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the desired concentration of auranofin for a short duration (e.g., 4 hours).[2] Include a vehicle control and a positive control (e.g., H₂O₂).
-
DHE Staining: After treatment, collect the cells and resuspend them in an appropriate buffer (e.g., 1x Assay Buffer) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.[2] Add the DHE reagent to the cell suspension according to the manufacturer's protocol. DHE specifically detects superoxide (B77818).
-
Incubation: Incubate the cells with the DHE reagent at 37°C in the dark for the recommended time.
-
Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer. The red fluorescence produced upon DHE's interaction with superoxide can typically be detected in the PE or a similar channel.
-
Analysis: Quantify the percentage of ROS-positive cells or the change in mean fluorescence intensity compared to the untreated control.
Mandatory Visualizations
Caption: Auranofin's primary signaling pathway leading to apoptosis.
Caption: Experimental workflow for auranofin exposure studies.
References
- 1. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death [mdpi.com]
- 6. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to auranofin in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection and characterization of a human ovarian cancer cell line resistant to auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Auranofin Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using auranofin in their experiments and encountering potential assay interference. The following information is designed to help you identify and troubleshoot these issues to ensure the accuracy and validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of auranofin that can cause interference in biochemical assays?
A1: Auranofin's primary mechanism of action is the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[1][2][3][4] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which can, in turn, affect various cellular processes and assay readouts.[1][5][6] Additionally, auranofin is a gold(I) compound with a high affinity for thiol and selenol groups present in proteins, making it highly reactive with cysteine residues.[1][3] This reactivity can lead to direct interaction with assay components, including enzymes and protein substrates, potentially causing artifacts.[4][7]
Q2: My cell viability assay (e.g., MTT, MTS) shows decreased viability with auranofin treatment. How do I know if this is a true cytotoxic effect or an artifact?
A2: While auranofin is known to induce apoptosis and decrease cell viability, it's crucial to rule out assay interference.[6][8] Auranofin's reactive nature could potentially interfere with the chemistry of viability assays. To validate your results, consider the following:
-
Use an orthogonal assay: Employ a different viability assay that relies on a distinct mechanism. For example, if you are using a metabolic assay like MTT, you could also use a dye exclusion assay like trypan blue or a real-time cytotoxicity assay that measures membrane integrity.
-
Include antioxidant controls: Pre-treating your cells with an antioxidant like N-acetylcysteine (NAC) before adding auranofin can help determine if the observed effect is ROS-dependent.[6] A rescue of cell viability by NAC would support a true biological effect mediated by oxidative stress.[6]
Q3: I am seeing a change in my luciferase reporter assay signal after auranofin treatment. Could auranofin be directly affecting the luciferase enzyme?
A3: Yes, it is possible. Auranofin's high affinity for thiol groups could lead to direct inhibition of the luciferase enzyme, which contains cysteine residues.[7] This would be a false positive or false negative result, not a true reflection of your reporter's activity. It is essential to perform control experiments to rule out this possibility.
Q4: Can auranofin's interaction with serum proteins in my culture medium affect my results?
A4: Yes. Auranofin is known to bind to serum albumin, such as bovine serum albumin (BSA), which is a common component of cell culture media and assay buffers. This binding can sequester auranofin, reducing its effective concentration and potentially leading to underestimation of its biological activity. When designing your experiments, it's important to be consistent with the serum concentration and consider potential interactions with other proteins in your assay system.
Troubleshooting Guides
Issue 1: Suspected interference in a cell-based assay (e.g., cell viability, apoptosis, ROS detection).
This guide provides a step-by-step workflow to determine if the observed effect of auranofin is a genuine biological response or an artifact of assay interference.
Troubleshooting Workflow: Cell-Based Assays
A logical workflow for troubleshooting potential auranofin interference in cell-based assays.
Detailed Steps:
-
Perform a Cell-Free Control Experiment:
-
Objective: To determine if auranofin directly interacts with the assay reagents.
-
Method: In a multi-well plate, mix auranofin at the concentrations used in your experiment with the assay reagents (e.g., MTT reagent, luciferase substrate, ROS probe) in your assay buffer without cells. Incubate for the same duration as your cellular experiment and measure the signal.
-
Interpretation: A change in signal in the absence of cells strongly suggests direct interference.
-
-
Employ an Orthogonal Assay:
-
Objective: To confirm the biological observation using a different detection method.
-
Method: If you suspect interference with a metabolic assay (e.g., MTT), use a viability assay based on a different principle, such as membrane integrity (e.g., propidium (B1200493) iodide staining followed by flow cytometry or high-content imaging).
-
Interpretation: Consistent results across different assay platforms increase confidence in a true biological effect.
-
-
Use Biological Controls:
-
Objective: To validate the mechanism of action.
-
Method: Since auranofin is a known ROS inducer, pre-treating cells with an antioxidant like N-acetylcysteine (NAC) can serve as a valuable control. If the auranofin-induced effect is mitigated by NAC, it supports a biological mechanism involving oxidative stress.[6]
-
Interpretation: A reversal of the phenotype by a specific inhibitor or scavenger points towards a genuine biological effect.
-
Issue 2: Suspected direct enzyme inhibition (e.g., luciferase, kinases).
Auranofin's reactivity with thiol groups makes it a potential inhibitor of various enzymes.
Troubleshooting Workflow: Enzyme Assays
A workflow to investigate direct enzyme inhibition by auranofin.
Detailed Steps:
-
Confirm with a Purified System:
-
Objective: To verify direct interaction with the enzyme.
-
Method: If the initial observation was in a cell lysate or a complex mixture, repeat the experiment using a purified, recombinant version of the enzyme of interest.
-
Interpretation: Inhibition in a purified system confirms a direct interaction.
-
-
Thiol-Reversal Experiment:
-
Objective: To test if the inhibition is due to interaction with thiol groups.
-
Method: Perform the enzyme assay in the presence of auranofin, and then add a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
Interpretation: If the enzyme activity is restored, it strongly suggests that auranofin is inhibiting the enzyme through a reversible interaction with its cysteine residues.
-
Data Presentation: Auranofin Activity in Common Assays
The following table summarizes reported IC50 values for auranofin in various cell lines and assays. Note that these values can vary depending on the experimental conditions.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HeLa | Cell Viability (MTT) | ~2 | [9] |
| Non-Small Cell Lung Cancer (various) | Cell Viability (Sulforhodamine B) | < 1.0 in sensitive lines | [9] |
| Gastric Cancer (BGC-823, SGC-7901) | Cell Viability (MTT) | 2-4 | [6] |
| Chronic Lymphocytic Leukemia (CLL) | Cell Viability (MTS) | 0.125 - 4.0 | [8] |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Interference Assay
Objective: To determine if auranofin directly inhibits firefly luciferase.
Materials:
-
Purified recombinant firefly luciferase
-
Luciferin (B1168401) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer with MgSO4)
-
Auranofin stock solution
-
White, opaque 96-well plates
-
Luminometer
Method:
-
Prepare a reaction mix containing the assay buffer, ATP, and purified luciferase enzyme.
-
Add serial dilutions of auranofin to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the reaction mix to the wells.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
Interpretation: A dose-dependent decrease in luminescence in the presence of auranofin indicates direct inhibition of the luciferase enzyme.
Protocol 2: ROS Detection with DCFH-DA and NAC Control
Objective: To measure intracellular ROS production by auranofin and confirm the effect using an antioxidant control.
Materials:
-
Cells of interest
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
N-acetylcysteine (NAC)
-
Auranofin
-
Culture medium
-
Fluorescence microplate reader or flow cytometer
Method:
-
Seed cells in a multi-well plate and allow them to adhere.
-
For the control group, pre-incubate a set of wells with NAC (e.g., 5 mM) for 1-2 hours.
-
Load all cells with DCFH-DA according to the manufacturer's protocol.
-
Wash the cells to remove excess probe.
-
Treat the cells with auranofin at the desired concentrations (with and without NAC pre-treatment).
-
Incubate for the desired time.
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm).
Interpretation: An increase in fluorescence with auranofin treatment indicates ROS production. A significant reduction in this fluorescence in the NAC pre-treated group confirms that the ROS signal is a biological effect that can be scavenged by an antioxidant.[6]
Signaling Pathway and Experimental Workflow Diagrams
Auranofin's Primary Mechanism of Action
A diagram illustrating the main mechanism of action of auranofin.
References
- 1. benchchem.com [benchchem.com]
- 2. Auranofin induces disulfide bond–mimicking S-Au adducts in protein thiol pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel action and mechanism of auranofin in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auranofin, as an anti-rheumatic gold compound suppresses LPS-induced homodimerization of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auranofin Induces Lethal Oxidative and Endoplasmic Reticulum Stress and Exerts Potent Preclinical Activity against Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Auranofin vs. Cisplatin: A Comparative Cytotoxicity Analysis for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of the cytotoxic properties of the gold-based compound auranofin and the platinum-based chemotherapy agent cisplatin (B142131). This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies used and the key findings regarding their mechanisms of action and efficacy.
Executive Summary
Cisplatin is a long-established and potent chemotherapeutic agent that exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis.[1][2][3] Auranofin, originally developed for the treatment of rheumatoid arthritis, has emerged as a promising anticancer agent with a distinct mechanism of action.[4] It primarily induces cytotoxicity by inhibiting the enzyme thioredoxin reductase, leading to an overproduction of reactive oxygen species (ROS), oxidative stress, and subsequent cell death.[4][5] Notably, studies have demonstrated a synergistic cytotoxic effect when auranofin and cisplatin are used in combination, suggesting a potential strategy to enhance the therapeutic efficacy of cisplatin, particularly in resistant cancers.[6][7][8]
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for auranofin and cisplatin in various cancer cell lines, as reported in several studies. These values indicate the concentration of each drug required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | Auranofin IC50 (µM) | Cisplatin IC50 (µM) | Combination Effect | Reference |
| HT 1376 | Urothelial Carcinoma | ~3 (at 48h) | ~10 (at 48h) | Synergistic | [6] |
| BFTC 909 | Urothelial Carcinoma | ~4 (at 48h) | ~25 (at 48h) | Synergistic | [6] |
| OVCAR3 | Ovarian Cancer | 1.7 - 12 | 4.7 | Synergistic | [7][9] |
| IGROV-1/CP | Platinum-Resistant Ovarian Cancer | Not specified | >20 | Synergistic | [8] |
| TOV112D | Platinum-Resistant Ovarian Cancer | Not specified | >20 | Synergistic | [8] |
| H69 | Small Cell Lung Cancer | Not specified | Not specified | Synergistic | [10] |
| H196 | Small Cell Lung Cancer | Not specified | Not specified | Synergistic | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the cytotoxicity of auranofin and cisplatin.
Cell Viability Assay (CCK-8 Assay)[6]
-
Cell Seeding: Plate 1x10^4 urothelial carcinoma cells per well in 96-well plates and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of auranofin (e.g., 1, 2, 3, 4, 8, 10, and 15 µM) or cisplatin for 24 or 48 hours. A vehicle-treated group (e.g., DMSO) should be included as a control.[6]
-
CCK-8 Reagent Addition: Two hours before the end of the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine cell viability.
Apoptosis Analysis (Annexin V-FITC Assay)[11]
-
Cell Treatment: Treat urothelial carcinoma cells (e.g., HT 1376 with 1.5 or 3 µM auranofin, BFTC 909 with 2 or 4 µM auranofin) for 24 hours.[11]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 500 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells for 5 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) is determined using appropriate software.[11]
Cell Cycle Analysis (Propidium Iodide Staining)[11]
-
Cell Seeding and Treatment: Seed 1x10^6 urothelial carcinoma cells in 6-well plates. After serum starvation, treat the cells with the desired concentrations of auranofin or cisplatin for 24 or 48 hours.[11]
-
Cell Fixation: Harvest the cells and fix them in 100% methanol (B129727) overnight at 4°C.
-
Staining: Incubate the fixed cells with 0.05 mg/ml propidium iodide solution containing RNase for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using cell cycle analysis software.[11]
Mechanistic Insights and Signaling Pathways
Auranofin and cisplatin induce cytotoxicity through distinct and sometimes overlapping signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Auranofin's primary mechanism of cytotoxicity.
Caption: Cisplatin's primary mechanism of cytotoxicity.
Caption: A generalized experimental workflow for assessing cytotoxicity.
Conclusion
Auranofin and cisplatin exhibit distinct cytotoxic mechanisms, with the former primarily inducing oxidative stress and the latter directly damaging DNA. The synergistic effects observed when these two compounds are combined highlight a promising avenue for future cancer therapeutic strategies. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further investigation into the combination of auranofin and cisplatin is warranted to explore its full therapeutic potential and to overcome cisplatin resistance in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel action and mechanism of auranofin in inhibition of vascular endothelial growth factor receptor-3-dependent lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [inis.iaea.org]
- 8. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 9. Auranofin Synergizes with Cisplatin in Reducing Tumor Burden of NOTCH-Dependent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput drug screen identifies auranofin as a potential sensitizer of cisplatin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Auranofin induces urothelial carcinoma cell death via reactive oxygen species production and synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Ridaura (Auranofin) in Oncology: A Comparative Analysis in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of Ridaura (auranofin), an FDA-approved drug for rheumatoid arthritis, in patient-derived xenograft (PDX) models. While direct head-to-head comparative studies of auranofin in PDX models are limited in publicly available literature, this document synthesizes existing data from various xenograft studies to offer an objective overview of its performance, both as a monotherapy and in combination, against other established anticancer agents in relevant cancer types.
Executive Summary
Auranofin exhibits significant anticancer activity primarily by inhibiting the thioredoxin reductase (TrxR) enzyme, leading to a surge in intracellular reactive oxygen species (ROS), oxidative stress, and subsequent cancer cell apoptosis.[1] Its efficacy has been observed in various cancer models, including non-small cell lung cancer (NSCLC), ovarian cancer, and breast cancer. This guide presents available quantitative data from xenograft studies on auranofin and compares it with data from similar PDX models treated with standard-of-care chemotherapies and targeted agents. The information is intended to aid researchers in evaluating the potential of auranofin as a repurposed oncologic therapy.
Comparative Efficacy of Auranofin in Xenograft Models
The following tables summarize the quantitative data on the efficacy of auranofin and other anticancer agents in xenograft models. It is important to note that the data for auranofin is primarily from cell line-derived xenografts, while the comparative data for other drugs are from patient-derived xenografts. This indirect comparison provides a valuable, albeit not direct, assessment of auranofin's potential.
Table 1: Auranofin Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
| Treatment | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Survival Benefit | Source |
| Auranofin | Calu3 Xenograft | 10 mg/kg/day (i.p.) | 67% | Not Reported | [2] |
| Auranofin + Ibrutinib | H1975 Xenograft | 5 mg/kg (i.p.) + 25 mg/kg (oral) | 82% | Mean survival: 38 days vs. 26 days (control) | [3] |
| Erlotinib | NSCLC PDX | 35 mg/kg/day (oral) | 112% (regression) in sensitive model; 55% in resistant model | Not Reported | [4] |
| Erlotinib | NSCLC PDX | 50 mg/kg/day (oral) | Significant reduction in tumor volume | Not Reported | [5] |
Table 2: Auranofin Efficacy in Ovarian Cancer Xenograft Models
| Treatment | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Additional Notes | Source |
| Auranofin | Cisplatin-resistant Ovarian Cancer Cells | Not specified in vivo | Effective in inducing apoptosis where cisplatin (B142131) fails | Overcomes cisplatin resistance | [6] |
| Cisplatin | Ovarian PDX (sensitive) | Not specified | Dose-dependent tumor volume reduction | Relapse observed in 30-50% of mice | [7] |
| Cisplatin | Ovarian PDX | Not specified | Significant tumor regressions in responsive models | Reduced response upon re-challenge | [8][9] |
Table 3: Auranofin Efficacy in Breast Cancer Xenograft Models
| Treatment | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Additional Notes | Source |
| Auranofin + anti-PD-L1 | Triple-Negative Breast Cancer PDX | Not specified | Synergistically impaired tumor growth | Auranofin increased CD8+ T cell infiltration | [1] |
| Auranofin + Vitamin C | MDA-MB-231 Xenograft | Not specified | Significant reduction in tumor volume | Mean tumor volume 15.66 mm³ vs 197.67 mm³ (control) | [10] |
| Paclitaxel | Breast Cancer PDX | Not specified | Varied response depending on subtype | Take rate of 27.4% for breast cancer PDXs | [11] |
| Paclitaxel-based Immunotherapy | Triple-Negative Breast Cancer | Not specified | Improved overall and progression-free survival | Network meta-analysis of clinical trials | [12] |
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
A generalized protocol for establishing PDX models, based on common practices, is outlined below. Specific parameters may vary between studies.
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.[13]
-
Implantation: The tumor tissue is sectioned into small fragments (typically 2-4 mm³) and surgically implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice).[7][13] Implantation can be subcutaneous (for ease of tumor measurement) or orthotopic (to better mimic the tumor microenvironment).
-
Tumor Growth and Passaging: Mice are monitored for tumor growth. Once a tumor reaches a specific size (e.g., 1,000-1,500 mm³), it is excised and can be serially passaged into new cohorts of mice for expansion.[6]
-
Model Characterization: Established PDX models are characterized to ensure they retain the histological and molecular features of the original patient tumor. This can include immunohistochemistry, DNA sequencing, and RNA expression analysis.[13]
In Vivo Drug Efficacy Studies
The following represents a typical workflow for assessing the efficacy of an anticancer agent in established PDX models.
-
Cohort Formation: Mice bearing established PDX tumors of a specified size (e.g., 100-200 mm³) are randomized into treatment and control groups.[14]
-
Drug Administration: The investigational drug (e.g., auranofin) and control vehicle are administered to their respective cohorts. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule are specific to the study design.[2][15]
-
Tumor Volume Measurement: Tumor dimensions are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[15]
-
Data Analysis: Treatment efficacy is determined by comparing the tumor growth in the treated groups to the control group. Key metrics include Tumor Growth Inhibition (TGI), tumor regression, and survival analysis.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[16]
Signaling Pathways and Experimental Workflows
Auranofin's Mechanism of Action: Thioredoxin Reductase Inhibition
Auranofin's primary anticancer effect stems from its potent inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system. This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis through multiple pathways.
Caption: Auranofin inhibits Thioredoxin Reductase, leading to increased ROS and apoptosis.
Experimental Workflow for PDX-based Drug Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the anticancer effects of a drug like auranofin using patient-derived xenograft models.
Caption: Workflow for assessing drug efficacy in patient-derived xenograft models.
Conclusion
The available preclinical data suggests that this compound (auranofin) holds promise as a repurposed anticancer agent. Its unique mechanism of action, centered on the induction of oxidative stress through TrxR inhibition, provides a rationale for its use in various cancer types, potentially even in cases of resistance to conventional therapies. While direct comparative efficacy data in PDX models is not yet widely available, the existing xenograft studies, in conjunction with data from PDX models of standard therapies, support the need for further investigation. Future studies focusing on head-to-head comparisons of auranofin with standard-of-care agents in well-characterized PDX models are warranted to definitively establish its clinical potential in oncology.
References
- 1. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Upgrade of an old drug: Auranofin in innovative cancer therapies to overcome drug resistance and to increase drug effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge: a new experimental setting to study response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment [frontiersin.org]
- 8. Overcoming platinum-acquired resistance in ovarian cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge: a new experimental setting to study response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auranofin/Vitamin C: A Novel Drug Combination Targeting Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Safety of Paclitaxel-Based PD-1/PD-L1 Immunotherapies for Triple-Negative Breast Cancer: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Frontiers | Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer [frontiersin.org]
- 15. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of auranofin and other gold compounds
A Comparative Analysis of Auranofin and Other Gold Compounds in Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Gold compounds have a long history in the treatment of rheumatoid arthritis (RA), with their use dating back to the 1920s.[1] This guide provides a detailed comparative analysis of auranofin, an orally administered gold compound, and the traditional injectable gold salts, primarily sodium aurothiomalate (B1210753) and aurothioglucose. We will delve into their mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetic properties, supported by experimental data from clinical trials.
Mechanism of Action: A Tale of Two Pathways
While the precise mechanisms of action for gold compounds are not fully elucidated, research has revealed that their therapeutic effects stem from their ability to modulate the immune system.[2] Auranofin, being more lipophilic, exhibits distinct molecular interactions compared to the injectable gold salts.
Injectable Gold Compounds (e.g., Sodium Aurothiomalate):
-
Inhibition of Macrophage Function: These compounds are taken up by macrophages and stored in lysosomes, forming structures called aureosomes. This accumulation inhibits antigen processing and the subsequent presentation to T-cells.[3]
-
Modulation of Cytokine Production: They reduce the production of pro-inflammatory cytokines such as TNF-alpha, interleukin-1, and interleukin-6.[3]
-
Enzyme Inhibition: Gold compounds can inhibit proteolytic enzymes that contribute to cartilage destruction in rheumatoid arthritis.[3][4]
Auranofin:
-
Inhibition of NF-κB Signaling: Auranofin is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[2] It achieves this by inhibiting IκB kinase (IKK), which prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus.[5]
-
Thioredoxin Reductase Inhibition: Auranofin targets the selenoenzyme thioredoxin reductase, leading to an increase in oxidative stress within immune cells and inhibiting their proliferation and cytokine production.[2]
-
Modulation of Toll-Like Receptor (TLR) Signaling: Auranofin has been shown to suppress TLR4-mediated activation of NF-κB and IRF3, key transcription factors in the inflammatory response. It may achieve this by inhibiting the homodimerization of TLR4.[6]
The following diagram illustrates the inhibitory effect of auranofin on the TLR4 signaling pathway.
Clinical Efficacy: A Balancing Act
Numerous clinical trials have compared the efficacy of auranofin with injectable gold compounds in the treatment of rheumatoid arthritis. The general consensus is that while both are effective, injectable gold may offer a slightly greater, and more rapid, therapeutic benefit.
In a review of 12 comparative studies, eight found no significant difference in efficacy between auranofin and sodium aurothiomalate.[7] However, two studies favored auranofin and two favored sodium aurothiomalate.[7] Another study noted that patients treated with sodium aurothiomalate responded more rapidly and experienced more clinical remissions.[8]
The following table summarizes the efficacy data from a 20-week, double-blind, placebo-controlled trial comparing auranofin, gold sodium thiomalate (GST), and placebo.
| Efficacy Measure | Auranofin vs. Placebo | Gold Sodium Thiomalate (GST) vs. Placebo | Auranofin vs. GST |
| Improvement in Painful/Tender Joints | Superior to placebo[4] | Superior to placebo[4] | No significant difference |
| Improvement in Joint Swelling | Trend towards improvement (p=0.07)[7] | Superior to placebo (p=0.009)[7] | No significant difference |
| Physician's Global Assessment | Superior to placebo[4] | Superior to placebo | No significant difference |
| Erythrocyte Sedimentation Rate (ESR) | Decrease superior to placebo[4] | Decrease superior to placebo | No significant difference |
| Hemoglobin Concentration | No significant change | Increase superior to placebo[4] | GST superior[4] |
| Thrombocytosis | No significant change | Decrease superior to placebo[4] | GST superior[4] |
Safety and Tolerability: A Clear Distinction
The most significant difference between auranofin and injectable gold compounds lies in their side-effect profiles. Auranofin is generally better tolerated, with a lower rate of adverse reactions leading to withdrawal from treatment.[7]
The adverse reactions and withdrawal rates from parenteral gold are reported to be 2-3 times greater than those for auranofin.[7] However, withdrawals due to a lack of efficacy are higher for auranofin.[7]
The nature of the side effects also differs markedly. Lower bowel symptoms, particularly diarrhea, are the most common adverse effects of auranofin, while mucocutaneous lesions are more frequent with injectable gold.[7][9] Serious adverse events such as thrombocytopenia, proteinuria, and "nitritoid" reactions are more commonly associated with injectable gold therapy.[4]
| Adverse Event Profile | Auranofin | Injectable Gold (Sodium Aurothiomalate) |
| Common Side Effects | Diarrhea, abdominal cramps, rash, pruritus, stomatitis[9] | Mucocutaneous lesions (rash, stomatitis), pruritus[7] |
| Serious Side Effects | Infrequent | Proteinuria, thrombocytopenia, "nitritoid" reactions, gold pneumonitis[4] |
| Withdrawal Rate due to Adverse Events | Lower (2-3 times less than injectable gold)[7] | Higher[7] |
| Withdrawal Rate due to Inefficacy | Higher[7] | Lower[7] |
Pharmacokinetics: Oral vs. Injectable
The route of administration leads to significant differences in the pharmacokinetic profiles of auranofin and injectable gold compounds.
| Pharmacokinetic Parameter | Auranofin (Oral) | Sodium Aurothiomalate (Injectable) |
| Bioavailability | ~25%[10][11] | >95%[10] |
| Peak Plasma Concentration | Lower and more predictable (50-70 µg/dL)[12] | Sharp peak (400-800 µg/dL) within 2 hours[12] |
| Plasma Half-life | ~17 days[12] | ~6 days[12] |
| Body Retention (at 180 days) | ~1% of tracer dose[12] | >30% of tracer dose[12] |
| Primary Excretion Route | Feces (~85%)[12] | Urine (>70%)[12] |
| Tissue Distribution | Less affinity for liver, kidney, and spleen (in animal studies)[12] | Widely dispersed, highest in reticuloendothelial system, adrenal, and renal cortices[12] |
The following diagram illustrates the workflow of a typical randomized controlled trial comparing auranofin and an injectable gold compound.
Experimental Protocols
The data presented in this guide is derived from randomized, double-blind, placebo-controlled multicenter trials, which are considered the gold standard for clinical research. A general protocol for such a study is as follows:
1. Patient Selection:
-
Inclusion criteria typically include patients with a confirmed diagnosis of classical or definite rheumatoid arthritis, with active disease for a specified duration (e.g., at least 6 months), and who have had an inadequate response to nonsteroidal anti-inflammatory drugs (NSAIDs).[13]
-
Exclusion criteria often include previous treatment with gold salts, significant renal or hepatic disease, and pregnancy.
2. Study Design:
-
Patients are randomly assigned to receive either auranofin (e.g., 3 mg twice daily) and a placebo injection, or an active injectable gold compound (e.g., sodium aurothiomalate 50 mg weekly) and a placebo pill, to maintain blinding.[14][15] A placebo-only group may also be included.[4]
-
The study duration is typically several months to a year or more.
3. Efficacy Assessments:
-
Clinical assessments are performed at baseline and at regular intervals throughout the study.
-
Standard measures of rheumatoid synovitis include:
-
Number of tender and swollen joints.
-
Pain assessment using a visual analog scale (VAS).
-
Patient's and physician's global assessment of disease activity.
-
Duration of morning stiffness.
-
-
Laboratory parameters include:
-
Erythrocyte sedimentation rate (ESR).
-
C-reactive protein (CRP).
-
Rheumatoid factor titers.
-
Complete blood count.
-
4. Safety Assessments:
-
Adverse events are recorded at each visit.
-
Regular monitoring of hematology, renal function (urinalysis for proteinuria), and liver function is conducted.
5. Statistical Analysis:
-
Statistical tests are used to compare the changes from baseline in the efficacy and safety parameters between the treatment groups.
Conclusion
Auranofin and injectable gold compounds represent two distinct therapeutic approaches within the class of gold-based disease-modifying antirheumatic drugs. While injectable gold may offer slightly superior efficacy, auranofin's favorable safety profile and oral administration make it a valuable alternative for certain patients. The choice between these agents requires a careful consideration of the individual patient's disease activity, potential for adverse effects, and preference for the route of administration. The differing mechanisms of action and pharmacokinetic properties of these compounds also provide a rich area for further research and drug development.
References
- 1. Auranofin versus placebo in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 3. Comparison between sodium aurothiomalate and auranofin in rheumatoid arthritis. Results of a two-year open randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages | Semantic Scholar [semanticscholar.org]
- 7. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Subsets of responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An open comparative study of auranofin vs. gold sodium thiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auranofin and sodium aurothiomalate in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of oral and injectable gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of auranofin: overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Auranofin versus injectable gold. Comparison of pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Auranofin therapy and quality of life in patients with rheumatoid arthritis. Results of a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Auranofin in the treatment of steroid dependent asthma: a double blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A double-blind placebo-controlled study of auranofin in patients with psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ridaura (Auranofin): A Comparative Analysis of its Mechanism of Action Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Ridaura (auranofin), a gold-containing compound, in various cell lines. This analysis is supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
This compound, an FDA-approved drug for rheumatoid arthritis, is gaining significant attention for its potential as a repurposed anticancer agent.[1][2] Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[3][4][5] This inhibition leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering cell death in cancer cells.[6][7] However, its efficacy and specific molecular consequences vary across different cell types. This guide compares the cytotoxic effects and underlying mechanisms of this compound in a range of cancer cell lines.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines, with varying degrees of sensitivity observed. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency, and a summary of reported IC50 values for this compound in different cell lines is presented below.
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.43 | 0.17 | - | [8] |
| MCF-7 | Breast Cancer | 1.5 | 0.41 | - | [8] |
| PC3 | Prostate Cancer | 2.5 | - | - | [9] |
| Calu-6 | Lung Cancer | Varies (<5 µM) | - | - | [7] |
| A549 | Lung Cancer | Varies (<5 µM) | - | - | [7] |
| SK-LU-1 | Lung Cancer | Varies (<5 µM) | - | - | [7] |
| NCI-H460 | Lung Cancer | Varies (<5 µM) | - | - | [7] |
| NCI-H1299 | Lung Cancer | Varies (<5 µM) | - | - | [7] |
| SKOV3 | Ovarian Cancer | - | - | Varies | [10] |
| A2780 | Ovarian Cancer | - | - | Varies | [10] |
| A2780Cis | Cisplatin-Resistant Ovarian Cancer | - | - | Varies | [10] |
| HCT8 | Colorectal Cancer | 0.1 - 0.7 | - | - | [11] |
| HCT116 | Colorectal Cancer | 0.1 - 0.7 | - | - | [11] |
| HT29 | Colorectal Cancer | 0.1 - 0.7 | - | - | [11] |
| Caco2 | Colorectal Cancer | 0.1 - 0.7 | - | - | [11] |
| DMS273 | Small Cell Lung Cancer | Varies | - | - | [12] |
| DMS53 | Small Cell Lung Cancer | Varies | - | - | [12] |
| H727 | Atypical Lung Carcinoid | Varies | - | - | [12] |
| 8505C | Anaplastic Thyroid Cancer | Dose-dependent reduction in viability | - | - | [13] |
| FRO | Anaplastic Thyroid Cancer | Dose-dependent reduction in viability | - | - | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (0.5 - 6 µM) | Varies | Varies | [14] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Varies (0.5 - 6 µM) | Varies | Varies | [14] |
| HCC-1937 | Triple-Negative Breast Cancer | Varies (0.5 - 6 µM) | Varies | Varies | [14] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Varies (0.5 - 6 µM) | Varies | Varies | [14] |
| BT-549 | Triple-Negative Breast Cancer | Varies (0.5 - 6 µM) | Varies | Varies | [14] |
Key Mechanisms of Action
While TrxR inhibition is the central mechanism, this compound's anticancer effects are multifaceted and can involve several downstream pathways, often in a cell-type-dependent manner.
Inhibition of Thioredoxin Reductase and Induction of Oxidative Stress
The primary and most widely validated mechanism of this compound is the irreversible inhibition of thioredoxin reductase (TrxR).[2][3][4] TrxR is a critical enzyme in the thioredoxin system, which maintains cellular redox balance by reducing oxidized thioredoxin (Trx).[1] By inhibiting TrxR, auranofin disrupts this system, leading to an accumulation of reactive oxygen species (ROS).[6][7] This surge in ROS induces oxidative stress, causing damage to cellular components and ultimately triggering programmed cell death.[2][6] This mechanism has been consistently observed across numerous cancer cell lines, including high-grade serous ovarian cancer, non-small cell lung cancer, and anaplastic thyroid cancer.[6][13][15]
Caption: this compound inhibits Thioredoxin Reductase (TrxR), leading to increased ROS and apoptosis.
Induction of Apoptosis and Ferroptosis
The oxidative stress induced by this compound triggers distinct forms of programmed cell death. Apoptosis, or programmed cell death, is a common outcome.[5][13] In high-grade serous ovarian cancer cells, this compound induces caspase-associated apoptosis and mitochondrial membrane depolarization.[6] In non-small cell lung cancer (NSCLC) cells, the type of cell death can be dependent on the p53 mutational status.[15] For instance, in NSCLC cells with the p53 R175H mutant, auranofin primarily induces apoptosis, while cells with the p53 R273H mutant are more susceptible to ferroptosis.[15] Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[16][17]
Inhibition of the Ubiquitin-Proteasome System
Beyond its effects on redox balance, this compound has been shown to inhibit the ubiquitin-proteasome system (UPS).[1][2] This system is crucial for protein degradation and is often upregulated in cancer cells to maintain protein homeostasis.[8] this compound inhibits proteasome-associated deubiquitinases (DUBs), leading to the accumulation of ubiquitinated proteins and inducing apoptosis.[1][8] This mechanism has been observed in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells.[1][8]
Modulation of the PI3K/AKT/mTOR Signaling Pathway
Recent studies have revealed that this compound can inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers.[18] In non-small cell lung cancer cells, auranofin was found to inhibit the phosphorylation of multiple key proteins in this pathway, including AKT, mTOR, S6, and 4EBP1.[18]
Caption: this compound's multifaceted mechanism of action targeting key cellular pathways.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate overnight to allow for attachment.[19]
-
Drug Treatment: Treat cells with serial dilutions of this compound (e.g., 0-10 µM) for 24, 48, or 72 hours.[14][19]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[19]
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of proteins involved in apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).[19]
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[15][19]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.[6][13][19] Then, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular ROS
This protocol is used to quantify the levels of reactive oxygen species within cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.[15]
-
Staining: Add a fluorescent ROS indicator, such as CellROX Green reagent (2.5 µM), to the cells.[15]
-
Imaging: Monitor the fluorescence over time using a live-cell imaging system or a fluorescence plate reader.[15]
-
Data Analysis: Quantify the fluorescence intensity to determine the relative levels of ROS.[15]
Thioredoxin Reductase Activity Assay
This colorimetric assay measures the enzymatic activity of TrxR in cell lysates.
-
Lysate Preparation: Prepare cell lysates from this compound-treated and control cells.[15]
-
Assay Reaction: Use a commercial thioredoxin reductase assay kit, following the manufacturer's instructions. The assay typically involves the reduction of DTNB (5,5'-dithiobis (2-nitrobenzoic acid)) by NADPH to TNB, which is measured colorimetrically.[15]
-
Absorbance Measurement: Record the absorbance at 405 nm over a set period.[15]
-
Activity Calculation: Calculate the TrxR activity based on the rate of absorbance change.[15]
References
- 1. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Potential Anticancer Activity of Auranofin [jstage.jst.go.jp]
- 6. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinically used antirheumatic agent auranofin is a proteasomal deubiquitinase inhibitor and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Auranofin as a Novel Anticancer Drug for Anaplastic Thyroid Cancer [mdpi.com]
- 14. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Auranofin resensitizes ferroptosis-resistant lung cancer cells to ferroptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Auranofin vs. Methotrexate: A Comparative Analysis of Their Immunomodulatory Effects
Auranofin and methotrexate (B535133), two cornerstone drugs in the treatment of rheumatoid arthritis, exert their therapeutic effects through distinct mechanisms that differentially impact the function of immune cells. While both ultimately lead to a reduction in inflammation, their pathways to achieving this outcome diverge significantly, influencing T cells, macrophages, and the intricate signaling cascades that govern their activity.
This guide provides a detailed comparison of the effects of auranofin and methotrexate on key immune cell functions, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the immunomodulatory properties of these two widely used therapeutic agents.
Differing Mechanisms of Action at a Glance
Auranofin, an oral gold-containing compound, primarily targets intracellular redox systems and inflammatory signaling pathways. Its mechanisms include the inhibition of thioredoxin reductase, leading to increased oxidative stress, and the suppression of the NF-κB signaling pathway.[1][2] Methotrexate, a folate antagonist, exerts its anti-inflammatory effects predominantly through the promotion of adenosine (B11128) release, which in turn signals through adenosine receptors on immune cells to dampen inflammatory responses.[3][4]
Impact on T-Cell Function
Both auranofin and methotrexate modulate T-cell activity, a critical component of the adaptive immune response. Methotrexate has been shown to be an efficient inhibitor of cytokine production by activated T-cells.[5][6] Specifically, it inhibits the production of pro-inflammatory cytokines such as IFN-γ and TNF-α.[7][8] This inhibition is linked to the drug's interference with the de novo synthesis of purines and pyrimidines in proliferating T-cells.[5] In contrast, auranofin's effect on T-cells is associated with the modulation of reactive oxygen species (ROS) production.[9] It has also been noted to induce apoptosis in activated T-cells.
Modulation of Macrophage Activity
Macrophages, key players in innate immunity and inflammation, are also differentially affected by these two drugs. Auranofin has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages.[10][11][12] This is achieved, in part, by inhibiting the activation of the NF-κB pathway.[2][13] Methotrexate's effect on macrophages is more nuanced. While some studies suggest it has minimal impact on cytokine production by monocytes/macrophages, others indicate it can limit the pro-inflammatory response of macrophages by upregulating the NF-κB-suppressing protein A20.[5][14][15] High doses of methotrexate have been shown to alter macrophage metabolism without significantly affecting their functional activity.[16]
Quantitative Comparison of Effects on Immune Cells
To facilitate a direct comparison, the following tables summarize the quantitative effects of auranofin and methotrexate on various immune cell parameters as reported in the literature.
| Parameter | Auranofin | Methotrexate |
| Primary Mechanism | Inhibition of thioredoxin reductase, induction of oxidative stress, inhibition of NF-κB and STAT3 signaling.[1][2][17] | Inhibition of dihydrofolate reductase (at high doses), promotion of adenosine release and signaling through adenosine receptors (A2A and A3).[3][4][18] |
| T-Cell Cytokine Production | Enhances reactive oxygen species (ROS) flux in activated T-cells.[9] Can induce apoptosis in activated T-cells. | Efficiently inhibits production of IL-4, IL-13, IFN-γ, and TNF-α in activated T-cells.[5][6] Inhibition is dose-dependent and can be reversed by folinic acid.[5] |
| Macrophage Cytokine Production | Decreases production of TNF-α, IL-1β, and IL-6.[10][11][12] Inhibits cyclooxygenase-2 (COX-2) dependent prostaglandin (B15479496) E2 (PGE2) production.[10] | Has a less pronounced effect on monocyte/macrophage cytokine production compared to T-cells.[5] Can induce a tolerant state in macrophages, decreasing pro-inflammatory cytokine production through upregulation of A20.[14][15] In some in vitro models, it did not significantly inhibit cytokine release.[19] |
| Signaling Pathways | Inhibits NF-κB activation by preventing IκB degradation and p65 translocation.[2][13] Inhibits STAT3 phosphorylation.[2][17] Inhibits dimerization of Toll-like receptor 4 (TLR4).[17][20] | Increases extracellular adenosine, which signals through A2A and A3 receptors to suppress inflammation.[4][18] Can inhibit JAK/STAT signaling. |
| Apoptosis | Induces apoptosis in various cell types, including immune cells, often through mechanisms involving oxidative stress and inhibition of survival pathways like NF-κB and STAT3.[13] | Can selectively induce apoptosis in activated T-cells by disrupting DNA synthesis and repair. |
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Auranofin's inhibitory effects on key inflammatory signaling pathways.
Caption: Methotrexate's dual mechanism of action on immune cells.
Caption: General experimental workflow for comparing drug effects on immune cells.
Experimental Protocols
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine concentrations in cell culture supernatants following treatment with auranofin or methotrexate.
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) or T-cells in 96-well plates at a density of 1-5 x 10⁵ cells/well and allow them to adhere overnight.[7]
-
Drug Treatment: Pre-treat cells with various concentrations of auranofin or methotrexate for a specified duration (e.g., 1 hour).[7]
-
Stimulation: Stimulate the cells with an appropriate agonist to induce cytokine production (e.g., lipopolysaccharide (LPS) for macrophages, or anti-CD3/CD28 antibodies for T-cells).[1][7]
-
Supernatant Collection: After an incubation period (e.g., 24 hours), centrifuge the plates and collect the cell-free supernatants.[7]
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.[7][10]
NF-κB Activation Assay (Western Blot for IκBα Degradation)
This protocol assesses the effect of auranofin on the NF-κB signaling pathway by measuring the degradation of its inhibitor, IκBα.
-
Cell Culture and Treatment: Culture cells (e.g., macrophages) to 80-90% confluency in 6-well plates. Pre-treat with auranofin for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for a time course (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for IκBα, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate. A decrease in the IκBα band intensity indicates its degradation and subsequent NF-κB activation.
T-Cell Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis in T-cells following treatment with methotrexate.
-
Cell Culture and Treatment: Culture T-cells (e.g., purified human CD4+ T-cells) and stimulate them with anti-CD3/CD28 antibodies. Treat the activated cells with methotrexate for a specified time (e.g., 48 hours).[17]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Incubate in the dark at room temperature.[9][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][17]
References
- 1. Inhibition of cytokine production by methotrexate. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Auranofin reveals therapeutic anticancer potential by triggering distinct molecular cell death mechanisms and innate immunity in mutant p53 non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Auranofin-Mediated NRF2 Induction Attenuates Interleukin 1 Beta Expression in Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ark-tdm.com [ark-tdm.com]
- 13. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Tumoral Treatment with Thioredoxin Reductase 1 Inhibitor Auranofin Fosters Regulatory T Cell and B16F10 Expansion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Ridaura (Auranofin): A Head-to-Head Comparison of its Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Ridaura, the brand name for the gold-containing compound auranofin, has garnered significant attention for its potential as a broad-spectrum antimicrobial agent.[1][2][3] Initially approved for the treatment of rheumatoid arthritis, its unique mechanism of action and efficacy against drug-resistant pathogens have opened new avenues for its use in treating infectious diseases.[4][5][6] This guide provides an objective comparison of this compound's antimicrobial performance against other established agents, supported by experimental data.
Executive Summary
Auranofin exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains.[4][7] Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a crucial enzyme for maintaining redox homeostasis in bacteria.[1][3][4] This mode of action is distinct from many conventional antibiotics, making it a promising candidate for overcoming existing resistance mechanisms.[4] Auranofin has also demonstrated significant antifungal activity against a variety of medically important fungi.[2][8] However, its efficacy against Gram-negative bacteria is limited due to the permeability barrier of their outer membrane and the presence of efflux pumps.[5][9][10]
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of auranofin against various bacterial and fungal species, compared to other antimicrobial agents. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[11][12][13]
Table 1: Antibacterial Activity of Auranofin (this compound) Compared to Other Antibiotics
| Microorganism | Auranofin MIC (µg/mL) | Comparator Agent | Comparator MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 0.5 | Vancomycin | 1 | [4][14] |
| Staphylococcus aureus | 0.5 | - | - | [14] |
| Bacillus subtilis | 0.5 | - | - | [14] |
| Enterococcus faecalis | 0.25 - 1 | - | - | [4] |
| Enterococcus faecium (Vancomycin-resistant) | 0.5 | Linezolid | 1 | [4] |
| Mycobacterium tuberculosis | 0.5 - 1 | - | - | [7][10] |
| Escherichia coli | 32 - 128 | - | - | [9][14] |
| Pseudomonas aeruginosa | 512 | - | - | [14] |
Table 2: Antifungal Activity of Auranofin (this compound) Compared to Other Antifungal Agents
| Microorganism | Auranofin MIC (µg/mL) | Comparator Agent | Comparator MIC (µg/mL) | Reference |
| Candida albicans | 1 - 16 | Fluconazole | 0.25 - 64 | [8] |
| Candida glabrata | 2 - 16 | Fluconazole | 1 - >64 | |
| Cryptococcus neoformans | 0.5 - 8 | Fluconazole | 2 - 32 | [8] |
| Aspergillus fumigatus | 0.125 - 1 | Voriconazole | 0.25 - 1 | [8][15] |
| Histoplasma capsulatum | 1.25 - 5.0 µM | - | - | [16] |
Mechanism of Action: Targeting Thiol-Redox Homeostasis
Auranofin's primary antimicrobial activity stems from its ability to inhibit the enzyme thioredoxin reductase (TrxR).[1][4] This enzyme is essential for maintaining the proper balance of thiol-redox in bacterial cells, protecting them from oxidative stress.[4][7] By inhibiting TrxR, auranofin disrupts this balance, leading to an accumulation of reactive oxygen species and subsequent cell death.[4] This mechanism is particularly effective against Gram-positive bacteria.[4][9]
In fungi, auranofin has also been shown to target the Mia40-Erv1 pathway, which is involved in mitochondrial protein import.
The following diagram illustrates the proposed mechanism of action of auranofin in bacteria.
Caption: Auranofin inhibits bacterial thioredoxin reductase (TrxR).
Experimental Protocols
The following are generalized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on methodologies cited in the referenced studies.
Broth Microdilution Method for Bacteria
This method is a standard procedure for determining the MIC of antibacterial agents.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of auranofin and comparator antibiotics is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11][12]
Broth Microdilution Method for Fungi (CLSI M27-A3/M38-A2)
This method is used for determining the MIC of antifungal agents against yeasts and filamentous fungi.[8]
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a specific concentration depending on the fungus.
-
Preparation of Antifungal Dilutions: Serial two-fold dilutions of auranofin and comparator antifungal drugs are prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A drug-free growth control well is included.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.[8]
-
Determination of MIC: The MIC is determined by visual inspection or spectrophotometrically as the lowest concentration of the drug that causes a significant inhibition (e.g., 50% or 100%) of growth compared to the drug-free control.[8]
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. pnas.org [pnas.org]
- 5. Antibacterial activity and mechanism of action of auranofin against multi-drug resistant bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auranofin | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Auranofin exerts broad-spectrum bactericidal activities by targeting thiol-redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing auranofin as an antifungal: In vitro activity against a variety of medically important fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the mechanism of antimicrobial action of the gold(I) compound auranofin in Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexx.com [idexx.com]
- 13. idexx.dk [idexx.dk]
- 14. journals.asm.org [journals.asm.org]
- 15. In vitro antifungal and antibiofilm activities of auranofin against itraconazole-resistant Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Auranofin is active against Histoplasma capsulatum and reduces the expression of virulence-related genes - PMC [pmc.ncbi.nlm.nih.gov]
Ridaura (Auranofin): A Golden Opportunity for Synergistic Cancer and Infectious Disease Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Ridaura (Auranofin) in Combination Therapies
This compound, the brand name for the gold-containing compound auranofin, has a long-standing history in the treatment of rheumatoid arthritis. However, a growing body of preclinical evidence has repositioned this established drug as a promising candidate for combination therapies in oncology and infectious diseases. Its unique mechanisms of action, primarily the inhibition of thioredoxin reductase (TrxR) and the modulation of key signaling pathways, create opportunities for synergistic interactions with other therapeutic agents. This guide provides an objective comparison of this compound's synergistic performance with various drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform further research and drug development.
Synergistic Combinations in Oncology
Auranofin has demonstrated significant synergistic potential in preclinical cancer models, particularly when combined with targeted therapies and anti-inflammatory agents.
This compound and ICG-001 in Colon Cancer: A Synergistic Approach Targeting STAT3
The combination of auranofin and ICG-001, an inhibitor of the Wnt/β-catenin pathway, has shown remarkable synergistic effects in suppressing the growth and metastasis of colon cancer.[1][2] This synergy is achieved through the inhibition of STAT3 phosphorylation, a critical node in cancer cell proliferation and survival.[1][2]
Quantitative Synergy Data
The synergistic interaction between auranofin and ICG-001 has been quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.
| Cell Line | Drug Combination | Combination Index (CI) | Result |
| HCT-116 | Auranofin + ICG-001 | < 1 | Synergy |
| SW-480 | Auranofin + ICG-001 | < 1 | Synergy |
| DLD-1 | Auranofin + ICG-001 | < 1 | Synergy |
Experimental Protocol: In Vitro Synergy Assessment
-
Cell Lines: Human colon cancer cell lines HCT-116, SW-480, and DLD-1 were used.
-
Treatment: Cells were treated with auranofin and ICG-001 alone and in combination at various concentrations for 24 hours.
-
Analysis: Cell viability was assessed using a cell viability assay. The CI values were calculated to determine the nature of the drug interaction.
-
Mechanism of Action Studies: Western blotting was performed to measure the levels of phosphorylated STAT3 (p-STAT3), total STAT3, Bcl-xL, and cleaved Caspase-3 to elucidate the underlying mechanism.[1]
Signaling Pathway
This compound and Celecoxib (B62257) in Solid Tumors: A Redox-Mediated Synergy
The combination of auranofin, a known inhibitor of thioredoxin reductase, with the anti-inflammatory drug celecoxib has demonstrated synergistic anticancer effects in both colon cancer and synovial sarcoma.[2][3][4] This synergy is attributed to the induction of severe oxidative stress and disruption of cellular redox homeostasis.[3]
Quantitative Synergy Data
In colon cancer cell lines, the combination of auranofin and celecoxib resulted in CI values of less than 1, indicating a strong synergistic interaction.[2]
| Cell Line | Drug Combination | Combination Index (CI) | Result |
| DLD-1 | Auranofin + Celecoxib | < 1 | Synergy |
| HCT116 | Auranofin + Celecoxib | < 1 | Synergy |
| HT-29 | Auranofin + Celecoxib | < 1 | Synergy |
Experimental Protocol: In Vivo Efficacy in Synovial Sarcoma
-
Animal Model: Nude mice were implanted with the human synovial sarcoma cell line, Aska-SS.
-
Treatment Groups: Mice were treated with a vehicle control, auranofin alone, or a combination of auranofin and celecoxib.
-
Outcome Measures: Primary tumor size and weight were monitored throughout the study. Immunohistochemical staining for Ki-67 was performed to assess cell proliferation in the tumors.
-
Results: The combination-treated group showed a synergistic inhibition of local tumor growth, with a statistically significant reduction in tumor size and weight compared to the control and single-agent groups.[4]
Experimental Workflow
Synergistic Combinations in Infectious Diseases
Auranofin's antimicrobial properties, particularly its ability to inhibit bacterial thioredoxin reductase, make it a compelling candidate for combination therapy against drug-resistant bacteria.
This compound and Colistin (B93849) against Resistant Gram-Negative Bacteria: Restoring Antibiotic Efficacy
The combination of auranofin and colistin has demonstrated significant synergistic activity against colistin-resistant Gram-negative bacteria, including strains of Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[5][6] This synergy effectively restores the potency of colistin against these challenging pathogens.
Quantitative Synergy Data
The synergistic effect was quantified using the Fractional Inhibitory Concentration Index (FICI), with a value of ≤ 0.5 indicating synergy.
| Bacterial Species | Resistance Profile | Drug Combination | FICI | Result |
| K. pneumoniae | Colistin-Resistant | Auranofin + Colistin | ≤ 0.5 | Synergy |
| E. coli | Colistin-Resistant | Auranofin + Colistin | ≤ 0.5 | Synergy |
| P. aeruginosa | Colistin-Resistant | Auranofin + Colistin | ≤ 0.5 | Synergy |
| A. baumannii | Colistin-Resistant | Auranofin + Colistin | ≤ 0.5 | Synergy |
Experimental Protocol: Checkerboard Assay
-
Bacterial Strains: A panel of colistin-resistant clinical isolates of Gram-negative bacteria was used.
-
Method: A two-dimensional checkerboard dilution assay was performed in 96-well microtiter plates. Serial dilutions of auranofin were tested in combination with serial dilutions of colistin.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination was determined. The FICI was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: A FICI of ≤ 0.5 was defined as synergy.[5][6]
Logical Relationship of Synergy
Conclusion
The presented data strongly support the potential of this compound (auranofin) as a synergistic partner in combination therapies for both cancer and infectious diseases. Its ability to modulate fundamental cellular processes, such as redox balance and key signaling pathways, provides a solid foundation for overcoming drug resistance and enhancing therapeutic efficacy. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore and validate these promising synergistic combinations in their own studies. Further investigation into these and other potential combinations is warranted to translate these preclinical findings into novel clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergy between Auranofin and Celecoxib against Colon Cancer In Vitro and In Vivo through a Novel Redox-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy between Auranofin and Celecoxib against Colon Cancer In Vitro and In Vivo through a Novel Redox-Mediated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Combination of Auranofin and Celecoxib Suppresses Local Synovial Sarcoma Progression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmacytimes.com [pharmacytimes.com]
Auranofin's Impact on Cellular Proteomes: A Comparative Analysis
An in-depth comparison of proteomic shifts in cancer cells following treatment with the gold-containing compound auranofin reveals significant alterations in key signaling pathways, primarily targeting cellular redox homeostasis and protein translation machinery. This guide provides a comprehensive overview of the molecular changes induced by auranofin, supported by quantitative data and detailed experimental protocols to inform researchers, scientists, and drug development professionals.
Auranofin, an FDA-approved drug for rheumatoid arthritis, is gaining traction as a potential anticancer agent. Its primary mechanism of action involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox balance.[1][2] This inhibition leads to a cascade of downstream effects, profoundly altering the cellular proteome and inducing apoptosis in various cancer cell lines. This guide synthesizes findings from multiple proteomic studies to offer a comparative perspective on auranofin's effects.
Quantitative Proteomic Changes Induced by Auranofin
Proteomic analyses of cancer cells treated with auranofin consistently demonstrate significant changes in proteins involved in the PI3K/AKT/mTOR signaling pathway, cellular stress responses, and apoptosis. The following tables summarize the quantitative changes observed in key proteins across different studies.
Table 1: Auranofin-Induced Changes in the PI3K/AKT/mTOR Pathway in Non-Small Cell Lung Cancer (NSCLC) Cells
| Protein | Change in Phosphorylation/Expression | Cell Lines | Auranofin Concentration | Time Point | Citation |
| S6 | Decreased | Calu3, HCC366 | 0.5µM | 8-24 hours | [1][3] |
| 4EBP1 | Decreased | Calu3, HCC366 | 0.5µM | 8-24 hours | [1][3] |
| Rictor | Decreased | Calu3, HCC366 | 0.5µM | 8-24 hours | [1][3] |
| p70S6K | Decreased | Calu3, HCC366 | 0.5µM | 8-24 hours | [1][3] |
| mTOR | Decreased | Calu3, HCC366 | 0.5µM | 8-24 hours | [1][3] |
| TSC2 | Decreased | Calu3, HCC366 | 0.5µM | 8-24 hours | [1][3] |
| AKT | Decreased | Calu3, HCC366 | 0.5µM | 8-24 hours | [1][3] |
| GSK3 | Decreased | Calu3, HCC366 | 0.5µM | 8-24 hours | [1][3] |
Table 2: Redox Proteome Analysis in Auranofin-Treated Ovarian Cancer Cells (A2780)
| Protein | Change in Expression | Auranofin Concentration | Time Point | Citation |
| Upregulated Proteins | 438 proteins | 0.7 µM | 24 hours | [2] |
| Downregulated Proteins | 222 proteins | 0.7 µM | 24 hours | [2] |
| Thioredoxin Reductase 1 (TXNRD1) | Upregulated | 0.7 µM | 24 hours | [2] |
| Heme Oxygenase 1 (HMOX1) | Upregulated (2.7-fold) | 0.7 µM | 24 hours | [2] |
| Thioredoxin-like protein 1 (TXNL1) | Downregulated | 0.7 µM | 24 hours | [2] |
Table 3: Cytoskeletal and Adhesion Proteins Affected by Auranofin in Lung Cancer Cells (A-549)
| Protein | Change in Abundance | Citation |
| Myosin | Decreased | [4] |
| Plectin | Decreased | [4] |
| Talin | Decreased | [4] |
| Annexin A1 | Decreased | [4] |
| Annexin A4 | Decreased | [4] |
| MAP/microtubule affinity-regulating kinase 3 (M3K5) | Decreased | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Reverse Phase Protein Array (RPPA) for PI3K/AKT/mTOR Pathway Analysis
-
Cell Culture and Treatment: Non-small cell lung cancer cell lines (Calu3, HCC366) were cultured in their respective standard media. Cells were treated with 0.5µM auranofin or DMSO (vehicle control) for 0.5, 1, 3, 8, or 24 hours.[1][3]
-
Cell Lysis: After treatment, cells were washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.[1][3]
-
Protein Quantification: Total protein concentration in the lysates was determined using a standard protein assay (e.g., Bradford or BCA assay).
-
RPPA Analysis: Cell lysates were serially diluted and arrayed on nitrocellulose-coated slides. The slides were then incubated with a panel of 214 validated primary antibodies against total and phosphorylated proteins, primarily targeting the PI3K/AKT/mTOR pathway.[1][3]
-
Signal Detection and Quantification: Signal was detected using a biotinylated secondary antibody and a streptavidin-conjugated fluorophore. The slides were scanned, and the signal intensity for each spot was quantified. Data was normalized to total protein content.[1][3]
Redox Proteomics using Biotin Switch Technique
-
Cell Culture and Treatment: Human ovarian cancer cells (A2780) were cultured in RPMI 1640 medium supplemented with 10% FCS. Cells were treated with 0.7 µM auranofin for 24 hours.[2]
-
Protein Extraction and Biotin Switch: After treatment, cells were lysed. Free thiol groups in proteins were blocked, and then reversibly oxidized cysteine residues were reduced and labeled with a biotinylated reagent.[2]
-
Enrichment and Digestion: Biotin-labeled proteins were enriched using streptavidin affinity chromatography. The enriched proteins were then digested into peptides using trypsin.
-
LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[2]
-
Data Analysis: The mass spectrometry data was processed to identify and quantify both the changes in protein expression levels and the changes in the oxidation status of specific cysteine residues.[2]
Speciation Analysis and Proteomics for Cytoskeletal Proteins
-
Cell Culture and Treatment: Human non-small cell lung cancer cells (A-549) and fetal lung fibroblasts (MRC-5) were exposed to auranofin at concentrations close to their respective IC50 values.[4]
-
Cell Lysis and Fractionation: Cells were lysed, and the lysates were fractionated to separate proteins from DNA, RNA, and other small molecules.[4]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold content in different cellular fractions was determined using ICP-MS to assess auranofin's binding affinity to proteins.[4]
-
Protein Digestion and LC-MS/MS: Proteins from the lysates were digested with trypsin, and the resulting peptides were analyzed by µRPLC/CZE-ESI-MS/MS to identify proteins whose abundance was altered by auranofin treatment.[4]
-
Wound Healing Assay: To confirm the functional impact on cell motility, a wound healing (scratch) assay was performed. The migration of epithelial cells was monitored after creating a "wound" in a confluent cell monolayer, with and without auranofin treatment.[4]
Visualizing Auranofin's Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Experimental workflow for comparative proteomic analysis of auranofin-treated cells.
Caption: Auranofin inhibits multiple nodes in the PI3K/AKT/mTOR signaling pathway.
Caption: Auranofin disrupts cellular redox homeostasis by inhibiting Thioredoxin Reductase.
References
- 1. researchgate.net [researchgate.net]
- 2. Redox proteome analysis of auranofin exposed ovarian cancer cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Speciation Analysis Highlights the Interactions of Auranofin with the Cytoskeleton Proteins of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ridaura's Performance in Oncology: A Comparative Analysis Against Novel Experimental Compounds
For Researchers, Scientists, and Drug Development Professionals
The established anti-rheumatic drug Ridaura (auranofin) is garnering significant attention for its potential as a repurposed anti-cancer agent. Its primary mechanism of action, the inhibition of the thioredoxin reductase (TrxR) enzyme, leads to increased oxidative stress and subsequent apoptosis in cancer cells.[1][2] This has prompted the development of novel experimental compounds targeting the same pathway. This guide provides an objective comparison of this compound's performance against promising new experimental agents, supported by experimental data, to aid researchers in drug development and discovery.
Quantitative Performance Analysis
The following table summarizes the in vitro cytotoxic activity of this compound and its analogs, as well as other novel experimental compounds, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (Auranofin) | HCT116 (Colon) | 0.29 ± 0.03 | [3] |
| HT-29 (Colon) | 0.45 ± 0.05 | [3] | |
| Caco-2 (Colon) | 0.18 ± 0.02 | [3] | |
| HCT-8 (Colon) | 0.68 ± 0.07 | [3] | |
| HL-60 (Leukemia) | 3.74 (at 24h) | [4] | |
| K562 (Leukemia) | 4.01 (at 24h) | [4] | |
| Au(PEt3)I (Iodide Analog) | HCT116 (Colon) | 0.42 ± 0.04 | [3] |
| HT-29 (Colon) | 0.58 ± 0.06 | [3] | |
| Caco-2 (Colon) | 0.25 ± 0.03 | [3] | |
| HCT-8 (Colon) | 0.71 ± 0.08 | [3] | |
| Et3PAuCl (Chloride Analog) | HCT116 (Colon) | 0.25 ± 0.02 | [3] |
| HT-29 (Colon) | 0.39 ± 0.04 | [3] | |
| Caco-2 (Colon) | 0.15 ± 0.01 | [3] | |
| HCT-8 (Colon) | 0.55 ± 0.06 | [3] | |
| Organoarsenical Compound 1d | A549 (Lung) | Not specified, potent | [5] |
| Butaselen (BS/BS1801) | A549 (Lung) | ~5-30 (at 24-72h) | [6] |
| H1299 (Lung) | ~5-30 (at 24-72h) | [6] |
Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. This table is intended for comparative purposes based on the cited literature.
Key Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and the compared experimental compounds is the inhibition of thioredoxin reductase, a key enzyme in cellular redox homeostasis.[1][2][5][6] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis in cancer cells.[1][5][7] Another significant pathway modulated by auranofin is the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[8][9] Auranofin has been shown to inhibit NF-κB activation, contributing to its anti-inflammatory and potential anti-cancer effects.[8][9]
Caption: Inhibition of Thioredoxin Reductase by this compound and experimental compounds.
A typical workflow for comparing the efficacy of these compounds involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for comparing anticancer compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and novel compounds.
Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the enzymatic activity of TrxR, which is inhibited by this compound and the experimental compounds. A common method is the endpoint insulin (B600854) reduction assay coupled with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[10][11]
Principle: TrxR catalyzes the reduction of thioredoxin (Trx), which in turn reduces the disulfide bonds in insulin, causing it to precipitate. The remaining soluble Trx is then measured by its ability to reduce DTNB, which forms a colored product (TNB) that can be quantified spectrophotometrically at 412 nm. The inhibition of TrxR activity results in a decreased rate of TNB formation.
Materials:
-
Cell lysate or purified TrxR enzyme
-
Auranofin or experimental compound
-
NADPH
-
Thioredoxin
-
Insulin
-
DTNB
-
Assay buffer (e.g., TE buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing NADPH, thioredoxin, and insulin in the assay buffer.
-
Add the cell lysate or purified TrxR enzyme to the reaction mixture.
-
To test for inhibition, pre-incubate the enzyme with this compound or the experimental compound for a specified time before adding the other reaction components.
-
Initiate the reaction by adding insulin.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of DTNB in guanidine (B92328) hydrochloride.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the TrxR activity based on the rate of TNB formation, and determine the percentage of inhibition by the test compounds.[10][11]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14][15]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound or experimental compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the experimental compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.[12][13][14][15]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.[2][16][17][18][19]
Principle: Human cancer cells are implanted into immunocompromised mice (e.g., nude mice). Once tumors are established, the mice are treated with the experimental compounds, and the effect on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells
-
This compound or experimental compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound, the experimental compound, or the vehicle control to the mice according to a predetermined schedule and dosage (e.g., daily intraperitoneal injection).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy.[2][16][17][18][19]
This guide provides a foundational comparison of this compound with emerging experimental compounds. Researchers are encouraged to consult the primary literature for more detailed information and to tailor these protocols to their specific experimental needs. The continued investigation into this compound and novel TrxR inhibitors holds significant promise for the development of new and effective cancer therapies.
References
- 1. The novel thioredoxin reductase inhibitor butaselen suppresses lung cancer by inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. The novel thioredoxin reductase inhibitor butaselen suppresses lung cancer by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Auranofin as a Novel Anticancer Drug for Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Ridaura (Auranofin): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ridaura (auranofin) with alternative treatments, supported by experimental data. It delves into the independent validation of published findings on this compound's mechanisms of action and clinical efficacy.
This compound, an oral gold-containing compound, was initially approved for the treatment of rheumatoid arthritis (RA).[1] While its precise mechanism of action is not fully elucidated, research has shown that it modulates various inflammatory pathways.[1][2] This guide summarizes key preclinical and clinical findings, compares this compound to other disease-modifying antirheumatic drugs (DMARDs), and provides detailed experimental protocols for researchers investigating its therapeutic potential.
Comparative Efficacy in Rheumatoid Arthritis
Clinical trials have demonstrated that this compound has a statistically significant, albeit modest, beneficial effect on disease activity in patients with RA when compared to placebo.[3][4] A meta-analysis of placebo-controlled trials showed a standardized mean difference (SMD) of -0.39 for tender joint scores and a weighted mean difference (WMD) of -4.68 for pain scores, favoring auranofin.[4] However, when compared to other DMARDs, auranofin appears to be less potent than injectable gold, methotrexate, D-penicillamine, and sulfasalazine.[2][5]
| Outcome Measure | This compound vs. Placebo (6 months) | This compound vs. Methotrexate (48 weeks) | This compound vs. D-penicillamine (12 months) |
| Tender Joint Score | SMD: -0.39 (95% CI -0.54, -0.25)[4] | No statistically significant difference[6] | D-penicillamine showed greater improvement[2] |
| Pain Score | WMD: -4.68 (95% CI -6.59, -2.77)[4] | No statistically significant difference[6] | D-penicillamine showed greater improvement[2] |
| ESR | WMD: -9.85 mm/hr (95% CI -16.46, -3.25)[4] | No statistically significant difference[6] | Not Reported |
| Withdrawals (Lack of Efficacy) | OR: 0.31 (95% CI: 0.21, 0.44)[3] | AUR alone had more withdrawals than combination[6] | Not Reported |
| Withdrawals (Adverse Events) | OR: 1.52 (95% CI 0.94, 2.46)[3] | No statistically significant difference[6] | D-penicillamine had significantly more withdrawals[2] |
Table 1: Summary of Quantitative Clinical Trial Data for this compound in Rheumatoid Arthritis. SMD: Standardized Mean Difference; WMD: Weighted Mean Difference; OR: Odds Ratio; CI: Confidence Interval; AUR: Auranofin.
Preclinical Anticancer Activity
Recent research has focused on repurposing auranofin as an anticancer agent, largely due to its inhibitory effect on thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells.[7][8] In vitro studies have demonstrated its cytotoxicity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| MCF-7 | Breast Cancer | 3.37 | 24h | [1] |
| PEO1 | Ovarian Cancer | 0.53 | 72h | [7] |
| PEO4 | Ovarian Cancer | 2.8 | 72h | [7] |
| A2780 | Ovarian Cancer | ~1.5 | 72h | [9] |
| SKOV3 | Ovarian Cancer | ~2.0 | 72h | [9] |
| Calu-6 | Lung Cancer | 3 | 24h | [10] |
| A549 | Lung Cancer | 5 | 24h | [10] |
| NCI-H1299 | Lung Cancer | 1 | 24h | [10] |
Table 2: In Vitro Cytotoxicity (IC50) of Auranofin in Various Cancer Cell Lines.
Key Signaling Pathways Modulated by this compound
Auranofin's therapeutic effects are attributed to its modulation of several key signaling pathways involved in inflammation and cell survival.
Inhibition of Thioredoxin Reductase (TrxR)
The primary molecular target of auranofin is thioredoxin reductase (TrxR).[11] By inhibiting TrxR, auranofin disrupts the cellular redox balance, leading to increased oxidative stress and apoptosis.[7]
Auranofin inhibits TrxR, leading to increased ROS and apoptosis.
Modulation of NF-κB Signaling
Auranofin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[12][13] It can suppress the homodimerization of Toll-like receptor 4 (TLR4), an upstream activator of NF-κB, and also inhibit IκB kinase (IKK), a critical component of the NF-κB signaling cascade.[14]
References
- 1. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin or D-penicillamine in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auranofin versus placebo in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auranofin versus placebo in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative efficacy and toxicity of second-line drugs in rheumatoid arthritis. Results of two metaanalyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of auranofin, methotrexate, and the combination of both in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Auranofin for Second‐Line Use in Chemoresistant Ovarian Cancer: Effects on Tumour Spheroid and Primary Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The FDA-approved drug Auranofin has a dual inhibitory effect on SARS-CoV-2 entry and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Auranofin, as an anti-rheumatic gold compound suppresses LPS-induced homodimerization of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
Auranofin's efficacy in drug-resistant versus sensitive strains
An in-depth comparison of auranofin's efficacy in drug-resistant versus sensitive bacterial and cancer strains, supported by experimental data and mechanistic insights.
The rise of multidrug resistance in both infectious diseases and oncology presents a formidable challenge to modern medicine. In the relentless search for novel therapeutic strategies, the repositioning of existing drugs offers a promising and accelerated path to clinical solutions. Auranofin, a gold-containing compound historically used for the treatment of rheumatoid arthritis, has emerged as a compelling candidate for repurposing due to its potent activity against a spectrum of drug-resistant pathogens and cancer cells. This guide provides a comprehensive comparison of auranofin's efficacy in resistant and sensitive strains, detailing the underlying mechanisms, experimental validation, and future therapeutic potential.
Efficacy Against Drug-Resistant Bacteria
Auranofin demonstrates remarkable bactericidal activity, particularly against Gram-positive bacteria, including strains that have developed resistance to frontline antibiotics.[1][2][3] Its effectiveness often remains consistent across both drug-sensitive and multidrug-resistant (MDR) variants.[2][3]
Key Findings:
-
Potent against Gram-Positive Pathogens: Auranofin is highly effective against a range of Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-intermediate S. aureus (VISA), Vancomycin-resistant S. aureus (VRSA), and drug-resistant Enterococcus faecium and Enterococcus faecalis.[2][4][5]
-
Consistent Efficacy: In many cases, the minimum inhibitory concentrations (MICs) of auranofin are comparable for both antibiotic-sensitive and -resistant strains of the same bacterial species, suggesting that it circumvents common resistance mechanisms.[2][3]
-
Limited Intrinsic Activity Against Gram-Negative Bacteria: Gram-negative bacteria generally exhibit higher intrinsic resistance to auranofin. This is attributed to the protective outer membrane, efficient drug efflux pumps, and a compensatory glutathione-based antioxidant system that is absent in many Gram-positive species.[1][6]
-
Synergistic Combinations Overcome Resistance: The efficacy of auranofin against Gram-negative bacteria can be significantly enhanced through combination therapy. For instance, co-administration with membrane-permeabilizing agents like pentamidine (B1679287) or the antibiotic colistin (B93849) can increase intracellular auranofin concentration and restore susceptibility in resistant strains.[1][7][8][9]
Quantitative Data: Auranofin MICs in Bacterial Strains
| Bacterial Species | Strain Type | Auranofin MIC (mg/L) | Reference |
| Staphylococcus aureus | Methicillin-sensitive (MSSA) | 0.5 | [10] |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.0625 - 1.0 | [5][10] |
| Staphylococcus aureus | Vancomycin-intermediate (VISA) | 0.0625 - 0.125 | [5] |
| Staphylococcus aureus | Vancomycin-resistant (VRSA) | 0.0625 - 0.125 | [5] |
| Enterococcus faecalis | - | 0.5 | [2] |
| Enterococcus faecium | - | 0.5 | [2] |
| Klebsiella pneumoniae | - | ≥16 | [2] |
| Acinetobacter baumannii | - | ≥16 | [2] |
| Pseudomonas aeruginosa | - | ≥16 | [2] |
Overcoming Chemotherapy Resistance in Cancer
Auranofin's therapeutic potential extends to oncology, where it has shown efficacy against various cancer cell lines, including those that are resistant to standard-of-care chemotherapeutic agents like cisplatin (B142131).[11][12][13]
Key Findings:
-
Activity in Chemoresistant Cancers: Auranofin has demonstrated the ability to induce cell death in cancer cells that have acquired resistance to platinum-based drugs.[11] For example, it is more effective than cisplatin in decreasing the viability of cisplatin-resistant ovarian cancer cells.
-
No Cross-Resistance: Studies indicate a lack of cross-resistance between auranofin and cisplatin, suggesting distinct mechanisms of action and the potential for auranofin to treat cisplatin-refractory tumors.[11]
-
Targeting Redox Homeostasis: Similar to its antibacterial mechanism, auranofin's anticancer activity is primarily mediated by the inhibition of the thioredoxin system, leading to overwhelming oxidative stress and apoptosis.[11][12][14][15]
-
Mechanisms of Auranofin Resistance: Acquired resistance to auranofin in cancer cells has been linked to decreased intracellular drug accumulation and elevated levels of thioredoxin reductase (TrxR).[16] The sensitivity of some cancer cell lines to auranofin is correlated with the expression of TrxR1 and enzymes involved in glutathione (B108866) metabolism.[17][18]
Quantitative Data: Auranofin IC50 in Cancer Cell Lines
| Cancer Type | Cell Line | Resistance Profile | Auranofin IC50 (µM) | Reference |
| Ovarian Cancer | 2008 | Cisplatin-sensitive | Not specified | [11] |
| Ovarian Cancer | C13* | Cisplatin-resistant | Not specified (more effective than cisplatin) | [11] |
| Pancreatic Cancer | MiaPaCa-2 | Auranofin-sensitive | <5 | [18] |
| Pancreatic Cancer | MDA-PATC53 | Auranofin-sensitive | <5 | [18] |
| Pancreatic Cancer | SW1990 | Auranofin-resistant | ≥5 | [18] |
| Pancreatic Cancer | AsPc-1 | Auranofin-resistant | ≥5 | [18] |
| Non-Small Cell Lung Cancer | Multiple | Auranofin-sensitive | Varies | [17] |
| Non-Small Cell Lung Cancer | Multiple | Auranofin-resistant | Varies | [17] |
Mechanistic Insights: The Thioredoxin Reductase Pathway
The primary molecular target of auranofin in both bacteria and cancer cells is thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis.[1][11][19] By inhibiting TrxR, auranofin disrupts the delicate balance of reactive oxygen species (ROS), leading to cytotoxic oxidative stress and triggering programmed cell death.
Caption: Auranofin inhibits Thioredoxin Reductase (TrxR), leading to an accumulation of Reactive Oxygen Species (ROS), oxidative stress, and ultimately, apoptosis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of auranofin is quantified by determining the MIC, the lowest concentration of the drug that prevents visible growth of a bacterium.
-
Bacterial Culture: A standardized inoculum of the bacterial strain (both sensitive and resistant) is prepared in a suitable broth medium.
-
Serial Dilution: Auranofin is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of auranofin in which no visible bacterial growth is observed.
Cell Viability (IC50) Assay
The cytotoxic effect of auranofin on cancer cells is assessed by determining the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%.
-
Cell Seeding: Cancer cells (both sensitive and resistant) are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of auranofin for a specified period (e.g., 72 hours).
-
Viability Reagent: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well.
-
Incubation and Measurement: After incubation, the formazan (B1609692) product is solubilized, and the absorbance is measured using a microplate reader.
-
Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining Auranofin's MIC in bacteria and IC50 in cancer cells.
Conclusion and Future Directions
Auranofin's robust efficacy against drug-resistant Gram-positive bacteria and chemoresistant cancer cells positions it as a highly promising candidate for drug repurposing. Its unique mechanism of action, centered on the inhibition of thioredoxin reductase, allows it to bypass conventional resistance pathways. For researchers and drug development professionals, auranofin represents a validated starting point for the development of novel therapeutics. Future research should focus on optimizing its delivery, exploring synergistic drug combinations to broaden its spectrum of activity, and conducting clinical trials to translate its preclinical success into tangible benefits for patients battling resistant infections and cancers. The journey of this "old drug" may pave the way for a "golden new age" in the fight against drug resistance.[15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Auranofin exerts broad-spectrum bactericidal activities by targeting thiol-redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing auranofin for the treatment of cutaneous staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing Non-Antibiotic Drugs Auranofin and Pentamidine in Combination to Combat Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria [frontiersin.org]
- 9. Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auranofin is an effective agent against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of thioredoxin reductase by auranofin induces apoptosis in cisplatin-resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Auranofin radiosensitizes tumor cells through targeting thioredoxin reductase and resulting overproduction of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. Auranofin: Repurposing an Old Drug for a Golden New Age - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection and characterization of a human ovarian cancer cell line resistant to auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ridaura (Auranofin): A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. Ridaura, with its active ingredient auranofin, is a gold-containing compound that requires careful handling and disposal due to its inherent toxicity. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general principles for hazardous pharmaceutical waste management. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.
Hazard Classification and Waste Management Principles
This compound (auranofin) is classified as a toxic and hazardous chemical. As such, its disposal must be conducted in accordance with local, regional, national, and international regulations governing hazardous waste. The primary principle is to prevent the release of the active pharmaceutical ingredient into the environment. The preferred method for the ultimate disposal of this compound waste is incineration by a licensed hazardous waste management facility.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. |
| Gown | A disposable, low-permeability gown with a solid front and long sleeves. |
| Eye Protection | Safety goggles or a face shield. |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of aerosolization. |
This table summarizes the essential PPE for handling this compound waste.
Step-by-Step Disposal Protocol for Unused or Expired this compound
This protocol outlines the procedure for the disposal of unused or expired this compound capsules from a laboratory setting.
-
Segregation:
-
Isolate the this compound waste from other laboratory waste streams.
-
Do not mix this compound with non-hazardous waste.
-
-
Packaging:
-
Place the this compound capsules into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste.
-
The label should include "Hazardous Waste," the chemical name "Auranofin," and the appropriate hazard symbols.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental management vendor.
-
Ensure the vendor is certified for the transportation and incineration of hazardous pharmaceutical waste.
-
Complete all necessary waste manifest documentation as required by regulatory authorities.
-
Decontamination of this compound-Contaminated Materials
Items such as glassware, surfaces, and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
Initial Cleaning:
-
Carefully wipe surfaces and equipment with absorbent pads dampened with a suitable solvent (e.g., alcohol) to remove any visible residue.
-
Place all used cleaning materials into the designated hazardous waste container.
-
-
Washing:
-
Wash the decontaminated items with a laboratory detergent and rinse thoroughly with water.
-
Collect the initial rinse water as potentially contaminated hazardous waste.
-
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to contain the contamination and mitigate exposure risks.
-
Evacuate and Secure the Area:
-
Alert personnel in the vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
Wear the full PPE ensemble as detailed in the table above.
-
-
Contain the Spill:
-
If the spill involves a powder, carefully cover it with damp absorbent pads to avoid generating dust.
-
For liquid spills, surround the area with absorbent material to prevent spreading.
-
-
Clean the Spill:
-
Carefully collect the spilled material and absorbent pads using appropriate tools (e.g., scoops, forceps).
-
Place all contaminated materials into the designated hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable laboratory detergent and water.
-
Rinse the area thoroughly.
-
-
Dispose of Waste:
-
Seal the hazardous waste container and store it for collection by a licensed vendor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is crucial to consult your institution's specific safety guidelines and local regulations to ensure full compliance.
Safeguarding Your Research: A Comprehensive Guide to Handling Ridaura (Auranofin)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like Ridaura (auranofin). This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this compound, designed to integrate seamlessly into your laboratory's safety protocols.
Hazard Identification and Classification
This compound (Auranofin) is classified as a hazardous substance. It is crucial to be aware of its potential health effects.[1][2] Key hazard statements for auranofin include:
-
H318: Causes serious eye damage.[2]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
H350: May cause cancer.[2]
-
H360 / H361: May damage fertility or the unborn child, or is suspected of doing so.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[2][3]
-
Hand Protection: Use chemically compatible protective gloves.[2][3] It is advisable to change gloves frequently, especially if they become contaminated.[4]
-
Body Protection: Wear impervious clothing, such as a lab coat or a long-sleeved work garment, to prevent skin contact.[2][3][5]
-
Respiratory Protection: A suitable respirator should be used, especially when there is a risk of dust or aerosol formation.[3] All work that may generate airborne particles should be conducted in a fume hood or other effective containment system.[2][3][5]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for auranofin. This information underscores the compound's toxicity and the importance of strict handling procedures.
| Route of Administration | Species | LD50 Value | Citation |
| Oral | Rat | 265 mg/kg | [1][5][6] |
| Oral | Mouse | 310 mg/kg | [6] |
| Intraperitoneal | Rat | 25,500 µg/kg | [1] |
| Subcutaneous | Mouse | 53,600 µg/kg | [1] |
| Subcutaneous | Rat | 235 mg/kg | [1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Currently, specific Occupational Exposure Limits (OELs) for auranofin have not been established by major regulatory bodies.[2][3][5] Therefore, exposure should be minimized to the lowest reasonably achievable level.
Operational Plan: From Receipt to Disposal
Adherence to a strict, procedural workflow is critical for safety. The following steps provide a clear guide for handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Ventilation: Ensure adequate ventilation.[2][3] Any procedure with the potential to generate dust or aerosols must be performed within a laboratory fume hood, vented enclosure, or glovebox.[5]
-
Safety Equipment: An accessible safety shower and eye wash station are mandatory in the work area.[2][3]
-
Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical compounds.
Handling Procedures
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[2][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area.[2][5] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][2]
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to minimize dust dispersion.
Accidental Release Measures
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the substance to enter drains or water courses.[1][2]
-
Clean-up: Use full personal protective equipment for clean-up.[2] Gently sweep or collect the material using a wet cloth or an appropriate absorbent material and place it into a suitable, sealed container for disposal.[7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[2][3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention as the substance is toxic if swallowed.[1][3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][7]
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Classification: this compound waste should be treated as hazardous chemical waste.
-
Containerization: All waste materials, including contaminated PPE, spill clean-up materials, and empty containers, must be collected in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the waste container in accordance with all local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in the general trash.[1][8] It is recommended to use a licensed professional waste disposal service.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound from preparation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. drugs.com [drugs.com]
- 7. ruixibiotech.com [ruixibiotech.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
